Titanium triisostearoylisopropoxide
Description
The exact mass of the compound Isopropyl titanium triisostearate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61417-49-0 |
|---|---|
Molecular Formula |
C57H116O7Ti |
Molecular Weight |
961.4 g/mol |
IUPAC Name |
16-methylheptadecanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H36O2.C3H8O.Ti/c3*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3(2)4;/h3*17H,3-16H2,1-2H3,(H,19,20);3-4H,1-2H3; |
InChI Key |
IEKHISJGRIEHRE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.[Ti] |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.[Ti] |
Other CAS No. |
61417-49-0 |
physical_description |
Liquid |
Pictograms |
Irritant |
Synonyms |
TITANIUM TRIISOSTEAROYLISOPROPOXIDE; TRIS(ISOOCTADECANOATO)PROPANOLATOTITANIUM; Isopropyltriisostearoyltitanate; titaniumtriisostearolyisopropoxide; tris(isooctadecanoato-o)(2-propanolato)-titaniu; tris(isooctadecanoato-O)(2-propanolato)-Titanium; tris(iso |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Titanium Triisostearoylisopropoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for Titanium triisostearoylisopropoxide (CAS No. 61417-49-0), a versatile organometallic compound. This document details the core synthesis methodologies, reaction mechanisms, and key experimental considerations, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
This compound, also known by trade names such as Ken-React® KR® TTS, is a monoalkoxy titanate coupling agent.[1][2][3] Its molecular structure, featuring a central titanium atom bonded to one isopropoxy group and three bulky isostearoyl groups, imparts unique properties that make it valuable in a range of applications, including as a dispersion aid, adhesion promoter, and catalyst.[1][2] This guide focuses on the chemical synthesis of this compound, providing a technical foundation for its preparation in a laboratory setting.
Core Synthesis Pathway: Transesterification
The most common and established method for synthesizing this compound is through a transesterification reaction.[4][5] This process involves the reaction of a titanium alkoxide precursor, typically titanium tetraisopropoxide, with isostearic acid.[4][5]
The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the carboxylic acid attacks the electrophilic titanium center of the titanium tetraisopropoxide.[4] This is followed by the elimination of isopropanol. The bulky isostearoyl groups provide significant steric hindrance, which helps to control the reaction and contributes to the stability of the final product.[4] To drive the reaction to completion, the isopropanol byproduct is typically removed from the reaction mixture.[4]
A generalized reaction scheme is as follows:
Ti(O-iPr)₄ + 3 CH₃(CH₂)₁₄COOH → (iPr-O)Ti(OOC(CH₂)₁₄CH₃)₃ + 3 iPr-OH
Reactants and Key Properties
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |
| Titanium Tetraisopropoxide | C₁₂H₂₈O₄Ti | 284.22 | Precursor to titanium dioxide, moisture-sensitive |
| Isostearic Acid | C₁₈H₃₆O₂ | 284.48 | Long-chain fatty acid, provides bulky organic ligands |
Generalized Experimental Protocol
-
Reactor Setup: A reaction vessel equipped with a mechanical stirrer, a heating mantle, a temperature controller, a nitrogen inlet, and a distillation condenser with a collection flask is assembled.
-
Inert Atmosphere: The entire system is purged with an inert gas, such as dry nitrogen, to create an anhydrous environment and prevent premature hydrolysis of the titanium alkoxide.[4]
-
Charging Reactants: Titanium tetraisopropoxide and isostearic acid are charged into the reaction vessel. The molar ratio of isostearic acid to titanium tetraisopropoxide is typically around 3:1 to favor the formation of the tri-substituted product.
-
Reaction Conditions: The reaction mixture is heated to a temperature in the range of 180-220°C with continuous stirring. The inert gas stream also aids in the removal of the isopropanol byproduct as it forms, often as an azeotropic mixture, which shifts the equilibrium towards the product side.[4]
-
Monitoring and Completion: The reaction progress can be monitored by measuring the amount of isopropanol collected in the distillation receiver. The reaction is considered complete when the theoretical amount of isopropanol has been evolved.
-
Purification: After the reaction is complete, the crude product may be purified. Due to the high boiling point of this compound (approximately 400.8°C at 760 mmHg), purification methods like filtration to remove any solid impurities are common.[] For laboratory scale, if necessary, vacuum distillation could be employed, though it requires high vacuum and temperature.
Alternative Synthesis Considerations
Two-Step Synthesis from Titanium Tetrachloride
An alternative approach involves a two-step process starting from titanium tetrachloride.[7]
-
Preparation of Titanium Tetraisopropoxide: Titanium tetrachloride is reacted with isopropanol to synthesize titanium tetraisopropoxide. This reaction is highly exothermic and produces hydrogen chloride gas, which must be carefully managed.[7]
-
Esterification: The resulting titanium tetraisopropoxide is then reacted with isostearic acid as described in the main transesterification pathway.[7]
Mechanochemical Synthesis
A potential future direction for the synthesis of titanate esters is mechanochemistry. This solvent-free method would involve the milling of solid reactants, such as titanium tetraisopropoxide (which is solid at lower temperatures) and isostearic acid. The mechanical energy would drive the chemical reaction. While specific literature for the mechanochemical synthesis of this compound is not yet prevalent, this method offers potential advantages in terms of reduced solvent waste and energy consumption.[4]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the synthesis processes.
Caption: Transesterification Synthesis Workflow.
Caption: Two-Step Synthesis Workflow from TiCl₄.
Conclusion
The synthesis of this compound is predominantly achieved through a robust and well-understood transesterification process. Careful control of reaction conditions, particularly the exclusion of moisture and the efficient removal of the isopropanol byproduct, are critical for achieving a high yield of the desired product. While alternative synthesis routes are conceptually viable, the direct reaction of titanium tetraisopropoxide with isostearic acid remains the most practical and widely referenced method. This guide provides the fundamental knowledge required for the laboratory-scale synthesis of this important organotitanate compound. Further process optimization and detailed quantitative analysis would be necessary for scaling up production.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 61417-49-0 | Benchchem [benchchem.com]
- 5. Isopropyl titanium triisostearate - Descrizione [tiiips.com]
- 7. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]
An In-depth Technical Guide to Titanium Triisostearoylisopropoxide for Researchers and Drug Development Professionals
Introduction
Titanium triisostearoylisopropoxide (CAS No. 61417-49-0) is an organotitanate compound with a unique molecular structure that makes it highly effective as a coupling agent, surface modifier, and catalyst precursor.[1] Its chemical makeup, featuring a central titanium atom bonded to three bulky isostearoyl groups and one isopropoxy group, allows it to act as a molecular bridge between inorganic and organic materials. This property is of significant interest in materials science, particularly in the development of advanced composites and in modifying the surface properties of materials for specialized applications, including those in the biomedical field.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a viscous liquid at room temperature, with its key physical and chemical properties summarized in the tables below.
Physical Properties
The physical characteristics of this compound are crucial for its application in various formulations.
| Property | Value |
| Appearance | Dark Amber / Burgundy transparent viscous liquid[1][3] |
| Molecular Formula | C57H112O7Ti[1] |
| Molecular Weight | 957.37 g/mol [1] |
| Density | 0.95 g/cm³ at 25°C[2][3] |
| Boiling Point | 400.8°C at 760 mmHg[1][4] |
| Flash Point | 93°C - 105°C[3][5] |
| Refractive Index | 1.481[1][4] |
| Vapor Pressure | 60.2 hPa at 25°C[3][5] |
| Water Solubility | 597 μg/L at 25°C (practically insoluble)[5][6] |
Solubility Profile
The solubility of this compound in various organic solvents is a key consideration for its use in different formulations.
| Solvent | Solubility |
| N,N-Dimethylformamide | Very soluble[6] |
| Methanol | Soluble[6] |
| Glacial Acetic Acid | Sparingly soluble[6] |
| Chloroform | Very slightly soluble[6] |
| Water | Practically insoluble[6] |
Chemical Properties and Reactivity
The reactivity of this compound is primarily governed by the central titanium atom and its attached ligands. Key reactions include hydrolysis, transesterification, and thermal decomposition.
Synthesis
The most common method for synthesizing this compound is through a transesterification reaction between titanium tetraisopropoxide and isostearic acid.[1] In this nucleophilic substitution reaction, the isopropoxy groups on the titanium precursor are sequentially replaced by isostearate groups.[1]
References
- 1. echemi.com [echemi.com]
- 2. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]
- 3. arxiv.org [arxiv.org]
- 4. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 5. Table 1 from 1H and 13C NMR observation of the reaction of acetic acid with titanium isopropoxide | Semantic Scholar [semanticscholar.org]
- 6. Notes on the application of titanate coupling agent-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]
An In-depth Technical Guide to Titanium Triisostearoylisopropoxide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of titanium triisostearoylisopropoxide, a versatile organometallic compound. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, focusing on its chemical properties, synthesis, and applications.
Core Molecular and Physical Properties
This compound is an organotitanate that is primarily used as a coupling agent, particularly in the fields of polymers and surface modification. It is noted for its ability to improve the compatibility and adhesion between inorganic fillers and organic polymer matrices.
The molecular formula and weight of this compound are subject to some variation across different chemical suppliers and databases. The most frequently cited values are presented below. The discrepancy likely arises from the complex nature of the isostearic acid raw material, which is a mixture of branched-chain fatty acids.
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₁₂O₇Ti | [][2] |
| Alternate Molecular Formula | C₅₇H₁₁₆O₇Ti | [3] |
| Molecular Weight | 957.38 g/mol | [][2] |
| Alternate Molecular Weight | 961.4 g/mol | [3] |
| CAS Number | 61417-49-0 | [][3] |
| Appearance | Burgundy or Dark Amber Transparent Viscous Liquid | [2] |
| Density | Approximately 0.95 g/cm³ at 25°C | [][2] |
| Boiling Point | 400.8°C at 760 mmHg | [][2] |
| Refractive Index | 1.481 | [][2] |
Note: Some sources report a significantly larger molecular formula (C₂₂₈H₄₃₆O₁₆Ti) and weight (3481.76 g/mol ), which may represent an oligomeric or alternative structural form of the compound[4][5][6].
Experimental Protocols
The synthesis of this compound is typically achieved through a transesterification reaction between a titanium alkoxide precursor, most commonly titanium tetraisopropoxide, and isostearic acid.
Reaction Principle: The isopropoxy groups attached to the central titanium atom are sequentially replaced by isostearate groups from isostearic acid in a nucleophilic substitution reaction. The reaction equilibrium is driven towards the product side by the removal of the isopropanol byproduct.
Materials and Equipment:
-
Titanium tetraisopropoxide (Precursor)
-
Isostearic acid
-
Reaction vessel with a stirrer and reflux condenser
-
Heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Distillation apparatus for byproduct removal
Methodology:
-
The reaction is conducted under an inert atmosphere to prevent the hydrolysis of the titanium alkoxide precursor by atmospheric moisture.
-
Titanium tetraisopropoxide is charged into the reaction vessel.
-
A stoichiometric amount of isostearic acid (approximately 3 equivalents) is slowly added to the reaction mixture with continuous stirring.
-
The temperature of the mixture is gradually raised to facilitate the reaction and the distillation of the isopropanol byproduct.
-
The reaction is monitored until the theoretical amount of isopropanol has been removed, indicating the completion of the transesterification.
-
The final product is a viscous liquid, which can be purified further if required.
Visualized Workflows and Mechanisms
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
This compound functions as a molecular bridge between inorganic and organic materials. This mechanism is crucial for its application in composite materials.
Caption: Mechanism of action as a coupling agent.
Applications in Research and Development
While specific signaling pathways involving this compound are not well-documented in publicly available literature, its applications are rooted in materials science and surface chemistry.
-
Polymer Composites: It is used to treat inorganic fillers like calcium carbonate and talc to improve their dispersion in and adhesion to polymer resins. This enhances the mechanical and thermal properties of the resulting composite materials[7].
-
Coatings and Pigments: In coatings, it can reduce the viscosity of the system and allow for a higher loading of fillers and pigments[7]. It improves the dispersion of pigments, leading to better color development and stability.
-
Magnetic Recording Materials: Treatment of magnetic powders with this compound can improve their dispersion on substrates and their adhesion to polymers, which is beneficial for the performance of magnetic recording media[7].
-
Potential in Drug Delivery: While not a primary application, the principles of surface modification using organotitanates are relevant to drug delivery systems. Titanium-based nanomaterials, such as titanium dioxide, are being explored as drug carriers[8]. The surface functionalization of such carriers to improve their stability and interaction with biological systems is a critical area of research where compounds like this compound could offer insights.
Signaling Pathways
A direct and specific signaling pathway involving this compound in a biological context has not been identified in the current body of scientific literature. Research on the biological effects of titanium compounds often focuses on titanium dioxide nanoparticles, which have been shown to induce oxidative stress and inflammatory responses through pathways such as the p38-Nrf-2 signaling pathway[6]. However, it is crucial to distinguish that these findings are related to inorganic titanium dioxide and not the organometallic compound that is the subject of this guide.
Professionals in drug development should exercise caution and not extrapolate the biological effects of titanium dioxide to this compound without specific experimental evidence. The latter's large, lipophilic organic ligands would significantly alter its chemical and biological behavior.
References
- 2. This compound | 61417-49-0 | Benchchem [benchchem.com]
- 3. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]
- 4. This compound | 61417-49-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. P38-Nrf-2 signaling pathway of oxidative stress in mice caused by nanoparticulate TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Titanium triisostearoylisopropoxide_Nanjing Rong an Chemical Technology Co., Ltd. [ronganchem.cn]
- 8. mdpi.com [mdpi.com]
The Core Mechanism of Titanate Coupling Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanate coupling agents are organometallic compounds that act as molecular bridges at the interface between inorganic fillers or reinforcements and an organic polymer matrix.[1] Their unique chemical structure allows them to significantly improve the dispersion of fillers, enhance interfacial adhesion, and ultimately, augment the mechanical and rheological properties of composite materials.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of titanate coupling agents, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in materials science and related fields.
The versatility of titanate coupling agents stems from their molecular architecture, which can be tailored to interact with a wide range of inorganic and organic materials.[4] Unlike silane coupling agents, which primarily react with surface hydroxyl groups, titanates can also interact with free protons on the surface of inorganic materials, broadening their applicability to fillers such as calcium carbonate and carbon black.[1][5]
The Six Functional Zones of a Titanate Coupling Agent Molecule
The efficacy of a titanate coupling agent is best understood by dissecting its molecule into six distinct functional zones, each contributing to the overall coupling mechanism.[6][7][8]
-
Zone a: (RO)m - Inorganic Interfacing Group: This is typically a hydrolyzable alkoxy group (e.g., isopropoxy) that reacts with protons or hydroxyl groups on the surface of the inorganic filler, forming a chemical bond.[6][9] This initial reaction creates a monomolecular layer of the coupling agent on the filler surface.[5][8]
-
Zone b: (-O-) - Transesterification Group: This portion of the molecule can undergo transesterification reactions with carboxyl or ester groups present in the polymer matrix or plasticizers, creating strong covalent bonds between the coupling agent and the organic phase.[7][10]
-
Zone c: (OX) - Thermally Stable Backbone Group: This group, which can consist of carboxyl, sulfonyl, or phosphate moieties, provides thermal stability and can also influence the reactivity and solubility of the coupling agent.[6][8]
-
Zone d: (R') - Thermoplastic-Entangling Group: A long-chain alkyl or aromatic group that physically entangles with the polymer chains, enhancing compatibility and improving mechanical properties such as impact strength and elongation.[6][8]
-
Zone e: (Y) - Thermoset-Reactive Group: This functional group, such as an amino or double bond, can crosslink with thermosetting resins like epoxies or polyesters.[6][9]
-
Zone f: (n) - Functionality Multiplier: This represents the number of non-hydrolyzable, polymer-reactive groups, which can range from one to three, providing flexibility in tailoring the coupling agent to specific polymer systems.[6][9]
Classification of Titanate Coupling Agents
Titanate coupling agents are broadly classified into four main types based on their chemical structure, which dictates their reactivity and suitability for different applications.[11][12]
-
Monoalkoxy Type: These are the most common type and are suitable for dry filler systems that do not contain free water.[8][11] They form a monomolecular layer on the filler surface.[6]
-
Monoalkoxy Pyrophosphate Type: This class is designed for use with fillers that have a high moisture content.[8][11] The pyrophosphate group can react with water, mitigating its negative effects on the coupling process.[13]
-
Chelate Type: These agents exhibit excellent hydrolytic stability, making them ideal for water-based polymer systems and fillers with high moisture levels.[8][11]
-
Coordination (Ligand) Type: This type is used to avoid side reactions, such as transesterification, in sensitive polymer systems like polyesters and polyurethanes.[8][11]
Mechanism of Action: A Step-by-Step Breakdown
The primary mechanism of titanate coupling agents involves a two-stage process: surface modification of the inorganic filler followed by interaction with the polymer matrix.
Stage 1: Interfacial Reaction with the Inorganic Filler
The process begins with the reaction of the alkoxy group of the titanate with the surface of the inorganic filler. This can occur through two main pathways:
-
Reaction with Surface Hydroxyl Groups: Similar to silane coupling agents, the alkoxy group can react with hydroxyl (-OH) groups present on the filler surface.
-
Reaction with Free Protons: Uniquely, titanates can also react with free protons (H+) from adsorbed water on the filler surface.[1][5] This makes them effective for a broader range of fillers, including those with few or no hydroxyl groups.
This reaction results in the formation of a chemical bond between the titanium atom and the filler surface, with the release of an alcohol byproduct.[7] This creates a hydrophobic, organophilic monomolecular layer on the filler.[5]
Stage 2: Interaction with the Polymer Matrix
Once the filler surface is modified, the long-chain, non-hydrolyzable groups of the titanate molecule interact with the polymer matrix through several mechanisms:
-
Physical Entanglement: The long alkyl or aromatic chains (Zone d) become physically entangled with the polymer chains, creating a strong mechanical linkage.[6]
-
Transesterification: The Ti-O-C bond (Zone b) can undergo transesterification with ester or carboxyl groups in the polymer, forming covalent bonds.[10]
-
Crosslinking: For thermosetting polymers, the reactive groups (Zone e) can participate in the curing reaction, leading to a crosslinked network at the interface.[6]
Quantitative Effects on Polymer Properties
The use of titanate coupling agents leads to measurable improvements in the properties of polymer composites. The following tables summarize quantitative data from various studies.
Table 1: Effect on Viscosity of Polymer Composites
| Polymer Matrix | Filler | Titanate Coupling Agent | Filler Loading (wt%) | Viscosity Reduction (%) | Reference |
| Polypropylene | CaCO3 | Isopropoxy triisostearoyl titanate | 40 | ~35 | [3] |
| LDPE | CaCO3 | Neoalkoxy titanate | 40 | Significant reduction | [14] |
| Liquid Paraffin | Ground CaCO3 | Tytan CP-219/CP-326 | 60 | ~80 (at 0.4% dosage) | [5][12] |
Table 2: Effect on Mechanical Properties of Polymer Composites
| Polymer Matrix | Filler | Titanate Coupling Agent | Filler Loading (wt%) | Property Improvement | Reference |
| Polypropylene | CaCO3 | Not specified | - | Tensile strength, flexural strength, elongation at break, and impact strength improved. | [6][7] |
| Polypropylene | Talc | Not specified | - | Tensile strength, flexural strength, elongation at break, and impact strength improved. | [8] |
| HDPE | Coal Gangue | Isopropyl tri(dioctylpyrophosphate) titanate | - | Tensile strength, flexural strength, and impact strength enhanced. | [15] |
| PMMA | Nano Barium Titanate | Not specified | 5 | Tensile and flexural strength improved. | [9] |
| PMMA | Nano Barium Titanate | Titanate Coupling Agent | 5 | Fracture toughness increased by 25%. | [16] |
Experimental Protocols
Protocol 1: Surface Treatment of Fillers (Dry Method)
This protocol describes a common laboratory procedure for treating inorganic fillers with a liquid titanate coupling agent.
Materials and Equipment:
-
Inorganic filler (e.g., CaCO3, talc)
-
Liquid titanate coupling agent
-
Diluent solvent (e.g., isopropanol, toluene)
-
High-speed mixer
-
Spray system
-
Oven
Procedure:
-
Drying the Filler: Dry the inorganic filler in an oven at 110-120°C for at least 2 hours to remove any physically adsorbed water.
-
Preparation of Coupling Agent Solution: Dilute the titanate coupling agent with a suitable solvent (e.g., a 1:1 ratio) to ensure uniform distribution on the filler surface.[17]
-
Treatment:
-
Place the dried filler in a high-speed mixer.
-
While the filler is being agitated, spray the diluted coupling agent solution evenly onto the filler.[12] The recommended dosage is typically 0.5-2.0% of the filler weight.[5][18]
-
Continue mixing at high speed for 5-10 minutes to ensure a homogeneous coating.
-
-
Curing: Heat the treated filler at a temperature above 100°C for 15-30 minutes to facilitate the reaction between the coupling agent and the filler surface and to evaporate the solvent.[12]
-
Cooling and Storage: Allow the treated filler to cool to room temperature and store it in a sealed, moisture-proof container.
Protocol 2: Evaluation of Coupling Agent Efficacy - Viscosity Measurement
This protocol outlines a method to quantify the effect of the titanate coupling agent on the viscosity of a filler-polymer system.
Materials and Equipment:
-
Treated and untreated filler
-
Polymer matrix or a model liquid (e.g., liquid paraffin, DOP)
-
Viscometer (e.g., Brookfield viscometer)
-
Beakers
-
Stirring apparatus
Procedure:
-
Sample Preparation:
-
Prepare a series of suspensions of the treated and untreated filler in the polymer matrix or model liquid at a fixed filler concentration (e.g., 40 wt%).
-
Ensure thorough mixing to achieve a uniform dispersion.
-
-
Viscosity Measurement:
-
Measure the viscosity of each suspension using a viscometer at a constant temperature and shear rate.
-
Record the viscosity values for both the treated and untreated filler systems.
-
-
Data Analysis:
-
Compare the viscosity of the suspension with the treated filler to that with the untreated filler.
-
Calculate the percentage of viscosity reduction to quantify the effectiveness of the coupling agent.
-
Conclusion
Titanate coupling agents are powerful tools for enhancing the performance of polymer composites. Their unique mechanism of action, which involves forming a monomolecular layer on the filler surface and subsequently interacting with the polymer matrix through a combination of physical and chemical bonds, leads to significant improvements in filler dispersion, interfacial adhesion, and overall material properties. By understanding the six functional zones of the titanate molecule and the different classifications of these agents, researchers can select the optimal coupling agent for their specific application. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the development and optimization of advanced composite materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of titanate coupling agents and their application for dental composite fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rubbernews.com [rubbernews.com]
- 5. l-i.co.uk [l-i.co.uk]
- 6. effect-of-titanate-coupling-agent-on-the-mechanical-properties-of-calcium-carbonate-filled-polypropylene - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Tytan | Borica [borica.com]
- 13. Studies on effect of titanate-coupling agent (0.5, 1.5, and 2.5%) on the mechanical, thermal, and morphological properties of fly ash–filled polypropylene composites | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the effects of titanate and silane coupling agents on the performance of poly (methyl methacrylate)/barium titanate denture base nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Titanate Coupling Agent's Usage - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 18. Titanate Coupling Agent TC-2 | CAS N/A - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
An In-depth Technical Guide to the Hydrolysis of Titanium Triisostearoylisopropoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium triisostearoylisopropoxide is an organometallic compound of significant interest in materials science and drug delivery due to its unique chemical structure, which combines a reactive titanium-isopropoxide group with three bulky, hydrophobic isostearoyl ligands. This guide provides a comprehensive technical overview of the hydrolysis of this compound, a critical reaction for harnessing its potential in various applications. We will delve into the reaction mechanism, detail experimental protocols for controlled hydrolysis, present quantitative data on analogous systems, and discuss the characterization of the resulting hydrolysis products. This document aims to serve as a foundational resource for professionals leveraging the properties of this versatile titanate.
Introduction
Titanium alkoxides are a class of organometallic compounds widely used as precursors for the synthesis of titanium dioxide (TiO2) nanoparticles, thin films, and hybrid organic-inorganic materials through sol-gel processes.[1] this compound, with its three long isostearoyl chains and one reactive isopropoxy group, stands out due to the profound influence of its steric bulk on its reactivity. The hydrolysis of this compound is the initial and rate-determining step in the formation of titanoxane oligomers and, ultimately, a titanium dioxide network. Understanding and controlling this reaction is paramount for tailoring the properties of the final material for applications ranging from surface modification of inorganic fillers to the encapsulation and delivery of therapeutic agents.[2]
The presence of the bulky isostearoyl groups is expected to significantly retard the hydrolysis rate compared to simpler titanium alkoxides like titanium tetraisopropoxide (TTIP).[3] This steric hindrance provides a unique opportunity for controlled, slower gelation, which can be advantageous in forming uniform coatings and well-defined nanostructures.
The Hydrolysis Reaction Pathway
The hydrolysis of this compound proceeds in a stepwise manner, initiated by the nucleophilic attack of water on the electrophilic titanium center. This is followed by a series of condensation reactions. The overall process can be summarized in two main stages:
-
Hydrolysis: The isopropoxy group (-OCH(CH₃)₂) is replaced by a hydroxyl group (-OH) upon reaction with water, releasing isopropanol as a byproduct. This initial step is often the slowest, particularly for sterically hindered molecules.
-
Condensation: The newly formed hydroxyl groups can then react with other titanium species (either hydrolyzed or unhydrolyzed) to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges, eliminating water or isopropanol in the process. This leads to the growth of oligomeric and polymeric titanoxane chains, eventually forming a three-dimensional network.
The following diagram illustrates the generalized signaling pathway for the hydrolysis and condensation of a titanium alkoxide.
Experimental Protocols
While specific protocols for this compound are not widely published, a standard sol-gel procedure can be adapted from methods used for other titanium alkoxides. The key to successful hydrolysis is the controlled addition of water to a solution of the titanate.
Materials and Equipment
-
This compound
-
Anhydrous solvent (e.g., isopropanol, ethanol, toluene)
-
Deionized water
-
Acid or base catalyst (optional, e.g., HCl, NH₄OH)
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump for controlled water addition
-
Inert atmosphere setup (e.g., nitrogen or argon gas line)
General Hydrolysis Procedure (Sol-Gel Method)
The following workflow outlines a typical experimental setup for the controlled hydrolysis of this compound.
Detailed Steps:
-
Preparation of the Titanate Solution: In a clean, dry flask under an inert atmosphere, dissolve a known concentration of this compound in an anhydrous solvent. The choice of solvent can influence the hydrolysis rate and the properties of the resulting gel.
-
Preparation of the Hydrolysis Solution: In a separate vessel, prepare a mixture of the same solvent and deionized water. The molar ratio of water to the titanate is a critical parameter that controls the extent of hydrolysis and condensation. An acid or base catalyst can be added to this solution to control the rates of hydrolysis and condensation.
-
Controlled Addition: With vigorous stirring, slowly add the hydrolysis solution to the titanate solution. A dropping funnel or a syringe pump is recommended for a controlled and uniform addition rate.
-
Aging: After the addition is complete, the resulting sol is typically aged for a period ranging from hours to days at a constant temperature. During this time, condensation reactions continue, leading to the formation of a gel.
-
Drying: The wet gel is then dried to remove the solvent and byproducts. The drying method (e.g., oven drying for a xerogel or supercritical drying for an aerogel) will significantly impact the porosity and surface area of the final material.
Quantitative Data
Direct quantitative data for the hydrolysis of this compound is scarce in the literature. However, data from analogous titanium alkoxides can provide valuable insights into the expected behavior. The following table summarizes typical experimental parameters and observations for the hydrolysis of common titanium alkoxides, which can be used as a starting point for optimizing the hydrolysis of this compound.
| Parameter | Titanium Isopropoxide (TTIP) | Titanium Butoxide (TBT) | Expected for this compound |
| Typical Solvent | Isopropanol, Ethanol | Butanol, Ethanol | Isopropanol, Toluene, Hexane |
| Water/Alkoxide Molar Ratio (r) | 2 - 10 | 2 - 10 | 1 - 5 (lower due to steric hindrance) |
| Typical Catalyst | HCl, HNO₃, NH₄OH | HCl, Acetic Acid, NH₄OH | Mild acid or base, or no catalyst |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature to slightly elevated (40-60°C) |
| Observed Gelation Time | Minutes to Hours | Hours | Days to Weeks |
| Resulting Particle Size (TiO₂) | 10 - 50 nm | 20 - 100 nm | Potentially larger, more aggregated structures |
Characterization of Hydrolysis Products
A suite of analytical techniques is necessary to characterize the products of hydrolysis and condensation.
| Analytical Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring the disappearance of Ti-O-C bonds and the appearance of Ti-O-Ti and -OH bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can track the release of isopropanol and changes in the organic ligands. |
| X-ray Diffraction (XRD) | Determining the crystalline phase (anatase, rutile, or amorphous) of the resulting titanium dioxide after calcination. |
| Scanning Electron Microscopy (SEM) | Visualizing the morphology and particle size of the dried gel or calcined powder. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanoparticle size, shape, and crystallinity. |
| Thermogravimetric Analysis (TGA) | Determining the thermal stability and the decomposition profile of the hydrolyzed material. |
| Dynamic Light Scattering (DLS) | Measuring the particle size distribution in the sol phase. |
The logical relationship between experimental parameters and the final product properties is crucial for tailoring the material synthesis.
Applications in Drug Development
The controlled hydrolysis of this compound is particularly relevant to drug delivery applications. The resulting hybrid organic-inorganic materials can serve as matrices for the encapsulation and sustained release of therapeutic agents. The hydrophobic isostearoyl groups can enhance the loading of lipophilic drugs, while the inorganic titanium dioxide backbone provides structural integrity. By carefully tuning the hydrolysis conditions, the porosity and degradation rate of the matrix can be controlled, allowing for tailored drug release profiles. Furthermore, the biocompatibility of titanium dioxide makes these materials promising candidates for implant coatings and injectable drug depots.
Conclusion
The hydrolysis of this compound is a complex yet highly controllable process that serves as the foundation for creating advanced materials. While direct experimental data for this specific compound is limited, a thorough understanding of the principles of titanium alkoxide chemistry allows for the rational design of experimental protocols. The steric hindrance imparted by the isostearoyl ligands is a key feature that can be exploited to achieve slower, more controlled reactions. By carefully manipulating experimental parameters such as solvent, water-to-alkoxide ratio, and temperature, researchers can tailor the properties of the resulting materials for a wide range of applications, from advanced composites to sophisticated drug delivery systems. This guide provides a solid framework for scientists and engineers to begin exploring the potential of this unique organotitanate compound.
References
An In-depth Technical Guide on the Thermal Stability of Titanium Triisostearoylisopropoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Titanium triisostearoylisopropoxide (TTIP), an organotitanate coupling agent with significant applications in materials science and potentially in drug delivery systems. Due to the limited availability of public data on the thermal analysis of the pure compound, this guide synthesizes information from studies on related compounds and materials incorporating TTIP to provide a robust understanding of its thermal behavior.
Introduction to this compound
This compound is a versatile organometallic compound, primarily known for its role as a coupling agent.[1] Its molecular structure, featuring a central titanium atom bonded to three bulky isostearoyl groups and one isopropoxy group, allows it to effectively bridge the interface between inorganic fillers and organic polymer matrices.[1] This property is crucial for enhancing the mechanical and thermal properties of composite materials.[2] The synthesis of this compound is typically achieved through the transesterification reaction between titanium tetraisopropoxide and isostearic acid.[1][3]
Thermal Stability Profile
Expected Thermal Decomposition Mechanism:
The thermal decomposition of this compound is expected to occur in distinct stages:
-
Initial Decomposition: The first stage, occurring at a lower temperature, would involve the loss of the isopropoxy group.[1]
-
Main Decomposition: At higher temperatures, the more stable isostearoyl groups will decompose. A sharp weight loss in this stage would correspond to the breakdown of these long hydrocarbon chains.[4]
-
Final Residue: The final residue at the end of the analysis is expected to be titanium dioxide (TiO₂).[1]
Irritating fumes and organic acid vapors may be released when the material is exposed to high temperatures or an open flame. Hazardous decomposition products include butenes, isopropanol, organic acid vapors, and titanium oxide.[5]
Inferred Thermal Stability from Composite Materials:
Studies on composite materials have shown that the incorporation of titanate coupling agents like this compound can significantly enhance the thermal stability of the matrix material. For instance, the initial thermal decomposition temperature of room temperature vulcanized silicone rubber (RTV) increased from 344.6 °C to 420 °C with the addition of a titanate-modified nano-filler. While this data pertains to a composite, it underscores the inherent thermal robustness of the titanate coupling agent itself.
Quantitative Thermal Analysis Data (Hypothetical)
While specific experimental data is unavailable, the following table presents a hypothetical summary of TGA data based on the expected decomposition pattern and information from related compounds. This data is for illustrative purposes and should not be considered as experimentally verified.
| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Event |
| 150 - 250 | ~6% | Loss of the isopropoxy group |
| 350 - 500 | ~85% | Decomposition of the three isostearoyl groups |
| > 500 | - | Formation of stable Titanium Dioxide (TiO₂) residue |
Experimental Protocols
Detailed experimental protocols for the thermal analysis of pure this compound are not available in the cited literature. However, a general methodology for conducting such an analysis would be as follows:
4.1. Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation. The flow rate is usually maintained at 20-50 mL/min.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve is a plot of percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
4.2. Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere with a constant purge rate (e.g., 20-50 mL/min).
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The resulting DSC curve reveals thermal transitions such as melting, crystallization, and glass transitions.
Visualizations
5.1. Synthesis of this compound
Caption: Synthesis of this compound.
5.2. Mechanism of Action as a Coupling Agent
Caption: Coupling agent mechanism at the interface.
5.3. Expected Thermal Decomposition Pathway
Caption: Expected thermal decomposition stages.
References
- 1. This compound | 61417-49-0 | Benchchem [benchchem.com]
- 2. The Impact of Plasma Surface Treatments on the Mechanical Properties and Magnetic Performance of FDM-Printed NdFeB/PA12 Magnets [mdpi.com]
- 3. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dextrine palmitate | 83271-10-7 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Solubility of Titanium Triisostearoylisopropoxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Titanium triisostearoylisopropoxide (TTS) in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on presenting the existing qualitative solubility information, a detailed experimental protocol for determining solubility, and a logical workflow for solvent selection. This guide is intended to be a valuable resource for laboratory work involving this versatile organometallic compound.
Core Concepts: Understanding the Solubility of this compound
This compound is a titanate coupling agent known for its role in improving the dispersion of inorganic fillers in organic polymer matrices. Its molecular structure, featuring a central titanium atom bonded to three bulky, non-polar isostearoyl groups and one isopropoxy group, dictates its solubility behavior. The long hydrocarbon chains of the isostearoyl groups contribute to its affinity for non-polar organic solvents, while the reactive isopropoxy group makes it susceptible to hydrolysis in the presence of water.
Qualitative Solubility Data
Published data on the solubility of this compound is primarily qualitative. The following table summarizes the available information.[1] It is important to note that TTS reacts with water, leading to decomposition.[2] One source provides a calculated water solubility of 597 μg/L at 25°C, which is consistent with it being practically insoluble.[3]
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide | Very soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly soluble |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble (Reacts) |
Experimental Protocol for Determining Solubility of this compound
The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is designed to account for the compound's moisture sensitivity.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (TTS)
-
Anhydrous organic solvent of interest (e.g., isopropanol, toluene, xylene, hexane)
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Analytical balance
-
Volumetric flasks
-
Gas-tight syringes
-
Glove box or Schlenk line (recommended)
Procedure:
-
Preparation of Saturated Solution:
-
All glassware should be oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.
-
If available, perform all manipulations within a glove box or using Schlenk line techniques to maintain an inert atmosphere.
-
Add a pre-weighed excess amount of TTS to a vial.
-
Using a gas-tight syringe, add a known volume of the anhydrous organic solvent to the vial.
-
Add a magnetic stir bar to the vial.
-
Seal the vial tightly with the PTFE-lined screw cap.
-
Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. Periodically, turn off the stirrer and allow the excess solid to settle. Observe for any undissolved material.
-
-
Sample Collection and Analysis:
-
After the equilibration period, stop the stirring and allow the undissolved TTS to settle completely.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) into a gas-tight syringe fitted with a syringe filter. It is crucial to avoid transferring any solid particles.
-
Transfer the filtered supernatant to a pre-weighed volumetric flask.
-
Evaporate the solvent under a stream of inert gas or under vacuum at a controlled temperature.
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried TTS residue.
-
The mass of the dissolved TTS can be calculated by subtracting the initial weight of the flask from the final weight.
-
The solubility can then be expressed in terms of g/100 mL or mol/L.
-
-
Data Interpretation:
-
Repeat the experiment at least three times to ensure the reproducibility of the results.
-
The average of the results will provide the solubility of TTS in the specific organic solvent at the tested temperature.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for this compound is critical for its effective application. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a suitable organic solvent for this compound.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design and understanding potential molecular interactions, visual representations are invaluable.
Caption: A streamlined workflow for the experimental determination of TTS solubility.
It is important to note that while no specific signaling pathways involving this compound in a drug development context are documented in the provided search results, its primary industrial application involves surface modification. The following diagram illustrates this general mechanism of action.
Caption: General mechanism of inorganic filler surface modification by this compound.
References
An In-depth Technical Guide to CAS 61417-49-0: Titanium Triisostearoylisopropoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical substance with CAS number 61417-49-0, identified as Titanium triisostearoylisopropoxide. It is an organometallic compound primarily utilized as a coupling agent and surface modifier in various industrial applications, particularly in cosmetics and polymer composites. This document details its physicochemical properties, synthesis, mechanism of action, applications, and toxicological profile, presenting data in a structured format for ease of reference and comparison.
Chemical Identification and Physicochemical Properties
This compound is the chemical name associated with CAS number 61417-49-0. It is also known by several synonyms, including Isopropyl titanium triisostearate and Tris(isooctadecanoato-O)(propan-2-olato)titanium[1][2]. There are some discrepancies in the reported molecular formula and weight across different sources, which are noted in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61417-49-0 | [1][3] |
| Molecular Formula | C57H116O7Ti | [3] |
| C228H436O16Ti | [1][2] | |
| Molecular Weight | 961.4 g/mol | [3] |
| 3481.76 g/mol | [1][2] | |
| Appearance | Burgundy transparent viscous liquid | [1][3] |
| Density | Approximately 0.95 g/cm³ at 25°C | [1][3] |
| Boiling Point | 400.8 °C at 760 mmHg | [1][] |
| Flash Point | 93 °C - 105°C | [1][3] |
| Refractive Index | 1.4810 | [1][3] |
| Vapor Pressure | 60.2 hPa at 25°C | [1][3] |
| Water Solubility | 597 μg/L at 25°C | [1] |
Synthesis
The most common method for synthesizing this compound is through a transesterification reaction between a titanium alkoxide precursor, typically titanium tetraisopropoxide, and isostearic acid.[3][5] The isopropoxy groups on the titanium atom are sequentially replaced by isostearate groups.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general descriptions of the synthesis.[3][5]
Materials:
-
Titanium tetraisopropoxide
-
Isostearic acid (3 equivalents)
-
An inert solvent (e.g., toluene)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer, condenser, and thermometer
Procedure:
-
Charge the reaction vessel with titanium tetraisopropoxide and the inert solvent under a nitrogen atmosphere to prevent hydrolysis from atmospheric moisture.
-
Begin stirring and gradually add three equivalents of isostearic acid to the mixture.
-
Heat the reaction mixture to a temperature range of 180-220°C.
-
The isopropanol byproduct is continuously removed, often as an azeotrope with the solvent, to drive the reaction to completion.
-
The reaction progress can be monitored by measuring the amount of isopropanol collected.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting product, this compound, is a viscous liquid and can be further purified if necessary, for example, by filtration.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Mechanism of Action as a Coupling Agent
This compound functions as a coupling agent by acting as a molecular bridge between inorganic and organic materials, thereby improving their compatibility and adhesion.[6][7] The isopropoxide group can hydrolyze to form a reactive Ti-OH group that bonds with hydroxyl groups on the surface of inorganic fillers. The long, bulky isostearoyl groups then physically entangle with the polymer matrix, creating a strong bond.[8]
Mechanism of Action Diagram
Caption: Mechanism of a Titanate Coupling Agent.
Applications
The primary applications of this compound are in the cosmetics and polymer industries, where it serves to improve the properties of composite materials.
Table 2: Applications of this compound
| Industry | Application | Function | Source(s) |
| Cosmetics | Makeup (foundations, concealers, lipstick), Sunscreens | Surface treatment for pigments, dispersing agent, enhances adherence and texture. | [9][10][11] |
| Plastics & Rubber | Filled polymer composites | Improves compatibility between inorganic fillers (e.g., CaCO3, clay) and the polymer matrix, enhancing mechanical properties. | [12][13] |
| Coatings | Paints and coatings | Improves adhesion and durability, facilitates pigment dispersion. | [12] |
| Magnetic Recording | Magnetic media | Improves dispersion of magnetic particles and their adhesion to the substrate. | [12] |
Toxicological Profile
The safety of Isopropyl Titanium Triisostearate has been evaluated for its use in cosmetics. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe in cosmetics in the present practices of use and concentration when used as a surface modifier.[5] Studies have shown it to be non-irritating and non-sensitizing to the skin in human tests.[5] The oral and dermal toxicity are reported to be low. However, toxicological data for other applications and exposure routes are limited. The thermal decomposition of titanium alkoxides can lead to the formation of titanium dioxide (TiO2).[14][15] While TiO2 is generally considered to have low toxicity, nanoparticles of TiO2 have been classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) through inhalation.[15][16]
Table 3: Summary of Toxicological Data
| Test | Result | Source(s) |
| Acute Oral Toxicity (rats) | LD50 > 10,000 mg/kg | |
| Acute Dermal Toxicity (rabbits) | LD50 > 10,000 mg/kg | |
| Skin Irritation (rabbits) | No skin irritation | |
| Eye Irritation (rabbits) | No eye irritation | |
| Skin Sensitization (humans) | Non-sensitizer | [5] |
Conclusion
This compound (CAS 61417-49-0) is a versatile organotitanate that plays a crucial role as a coupling agent in various industrial applications. Its ability to chemically bridge inorganic fillers and organic polymers leads to significant improvements in the properties of composite materials. While it has a favorable safety profile for cosmetic use, appropriate handling and safety precautions should be observed, particularly in industrial settings where exposure levels may be higher. Further research into its long-term environmental fate and potential toxicological effects in non-cosmetic applications would be beneficial for a more complete understanding of this compound.
References
- 1. Cas 61417-49-0,this compound | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]
- 5. cir-safety.org [cir-safety.org]
- 6. Action Mechanism and Characters of Coupling Agent - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of action of titanate coupling agent?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 9. Isopropyl Titanium Triisostearate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 10. paulaschoice.co.uk [paulaschoice.co.uk]
- 11. lesielle.com [lesielle.com]
- 12. Titanium triisostearoylisopropoxide_Nanjing Rong an Chemical Technology Co., Ltd. [ronganchem.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Titanium dioxide in our everyday life; is it safe? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCOHS: Titanium Dioxide [ccohs.ca]
Organotitanium Compounds in Materials Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organotitanium compounds, characterized by a titanium-carbon bond, have emerged as a versatile and powerful class of reagents and precursors in modern materials science. Their unique reactivity, driven by the oxophilicity and Lewis acidity of the titanium center, has enabled significant advancements in polymer synthesis, thin film deposition, and the development of novel biomedical materials. This technical guide provides a comprehensive overview of the core applications of organotitanium compounds, with a focus on practical experimental protocols, quantitative performance data, and the underlying mechanistic pathways.
Key Classes of Organotitanium Compounds and Their Applications
Organotitanium chemistry is dominated by derivatives of titanium in the +4 oxidation state, most notably titanocene and titanium alkoxide complexes. These compounds serve as foundational building blocks for a diverse array of materials with tailored properties.
Titanocene Derivatives: Catalysts and Anticancer Agents
Titanocene dichloride, Cp₂TiCl₂, is a seminal organotitanium compound that serves as a precursor to a wide range of catalytically active species and therapeutic agents.
-
Polymerization Catalysis: Titanocene-based catalysts, often activated by co-catalysts like methylaluminoxane (MAO), are homogeneous catalysts used in olefin polymerization. They offer the advantage of producing polymers with narrow molecular weight distributions and controlled stereochemistry.
-
Organic Synthesis: Titanocene derivatives are employed in a variety of organic transformations, including methylenation reactions (e.g., Tebbe and Petasis reagents), reductions, and C-C bond formation.
-
Biomedical Applications: Titanocene complexes have been extensively investigated for their anticancer properties. Their proposed mechanism of action involves interaction with cellular macromolecules, leading to apoptosis. The cytotoxic effects of various titanocene derivatives are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against different cancer cell lines.
Ziegler-Natta Catalysts: Cornerstone of Polyolefin Production
Ziegler-Natta catalysts, typically heterogeneous systems composed of a titanium compound (e.g., TiCl₄) on a magnesium chloride support and an organoaluminum co-catalyst (e.g., triethylaluminium), are industrial workhorses for the production of polyolefins like polyethylene and polypropylene.[1] The performance of these catalysts is highly dependent on their composition and the polymerization conditions.
Titanium Alkoxides: Precursors for Advanced Materials
Titanium alkoxides, such as titanium tetraisopropoxide (TTIP), are versatile precursors for the synthesis of titanium dioxide (TiO₂) thin films and nanoparticles. These materials find applications in a wide range of fields, including photocatalysis, solar cells, and protective coatings, owing to their unique electronic and optical properties.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key organotitanium compounds and their application in materials fabrication.
Synthesis of Titanocene Dichloride (Cp₂TiCl₂)
Method: Sodium Cyclopentadienide Route [2][3]
This is a widely used method for the laboratory-scale synthesis of titanocene dichloride.
Materials:
-
Sodium metal
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Titanium tetrachloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane, anhydrous
Procedure:
-
Preparation of Sodium Cyclopentadienide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal to anhydrous THF under a nitrogen atmosphere. While stirring, add freshly cracked cyclopentadiene dropwise to the sodium suspension at a rate that maintains a gentle reflux. Continue stirring until all the sodium has reacted to form a pink to white suspension of sodium cyclopentadienide.
-
Reaction with Titanium Tetrachloride: Cool the sodium cyclopentadienide suspension in an ice bath. Slowly add a solution of titanium tetrachloride in anhydrous toluene dropwise via the dropping funnel. A vigorous reaction will occur, and the color of the mixture will turn deep red.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Remove the solvent under reduced pressure. The resulting solid residue is then extracted with dichloromethane. The extract is filtered to remove sodium chloride.
-
Crystallization: The filtrate is concentrated, and titanocene dichloride is precipitated by the addition of hexane. The resulting bright red crystals are collected by filtration, washed with hexane, and dried under vacuum.
Characterization:
Synthesis of Tebbe's Reagent
Method: Reaction of Titanocene Dichloride with Trimethylaluminum [5][6]
Caution: Tebbe's reagent and trimethylaluminum are pyrophoric and must be handled under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Trimethylaluminum (Al(CH₃)₃) in toluene
-
Toluene, anhydrous
Procedure:
-
In a Schlenk flask under an argon or nitrogen atmosphere, dissolve titanocene dichloride in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of trimethylaluminum in toluene dropwise with stirring. Methane gas will evolve during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several days (typically 3 days). A red solution/slurry of Tebbe's reagent will form.
-
For many applications, the reagent can be used in situ. If isolation is required, the product can be recrystallized from toluene to remove aluminum byproducts.
Synthesis of Petasis Reagent (Dimethyl Titanocene)
Method: Reaction of Titanocene Dichloride with Methyllithium or Methylmagnesium Chloride [5][7]
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Methyllithium (CH₃Li) in diethyl ether or Methylmagnesium chloride (CH₃MgCl) in THF
-
Toluene, anhydrous
-
Diethyl ether or THF, anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend titanocene dichloride in anhydrous toluene or diethyl ether.
-
Cool the suspension to a low temperature (e.g., -78 °C).
-
Slowly add the methyllithium or methylmagnesium chloride solution dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
The orange-colored solution of the Petasis reagent can be used directly for subsequent reactions.
Ziegler-Natta Polymerization of Ethylene
Catalyst System: TiCl₄/MgCl₂ (supported catalyst) and Triethylaluminum (TEAL) (co-catalyst).
Materials:
-
TiCl₄/MgCl₂ supported catalyst
-
Triethylaluminum (TEAL) solution in hexane
-
Hexane, polymerization grade (anhydrous and deoxygenated)
-
Ethylene, polymerization grade
-
Hydrogen (for molecular weight control)
Procedure:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Catalyst Slurry Preparation: In a separate vessel under an inert atmosphere, a slurry of the TiCl₄/MgCl₂ catalyst in hexane is prepared.
-
Polymerization:
-
The reactor is charged with hexane and the desired amount of TEAL solution.
-
The reactor is heated to the desired polymerization temperature (e.g., 80 °C).
-
The catalyst slurry is injected into the reactor.
-
Ethylene is continuously fed into the reactor to maintain a constant pressure (e.g., 9 bar).[9]
-
If required, hydrogen is added to control the molecular weight of the polymer.
-
The polymerization is allowed to proceed for a set period.
-
-
Termination and Product Isolation:
-
The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).
-
The polyethylene powder is collected by filtration, washed with methanol and water, and dried in a vacuum oven.
-
Atmospheric Pressure Chemical Vapor Deposition (APCVD) of TiO₂ Thin Films
Precursor: Titanium Tetraisopropoxide (TTIP)[10][11][12]
Experimental Setup: A horizontal cold-wall APCVD reactor with a heated substrate holder.
Materials:
-
Titanium tetraisopropoxide (TTIP)
-
Nitrogen or Argon (carrier gas)
-
Oxygen or water vapor (oxidant)
-
Substrates (e.g., silicon wafers, glass slides)
Procedure:
-
Substrate Preparation: The substrates are cleaned using a standard procedure (e.g., RCA clean for silicon wafers) and placed on the substrate holder in the reactor.
-
Deposition:
-
The reactor is purged with the carrier gas.
-
The substrate is heated to the desired deposition temperature (e.g., 400-500 °C).
-
The TTIP precursor is heated in a bubbler to generate vapor, which is then carried into the reactor by the carrier gas.
-
The oxidant (oxygen or water vapor) is introduced into the reactor through a separate line.
-
The precursor and oxidant react at the heated substrate surface to deposit a TiO₂ thin film.
-
The deposition time is controlled to achieve the desired film thickness.
-
-
Cooling and Characterization: After deposition, the precursor and oxidant flows are stopped, and the reactor is cooled down to room temperature under a flow of the carrier gas. The deposited films are then characterized for their thickness, morphology, crystallinity, and optical properties.
Evaluation of Cytotoxicity of Titanocene Derivatives (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6][13][14]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The titanocene compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these different concentrations of the compound and incubated for a specific period (e.g., 72 hours). Control wells with untreated cells and solvent-only treated cells are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Quantitative Data Presentation
Performance of Ziegler-Natta Catalysts for Propylene Polymerization
| Catalyst System | Activity (kg PP/g Cat·h) | Isotacticity Index (%) | Molecular Weight (Mw) ( g/mol ) | Reference |
| TiCl₄/MgCl₂/ID-2 (POP-supported) | 15.3 | 98.2 | - | [16] |
| TiCl₄/MgCl₂/ID-2 (conventional) | - | 97.7 | - | [16] |
| TiCl₄/MgCl₂ (no internal donor) | 4.3 | 91.5 | - | [16] |
| ZN catalyst with U-donor | 55.6 | - | - | [17] |
| ZN catalyst with C-donor | 66.5 | - | - | [17] |
*ID-2: 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate. POP: Porous Organic Polymer. Data for Mw was not consistently available in the provided snippets for a direct comparison in this table.
Cytotoxicity of Titanocene Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Titanocene Dichloride (Cp₂TiCl₂) | MCF-7 (Breast) | 570 | [2][18] |
| Titanocene Dichloride (Cp₂TiCl₂) | HT-29 (Colon) | 413 | [2][18] |
| Titanocene Dichloride (Cp₂TiCl₂) | HMLER (Breast) | >100 | [2] |
| Titanocene Dichloride (Cp₂TiCl₂) | HMLER-shEcad (Breast CSC) | >100 | [2] |
| Titanocene Y | MCF-7 (Breast) | 4.1 | [19] |
| Titanocene Y | HT-29 (Colon) | 5.9 | [19] |
| Titanocene C | LLC-PK (Kidney) | 5.5 | [20] |
| Titanocenyl-Clionasterol | HT-29 (Colon) | 16.2 | [19] |
| Titanocenyl-Pregnenolone | MCF-7 (Breast) | 13 | [19] |
| Cp₂Ti(mefenamate)₂ | HMLER (Breast) | 33.4 | [2] |
| Cp₂Ti(flufenamate)₂ | HMLER (Breast) | 11.5 | [2] |
Performance of Dye-Sensitized Solar Cells (DSSCs) with Titanate Materials
| DSSC Configuration | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Reference |
| Without Titanate Co-adsorbent | - | - | - | - | |
| With Titanate Co-adsorbent | Increased | Increased | - | Increased | |
| BaTiO₃ compact layer | - | - | - | 5.91 | [5] |
| Without BaTiO₃ compact layer | - | - | - | 5.05 | [5] |
| TiO₂ nanoparticles (blackberry dye) | - | - | - | 0.0493 | [21] |
Note: The available search results for solar cells did not provide a comprehensive table with directly comparable organotitanium compounds. The data presented reflects the impact of titanate materials in a broader sense on DSSC performance. More specific quantitative data for organotitanium sensitizers or other components is an area for further investigation.
Visualization of Pathways and Workflows
Synthesis of Titanocene Dichloride
Caption: Synthesis of Titanocene Dichloride.
Ziegler-Natta Polymerization (Cossee-Arlman Mechanism)
Caption: Ziegler-Natta Polymerization Mechanism.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Cytotoxicity (MTT) Assay Workflow.
Conclusion
Organotitanium compounds represent a cornerstone in various areas of materials science, offering a rich platform for innovation. From the precise control over polymer architecture afforded by Ziegler-Natta and metallocene catalysts to the fabrication of functional thin films and the development of promising anticancer agents, the impact of this class of compounds is undeniable. This guide has provided a detailed overview of the synthesis, application, and evaluation of key organotitanium-based systems. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and advancement in the exciting realm of organotitanium chemistry and its application to materials science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-breast cancer stem cell activity of titanocene complexes of non-steroidal anti-inflammatory drugs - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01491C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. TiCl4/MgCl2/MCM-41 Bi-Supported Ziegler–Natta Catalyst: Effects of Catalyst Composition on Ethylene/1-Hexene Copolymerization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. engj.org [engj.org]
- 9. Atmospheric pressure chemical vapour deposition of titanium dioxide coatings on glass - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. TiO2 Coatings Via Atmospheric-Pressure Plasma-Enhanced Chemical Vapor Deposition for Enhancing the UV-Resistant Properties of Transparent Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. insights.globalspec.com [insights.globalspec.com]
Methodological & Application
Application Notes and Protocols: Titanium Triisostearoylisopropoxide in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Titanium Triisostearoylisopropoxide (KR-TTS) as a coupling agent in polymer composites. The information compiled from various scientific sources outlines its mechanism of action, and its effects on the mechanical and thermal properties of composites, and provides generalized experimental protocols for its application.
Introduction to this compound (KR-TTS)
This compound is a versatile organotitanate coupling agent widely employed to enhance the performance of polymer composites. Its primary function is to act as a molecular bridge between the inorganic filler and the organic polymer matrix, improving their compatibility and interfacial adhesion.[1][2][3][4][5][6][7][8][9][10][11] This leads to a range of benefits, including improved mechanical strength, enhanced thermal stability, and better processing characteristics of the final composite material. KR-TTS is particularly effective with a variety of inorganic fillers such as calcium carbonate (CaCO₃), talc, and titanium dioxide (TiO₂) in thermoplastic and thermosetting polymer matrices like polypropylene (PP), polyethylene (PE), and epoxy resins.[4][7]
Mechanism of Action
The effectiveness of KR-TTS as a coupling agent stems from its unique chemical structure, which allows it to react with protons on the surface of inorganic fillers. This reaction leads to the formation of a monomolecular layer of the titanate on the filler surface, rendering it hydrophobic and organophilic. This surface modification reduces the filler's surface energy and improves its dispersion within the polymer matrix, preventing agglomeration and leading to a more homogeneous composite material.[4]
Figure 1: Mechanism of KR-TTS in polymer composites.
Quantitative Data on Composite Properties
The incorporation of KR-TTS-treated fillers leads to significant improvements in the mechanical and thermal properties of polymer composites. The following tables summarize the quantitative data extracted from various studies.
Mechanical Properties of Polymer Composites
| Polymer Matrix | Filler | Filler Loading (wt%) | Coupling Agent | Property | Value (Without KR-TTS) | Value (With KR-TTS) | % Improvement | Reference |
| HDPE | Talc | 35 | Isopropyl tri(dioctyl)phosphate titanate | Tensile Strength (MPa) | ~22 | ~26 | ~18% | [2] |
| HDPE | Talc | 35 | Isopropyl tri(dioctyl)phosphate titanate | Stiffness (GPa) | ~1.4 | ~2.55 | ~82% | [2] |
| PP/LDPE (75/25) | CaCO₃ | 20 | Neoalkoxy organotitanate | Strain at Break (%) | ~50 | ~300 | ~500% | [8] |
| PP/LDPE (75/25) | CaCO₃ | 20 | Neoalkoxy organotitanate | Impact Strength (kJ/m²) | ~4 | ~6 | ~50% | [8] |
Note: The specific titanate used in the referenced studies was not always identified as KR-TTS but belongs to the same class of compounds and is expected to have a similar effect.
Thermal Properties of Polymer Composites
While many sources state that KR-TTS improves thermal stability, specific quantitative data with direct comparisons are limited in the reviewed literature. However, studies on similar systems with titanate coupling agents have shown an increase in the decomposition temperature of the composites, indicating enhanced thermal stability.[9][11]
Experimental Protocols
The following are generalized protocols for the surface treatment of inorganic fillers with KR-TTS and the subsequent fabrication of polymer composites. These protocols are based on common practices described in the scientific literature and technical notes from manufacturers. Researchers should optimize these protocols for their specific materials and equipment.
Protocol for Surface Treatment of Inorganic Fillers
This protocol describes a dry mixing method for treating inorganic fillers with KR-TTS.
Figure 2: Workflow for filler surface treatment.
Materials and Equipment:
-
Inorganic filler (e.g., CaCO₃, talc, TiO₂)
-
This compound (KR-TTS)
-
Solvent (e.g., white oil, isopropanol)
-
High-speed mixer with heating capabilities
-
Drying oven
-
Sealed, moisture-proof containers
Procedure:
-
Drying the Filler: Dry the inorganic filler in an oven at 100-120°C for 2-4 hours to ensure the moisture content is below 0.5%. This is a critical step as titanate coupling agents can hydrolyze in the presence of moisture.[4][12][13]
-
Filler Addition to Mixer: Add the dried filler to a high-speed mixer. The volume of the filler should be between 50% and 75% of the mixer's capacity.[13]
-
Heating and Mixing: Start the mixer at a high speed (e.g., >1000 rpm) to deagglomerate the filler particles. The friction will generate heat. Allow the temperature to reach 90-100°C to remove any residual moisture.[13]
-
KR-TTS Preparation: Prepare a diluted solution of KR-TTS by mixing it with a suitable solvent (e.g., white oil for plastics, isopropanol for coatings) in a 1:1 ratio. The typical dosage of KR-TTS is 0.5% to 3% of the filler weight, depending on the filler's particle size and surface area.[12][13]
-
Application of KR-TTS: Spray the diluted KR-TTS solution onto the filler while it is being mixed at high speed.[4]
-
Continued Mixing: Continue mixing for 5-15 minutes, allowing the coupling agent to be uniformly distributed and react with the filler surface. The temperature should reach approximately 105°C.[13]
-
Cooling and Storage: Stop the mixer and allow the treated filler to cool down. Store the surface-modified filler in a sealed, moisture-proof container until use.[13]
Protocol for Polymer Composite Fabrication
This protocol describes a melt blending method for fabricating polymer composites using the KR-TTS treated filler.
Figure 3: Workflow for polymer composite fabrication.
Materials and Equipment:
-
Polymer resin (e.g., PP, PE pellets)
-
KR-TTS treated filler
-
Twin-screw extruder
-
Pelletizer
-
Injection molding or compression molding machine
-
Material characterization equipment (e.g., tensile tester, impact tester, TGA, DSC)
Procedure:
-
Pre-mixing: Physically pre-mix the polymer pellets and the KR-TTS treated filler in the desired weight ratio.
-
Melt Blending: Feed the pre-mixed materials into a twin-screw extruder.
-
Processing Parameters: Set the appropriate temperature profile and screw speed for the specific polymer being used. This will ensure proper melting and mixing.
-
Extrusion: Extrude the molten composite through a die.
-
Pelletizing: Cool the extrudate in a water bath and then cut it into pellets using a pelletizer.
-
Specimen Preparation: Dry the composite pellets and then use an injection molding or compression molding machine to prepare standardized test specimens (e.g., for tensile, flexural, and impact testing).
-
Characterization: Perform mechanical and thermal analyses on the prepared specimens to evaluate the effect of the KR-TTS treatment.
Conclusion
This compound (KR-TTS) is a highly effective coupling agent for improving the properties of filled polymer composites. By chemically bonding to the filler surface, it enhances the interfacial adhesion between the inorganic filler and the organic polymer matrix. This leads to significant improvements in mechanical properties, such as tensile strength, stiffness, and impact resistance, as well as enhanced thermal stability. The provided protocols offer a general guideline for researchers to effectively utilize KR-TTS in their composite material development. It is recommended to perform optimization studies to determine the ideal KR-TTS dosage and processing conditions for each specific polymer-filler system to achieve the best performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aspects of Titanate Coupling Agents and their Application in Dental Polymer Composites: A Review | Scientific.Net [scientific.net]
- 4. l-i.co.uk [l-i.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Review of titanate coupling agents and their application for dental composite fabrication. | Semantic Scholar [semanticscholar.org]
- 7. Tytan | Borica [borica.com]
- 8. Effects of titanate coupling agents on low density polyethylene and polypropylene blends and composites [open.metu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Titanate Coupling Agent's Usage - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 13. Notes on the application of titanate coupling agent-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]
Application Notes and Protocols for Improving Nanoparticle Dispersion with Titanium Triisostearoylisopropoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium triisostearoylisopropoxide (ITT) is a monoalkoxy titanate coupling agent renowned for its efficacy in surface-modifying inorganic nanoparticles and pigments. Its unique chemical structure allows it to act as a molecular bridge between the inorganic surface of nanoparticles and an organic medium, thereby significantly improving dispersion, stability, and overall performance. This is particularly valuable in applications where high concentrations of nanoparticles are required, such as in cosmetics, polymer composites, and potentially in drug delivery systems.[1][2]
The primary mechanism of action involves the hydrolysis of the isopropoxy group and subsequent reaction of the titanium-oxygen bond with free protons and hydroxyl groups on the nanoparticle surface. This creates a covalent bond with the nanoparticle, while the long-chain isostearoyl groups provide a hydrophobic and lipophilic surface. This surface modification reduces the strong van der Waals forces between nanoparticles, preventing agglomeration and allowing for easier wetting and dispersion in non-aqueous media.[2]
These application notes provide detailed protocols and data for utilizing this compound to enhance the dispersion of nanoparticles.
Key Advantages of this compound Treatment
-
Enhanced Dispersion in Organic Media: The lipophilic isostearate groups dramatically improve the compatibility of nanoparticles with oils, esters, and other organic solvents.[2]
-
Reduced Viscosity: By preventing agglomeration, ITT treatment significantly lowers the viscosity of nanoparticle suspensions, enabling higher solid content formulations.[2]
-
Improved Stability: The stable, uniform coating prevents re-agglomeration over time, leading to formulations with a longer shelf life.[1][3]
-
Enhanced Color Development and Gloss: In pigment applications, improved dispersion leads to better color strength and a glossier finish.[1][3][4]
-
Hydrophobic and Lipophilic Surface Modification: The treated nanoparticles exhibit a strong affinity for oily phases, making them ideal for water-in-oil emulsions and anhydrous systems.[5]
Quantitative Data on Dispersion Improvement
The impact of this compound on nanoparticle dispersion can be quantified through various analytical techniques, most notably rheological measurements. The following table summarizes the significant reduction in viscosity observed when treating titanium dioxide nanoparticles with ITT compared to untreated and other surface treatments.
| Surface Treatment | Viscosity of 40% TiO2 Dispersion in Octyldodecyl Neopentanoate (cPs) |
| Untreated | Too thick to mix |
| Silane Treated | 1,008,000 |
| Methicone Treated | 460,000 |
| This compound (ITT) Treated | 122,000 |
Data sourced from Kobo Products technical literature.[2]
Experimental Protocols
The following protocols provide a general framework for the surface treatment of nanoparticles with this compound. Optimization of parameters such as concentration, temperature, and mixing time may be necessary depending on the specific nanoparticle and application.
Materials and Equipment
-
Nanoparticles (e.g., Titanium Dioxide, Iron Oxides)
-
This compound (liquid)
-
Anhydrous organic solvent (e.g., isopropanol, mineral oil, or the intended formulation oil)
-
High-speed mixer or sonicator
-
Heating mantle or oven
-
Nitrogen or argon gas (optional, for sensitive materials)
-
Analytical balance
-
Beakers, flasks, and other standard laboratory glassware
Pre-Treatment of Nanoparticles (Crucial Step)
Moisture on the nanoparticle surface can hydrolyze the titanate coupling agent before it has a chance to react with the surface. Therefore, it is essential to ensure the nanoparticles are dry.
-
Place the required amount of nanoparticles in an oven-safe container.
-
Heat the nanoparticles at 100-120°C for 1-2 hours to remove any adsorbed moisture.
-
Allow the nanoparticles to cool to room temperature in a desiccator or under a dry inert gas atmosphere before use.
Protocol 1: Dry Mixing Method
This method is suitable for incorporating treated nanoparticles into solid or highly viscous systems.
-
Place the pre-dried nanoparticles into a high-speed mixer.
-
In a separate container, prepare a dilute solution of this compound in a compatible, low-volatility solvent (e.g., a portion of the formulation's oil phase). A common starting concentration is 0.5% to 3.0% of ITT by weight of the nanoparticles.
-
Begin mixing the nanoparticles at high speed.
-
Slowly spray or add the ITT solution dropwise onto the tumbling nanoparticles to ensure uniform distribution.
-
Continue mixing for 15-30 minutes. The friction from mixing may generate heat, which can aid the reaction.
-
The surface-treated nanoparticles are now ready for incorporation into the final formulation.
Protocol 2: Wet Mixing (Slurry) Method
This method is ideal for creating stable nanoparticle dispersions in a liquid medium.
-
Select an anhydrous organic solvent that is compatible with the final application.
-
Disperse the pre-dried nanoparticles in the chosen solvent to form a slurry of a desired concentration (e.g., 20-50% solids).
-
While stirring the slurry vigorously with a mechanical stirrer or sonicator, add the calculated amount of this compound (typically 0.5% to 3.0% by weight of the nanoparticles).
-
Continue mixing for 30-60 minutes. Gentle heating to 60-80°C can accelerate the surface treatment process.
-
The resulting stable nanoparticle dispersion is now ready for use.
Visualizations
Mechanism of Action
The following diagram illustrates the chemical interaction between this compound and the surface of a nanoparticle.
References
Application Notes and Protocols for Hydrophobic Coatings with Titanium Triisostearoylisopropoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of hydrophobic coatings using Titanium Triisostearoylisopropoxide. The information is intended to guide researchers in creating water-repellent surfaces for various applications, including surface modification of materials and potential use in drug delivery systems.
Introduction
This compound (CAS 61417-49-0) is an organometallic compound recognized for its ability to impart hydrophobic properties to surfaces. Its molecular structure, featuring long, branched aliphatic isostearate chains, is key to its function as a surface modifier.[1] These lipophilic chains create a moisture-resistant film, making it a valuable component in cosmetics, coatings, and as a coupling agent between inorganic fillers and organic resins.[1][2] In the realm of drug development, hydrophobic coatings are explored for their potential to control drug release and enhance the delivery of fat-soluble therapeutics.[3][4]
The primary mechanism behind the hydrophobicity imparted by this compound lies in its chemical structure. The long hydrocarbon chains of the isostearate groups orient away from the substrate, creating a low-energy surface that repels water.[1] The titanium-isopropoxide group can react with hydroxyl groups present on the surface of many substrates, forming a stable, covalent bond.[5][6]
Applications
The applications of this compound are diverse, spanning multiple fields:
-
Cosmetics: Extensively used as a surface treatment for pigments and fillers like titanium dioxide and iron oxides. This treatment enhances their dispersibility in oils, improves skin adhesion, and provides a creamy texture to formulations.[7][8][9]
-
Coatings: Acts as a bonding agent in paints and coatings, improving adhesion and durability on various substrates.[1] It can also reduce the viscosity of the system, allowing for a higher filler load.[2]
-
Polymer Composites: Employed as a coupling agent to improve the compatibility and bonding between inorganic fillers and polymer matrices.[1][2]
-
Surface Modification: Used to render surfaces of materials like plastics and metals hydrophobic.[1]
-
Drug Delivery: While specific applications are still emerging, hydrophobic coatings are being investigated for loading fat-soluble drugs onto implants and for creating drug delivery systems with controlled release profiles.[3][10]
Experimental Protocols
While specific, publicly available protocols for creating standalone hydrophobic coatings solely from this compound are limited due to proprietary formulations in industrial applications, the following protocols are based on general principles of using metal alkoxides for surface modification and information gathered from technical datasheets and patents. Researchers should consider these as starting points and optimize the parameters for their specific substrates and applications.
Protocol 1: Surface Modification of Powders (e.g., Pigments, Fillers)
This protocol is widely used in the cosmetics industry to render inorganic powders hydrophobic and more compatible with oil-based formulations.
Materials:
-
Inorganic powder (e.g., Titanium Dioxide, Iron Oxide, Talc)
-
This compound
-
Suitable solvent (e.g., Isopropyl Alcohol, Ethyl Acetate)
-
High-shear mixer or blender
-
Oven for drying
Procedure:
-
Dispersion: Disperse the inorganic powder in the chosen solvent. The solid content will depend on the powder's density and particle size but typically ranges from 10% to 50% (w/v).
-
Addition of Titanate: While mixing at high speed, slowly add the this compound solution. The concentration of the titanate is typically between 0.5% and 5% based on the weight of the powder.
-
Mixing: Continue mixing for a period of 30 to 60 minutes to ensure a uniform coating of the powder particles.
-
Solvent Evaporation: Dry the treated powder in an oven at a temperature between 80°C and 110°C until all the solvent has evaporated. The drying time will vary depending on the solvent and batch size.
-
Milling/Sieving: The dried, coated powder may need to be gently milled or sieved to break up any agglomerates.
Protocol 2: Formulation of a Hydrophobic Coating Solution (Sol-Gel Approach)
This protocol outlines a general sol-gel method that can be adapted for creating a thin hydrophobic film on a solid substrate.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Isopropanol, Ethanol, Toluene)
-
Substrate (e.g., glass slide, metal coupon, polymer film)
-
Deposition equipment (e.g., dip-coater, spin-coater, or spray gun)
-
Oven or hotplate for curing
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the anhydrous solvent. Concentrations can range from 1% to 10% (w/v). It is crucial to work in a low-moisture environment to prevent premature hydrolysis of the titanate.
-
Substrate Preparation: Thoroughly clean and dry the substrate to ensure proper adhesion of the coating. This may involve sonication in a detergent solution, rinsing with deionized water and a solvent like acetone or ethanol, and drying with a stream of nitrogen or in an oven. The surface may also be pre-treated with plasma or a chemical etchant to introduce hydroxyl groups for better bonding.
-
Coating Deposition:
-
Dip-Coating: Immerse the substrate into the titanate solution and withdraw it at a constant speed. The thickness of the coating is influenced by the withdrawal speed and the viscosity of the solution.
-
Spin-Coating: Dispense the solution onto the center of the substrate and spin at a high speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds). The final thickness depends on the spin speed and solution viscosity.
-
Spray-Coating: Use a spray gun to apply a fine mist of the solution onto the substrate. This method is suitable for larger or irregularly shaped objects.
-
-
Curing: Heat the coated substrate to a temperature between 100°C and 150°C for 15 to 60 minutes. This step helps to evaporate the solvent and promote the reaction of the titanate with the substrate surface, forming a durable film.
Data Presentation
| Property | Expected Value/Range | Characterization Method |
| Water Contact Angle | > 90° (Hydrophobic) | Goniometer (Sessile Drop Method) |
| Coating Thickness | 10 nm - 1 µm | Ellipsometry, Profilometry, Atomic Force Microscopy (AFM) |
| Surface Roughness (Ra) | < 100 nm | Atomic Force Microscopy (AFM), Profilometry |
| Adhesion | Good to Excellent | Tape Test (ASTM D3359), Scratch Test |
| Chemical Stability | Stable in neutral pH | Contact Angle Measurement after exposure to various pH |
Note: The actual values will be highly dependent on the substrate, formulation, and application method.
Visualization of Mechanisms and Workflows
Mechanism of Surface Modification
The following diagram illustrates the proposed chemical interaction of this compound with a hydroxylated surface, leading to the formation of a hydrophobic monolayer.
Caption: Proposed reaction of this compound with a hydroxylated surface.
Experimental Workflow for Coating Formulation and Characterization
The logical flow for developing and testing a hydrophobic coating is depicted below.
References
- 1. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]
- 2. Titanium triisostearoylisopropoxide_Nanjing Rong an Chemical Technology Co., Ltd. [ronganchem.cn]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. paulaschoice.co.uk [paulaschoice.co.uk]
- 8. Kobo-Product Categories [koboproductsinc.com]
- 9. ulprospector.com [ulprospector.com]
- 10. A novel local drug delivery system: Superhydrophobic titanium oxide nanotube arrays serve as the drug reservoir and ultrasonication functions as the drug release trigger - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Titanium Triisostearoylisopropoxide in Cosmetic Formulations
Introduction
Titanium triisostearoylisopropoxide (CAS No. 61417-49-0), hereafter referred to as TT, is a versatile organo-titanate compound extensively utilized in the cosmetics industry. Its primary function is as a surface modifying and coupling agent for pigments and fillers.[1][2][3][4] By chemically bonding to the surface of inorganic particles, TT dramatically alters their surface chemistry from hydrophilic to lipophilic.[3][4] This transformation is fundamental to achieving superior performance in a wide range of cosmetic formulations, particularly in color cosmetics and sunscreens.[5][6] These application notes provide an in-depth overview of the functional benefits, mechanisms of action, and formulation guidelines for TT.
Mechanism of Action
TT functions by creating a covalent bond with the hydroxyl groups present on the surface of inorganic pigments and fillers such as titanium dioxide, iron oxides, and talc.[7][8][9][10] The isopropoxy group on the titanium atom is reactive and is lost during the reaction with the particle surface, forming a stable Ti-O-pigment bond.[9] The remaining three long-chain isostearoyl groups orient outwards, creating a dense, hydrophobic layer around the particle.[11] This lipophilic coating reduces the surface energy of the particles, preventing their re-agglomeration and promoting their dispersion in the oil phase of a cosmetic formulation.[4][11]
References
- 1. Titanium Complexes as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. lesielle.com [lesielle.com]
- 4. nbinno.com [nbinno.com]
- 5. Kobo-Product Categories [koboproductsinc.com]
- 6. Isopropyl titanium triisostearate - Descrizione [tiiips.com]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]
- 11. koboproductsinc.com [koboproductsinc.com]
Application Notes and Protocols for the Characterization of Titanium Triisostearoylisopropoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium triisostearoylisopropoxide (CAS No. 61417-49-0) is an organotitanate compound widely utilized as a coupling agent, adhesion promoter, and surface modifier in various industrial applications, including plastics, pigments, and coatings.[1] Its efficacy is intrinsically linked to its chemical structure and purity. Therefore, accurate and comprehensive characterization is paramount for quality control, formulation development, and understanding its mechanism of action.
These application notes provide detailed protocols for a suite of analytical techniques to thoroughly characterize this compound, ensuring its identity, purity, and performance-related properties. The methodologies cover spectroscopic, chromatographic, thermal, and elemental analysis techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₁₂O₇Ti | [][3] |
| Molecular Weight | 957.38 g/mol | [] |
| Appearance | Light yellow to burgundy transparent viscous liquid | [1][4] |
| Density | 0.95 g/cm³ | [][3] |
| Boiling Point | 400.8 °C at 760 mmHg | [][3] |
| Flash Point | 105 °C | [3] |
| Refractive Index | 1.481 | [][3] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the presence of the isopropoxy and isostearoyl ligands and verifying the successful esterification.
Expected Chemical Shift Regions:
| Functional Group | Nucleus | Expected Chemical Shift (ppm) | Information Provided |
| Isopropoxy CH | ¹H | 3.5 - 4.5 | Confirms the presence of the isopropoxy ligand.[5] |
| Isopropoxy CH₃ | ¹H | 1.0 - 1.5 | Confirms the presence of the isopropoxy ligand.[5] |
| Isostearoyl α-CH₂ | ¹H | 2.0 - 2.5 | Verifies the carbon adjacent to the ester carbonyl.[5] |
| Isostearoyl chain (CH₂, CH₃) | ¹H | 0.8 - 1.8 | Main aliphatic chain signals.[5] |
| Ester Carbonyl (C=O) | ¹³C | 170 - 180 | Confirms the presence of the ester functional group.[5] |
| Isopropoxy CH | ¹³C | 60 - 70 | Confirms the carbon of the isopropoxy ligand.[5] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Ensure the sample is completely dissolved. The use of a high-purity, dry solvent is crucial to prevent hydrolysis.
-
-
Instrument Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
Spectral width: 0-15 ppm
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 s
-
Spectral width: 0-200 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; C₆D₆: δH = 7.16 ppm, δC = 128.06 ppm).
-
Logical Relationship for NMR Analysis
Experimental workflow for NMR analysis.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as C=O (ester), C-O, and Ti-O bonds.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1735 | C=O stretching (ester) |
| ~1170, 1020 | C-O stretching |
| ~800-600 | Ti-O stretching |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrument Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to generate the absorbance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Logical Relationship for FTIR Analysis
Experimental workflow for FTIR analysis.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for identifying any impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for analyzing volatile components and potential decomposition products, such as isopropanol and isostearic acid. Due to the low volatility of the parent compound, derivatization or pyrolysis-GC-MS might be necessary for its direct analysis.
Experimental Protocol: GC-MS (for potential impurities)
-
Sample Preparation:
-
Dissolve 10 mg of the sample in 1 mL of a suitable solvent like hexane or dichloromethane.
-
-
Instrument Parameters:
-
GC:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet temperature: 250 °C
-
Oven program: Initial temperature 50 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-600 amu.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectra of the identified peaks with a library (e.g., NIST) for compound identification.
-
Signaling Pathway for GC-MS Analysis
Workflow for GC-MS impurity analysis.
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and decomposition profile of the material.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the amount of residual material. DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about phase transitions such as melting and crystallization. The thermal decomposition of related titanate compounds suggests that decomposition may occur with the loss of organic ligands.[6][7]
Experimental Protocol: TGA/DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid sample into an aluminum or ceramic TGA/DSC pan.
-
-
Instrument Parameters:
-
TGA:
-
Temperature range: 25 °C to 600 °C.
-
Heating rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
DSC:
-
Temperature range: -50 °C to 200 °C.
-
Heating/Cooling rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition and the percentage of weight loss at different temperature ranges. The final residual mass should correspond to the theoretical TiO₂ content.
-
DSC: Identify endothermic and exothermic peaks corresponding to melting, crystallization, or other phase transitions.
-
Logical Relationship for Thermal Analysis
Workflow for TGA and DSC thermal analysis.
Elemental and Surface Analysis
These techniques provide quantitative information about the elemental composition and surface chemistry of the material.
Elemental Analysis
Elemental analysis determines the weight percentage of carbon, hydrogen, and titanium, which can be compared to the theoretical values to assess the purity of the compound.
Theoretical Elemental Composition:
| Element | Symbol | Atomic Mass (amu) | Weight % |
| Carbon | C | 12.01 | 71.49 |
| Hydrogen | H | 1.01 | 11.80 |
| Oxygen | O | 16.00 | 11.70 |
| Titanium | Ti | 47.87 | 5.00 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Provide a pure, homogeneous sample (typically 2-5 mg) in a sealed container.
-
-
Instrumentation:
-
Utilize a CHN analyzer for carbon and hydrogen content.
-
Titanium content can be determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after appropriate sample digestion.
-
-
Data Analysis:
-
Compare the experimentally determined weight percentages with the theoretical values. A deviation of ±0.4% is generally considered acceptable.
-
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)
When this compound is used to treat a substrate, SEM-EDX can be used to visualize the surface morphology and determine the elemental composition of the coating, confirming the presence and distribution of titanium.
Experimental Protocol: SEM-EDX
-
Sample Preparation:
-
Mount the treated substrate onto an SEM stub using conductive carbon tape.
-
For non-conductive substrates, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.
-
-
Instrument Parameters:
-
SEM:
-
Accelerating voltage: 10-20 kV.
-
Imaging mode: Secondary Electron (SE) for topography.
-
-
EDX:
-
Acquisition time: 60-120 seconds.
-
Select appropriate energy range to include the Ti Lα (0.452 keV) and Ti Kα (4.510 keV) peaks.
-
-
-
Data Analysis:
-
Acquire SEM images to observe the surface morphology.
-
Obtain EDX spectra from representative areas to identify the elements present.
-
Generate elemental maps to visualize the distribution of titanium on the surface.
-
Logical Relationship for Surface Analysis
Workflow for SEM-EDX surface analysis.
Conclusion
The analytical protocols detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic, chromatographic, thermal, and elemental analyses allows for a thorough assessment of its chemical identity, purity, and key physical properties. Adherence to these methodologies will ensure consistent and reliable characterization, which is essential for its effective application in research, development, and industrial manufacturing.
References
Application Notes & Protocols: Titanium Triisostearoylisopropoxide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium triisostearoylisopropoxide (CAS No. 61417-49-0) is an organotitanium compound recognized for its utility in materials science and chemical synthesis. Structurally, it features a central titanium atom bonded to three bulky isostearoyl groups and one isopropoxy group. While extensively used as a coupling agent to improve the interface between inorganic fillers and organic polymers[1][2], it also functions as a catalyst or co-catalyst in various polymerization and esterification reactions.[1][] This document provides an overview of its catalytic applications, relevant reaction mechanisms, and detailed experimental protocols based on available literature for titanate catalysts.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C57H112O7Ti | [1][] |
| Molecular Weight | 957.37 g/mol | [1][] |
| Appearance | Dark Amber Liquid | [1] |
| Boiling Point | 400.8°C at 760 mmHg | [1][] |
| Density | 0.95 g/cm³ | [1][] |
| Refractive Index | 1.481 | [1][] |
Catalytic Applications & Mechanism of Action
This compound's catalytic activity stems from the electrophilic nature of the central titanium atom, which can coordinate with nucleophiles such as the oxygen atoms of carbonyl and hydroxyl groups.
1. Polymerization Reactions: This compound is noted for its role within initiator systems for the low-temperature cure of unsaturated polyester resins and the crosslinking of epoxy resins.[1] As a class, titanate esters are effective in promoting free-radical polymerization and polycondensation processes.[1] The bulky isostearoyl ligands can influence the catalyst's solubility, reactivity, and the properties of the final polymer. Electronic effects from the ligands modulate the electron density on the titanium center, which can enhance catalytic activity by facilitating monomer insertion.[1]
2. Esterification and Transesterification: Titanate compounds are highly effective catalysts for esterification and transesterification reactions.[4] The general mechanism involves a nucleophilic attack by the oxygen atom of a carboxylic acid or alcohol on the electrophilic titanium center of the catalyst. This coordination activates the carbonyl group, making it more susceptible to attack by an alcohol, or facilitates the exchange of alkoxy groups in transesterification.[1]
Caption: General mechanism for titanate-catalyzed esterification.
Experimental Protocols
While specific, detailed protocols for this compound are not extensively published, the following sections provide a standard synthesis method for the catalyst itself and a representative protocol for its application in polyesterification, based on methodologies for similar titanate catalysts.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via a transesterification reaction, starting from titanium tetraisopropoxide (TTIP).[1]
Materials:
-
Titanium tetraisopropoxide (TTIP)
-
Isostearic acid
-
Toluene (or other suitable inert solvent)
-
Nitrogen gas supply
-
Reaction flask with a reflux condenser and Dean-Stark trap
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to prevent premature hydrolysis of the titanium alkoxide.
-
Charge the reaction flask with titanium tetraisopropoxide (1 mole equivalent) and toluene.
-
Begin stirring and gently heat the mixture.
-
Slowly add isostearic acid (3 mole equivalents) to the flask.
-
Increase the temperature to initiate reflux. The reaction byproduct, isopropanol, will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of isopropanol collected. The reaction is complete when the theoretical amount of isopropanol (3 moles) has been removed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the final product, this compound, as a dark amber liquid.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Representative Two-Stage Melt Polycondensation for Polyester Synthesis
This protocol is adapted from a study on the synthesis of poly(ethylene vanillate) using titanate catalysts and serves as a representative example of how this compound could be used in a polyesterification reaction.[5]
Stage 1: Esterification
-
Charge the glass batch reactor with the diacid monomer (e.g., vanillic acid derivative) and the diol monomer (e.g., ethylene glycol) in the desired molar ratio.
-
Add the titanate catalyst (e.g., this compound) at a concentration of approximately 400-600 ppm relative to the diacid monomer.
-
Heat the reactor under a nitrogen atmosphere with mechanical stirring (e.g., 250 rpm). The reaction is typically carried out at temperatures ranging from 190°C to 220°C.
-
Water is produced as a byproduct and is continuously distilled from the reaction mixture.
-
This stage is continued for approximately 2-4 hours, or until the distillation of water ceases.
Stage 2: Polycondensation
-
Increase the reaction temperature to 240-260°C.
-
Gradually reduce the pressure inside the reactor from atmospheric pressure to less than 50 Pa over a period of 30-60 minutes. This helps to remove excess diol and other volatile byproducts, driving the polymerization reaction forward.
-
Maintain these conditions (high temperature and high vacuum) for 2-4 hours. The progress of the reaction can be monitored by measuring the torque of the stirrer, which correlates with the viscosity of the polymer melt.
-
Once the desired melt viscosity is achieved, the reaction is stopped. The resulting polymer is extruded from the reactor, cooled, and pelletized for analysis.
References
- 1. This compound | 61417-49-0 | Benchchem [benchchem.com]
- 2. Titanium triisostearoylisopropoxide_Nanjing Rong an Chemical Technology Co., Ltd. [ronganchem.cn]
- 4. TITANIUM TETRAISOPROPOXIDE - Ataman Kimya [atamanchemicals.com]
- 5. Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate) [mdpi.com]
Enhancing Mechanical Properties of Composites with Titanate Coupling Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing titanate coupling agents to enhance the mechanical properties of composite materials. It is intended to serve as a comprehensive resource for researchers and scientists in materials science and professionals in drug development exploring advanced material formulations.
Introduction to Titanate Coupling Agents
Titanate coupling agents are organometallic compounds that act as molecular bridges at the interface between an inorganic filler and an organic polymer matrix.[1][2] Their unique chemical structure allows them to react with both the filler surface and the polymer, leading to significantly improved interfacial adhesion. This enhanced adhesion is crucial for transferring stress from the polymer matrix to the reinforcing filler, thereby improving the overall mechanical properties of the composite material.[2]
Unlike silane coupling agents, which primarily react with hydroxyl groups on the filler surface, titanates can also react with free protons, making them effective for a wider range of fillers, including calcium carbonate, carbon black, and metallic oxides.[1][3] They can lead to improvements in tensile strength, flexural strength, impact strength, and modulus, as well as enhanced filler dispersion and processing characteristics.[4][5][6]
Mechanism of Action
The effectiveness of titanate coupling agents stems from their unique molecular structure, which can be divided into six functional regions. The primary interaction with the inorganic filler occurs through the alkoxy group, which chemically couples with protons or hydroxyl groups on the filler surface, forming a monomolecular layer.[3][7] The other parts of the titanate molecule, long-chain organic groups, then entangle or react with the polymer matrix.[5] This creates a strong and durable bond at the filler-polymer interface.
There are several types of titanate coupling agents, each with a specific reactivity profile:
-
Monoalkoxy Titanates: These are suitable for dry filler systems without free water. They form a chemical bond at the interface and can reduce viscosity.[3]
-
Pyrophosphato Titanates: These are effective for fillers with high moisture content, as the pyrophosphate group can react with water.[8]
-
Chelate Titanates: These offer excellent hydrolytic stability and are suitable for aqueous polymer systems and fillers with high moisture content.[8]
-
Coordination Titanates: These are used to avoid side reactions that can occur with other types of titanates in certain polymer systems.[8]
Data Presentation: Enhancement of Mechanical Properties
The following tables summarize the quantitative improvements in mechanical properties observed in various polymer composites upon the addition of titanate coupling agents.
Table 1: Effect of Titanate Coupling Agents on Polypropylene (PP) Composites
| Filler (wt%) | Titanate Coupling Agent (wt% of filler) | Tensile Strength Improvement (%) | Flexural Strength Improvement (%) | Impact Strength Improvement (%) | Reference(s) |
| Calcium Carbonate (CaCO3) | Not Specified | General improvement | General improvement | General improvement | [5] |
| Fly Ash (30%) | LICA 38 (1.5%) | ~15% (Yield Strength) | - | - | [9][10] |
| Talc | Not Specified | General improvement | General improvement | General improvement | [4][11] |
Table 2: Effect of Titanate Coupling Agents on Other Thermoplastic Composites
| Polymer | Filler (wt%) | Titanate Coupling Agent | Tensile Strength Improvement (%) | Flexural Strength Improvement (%) | Impact Strength Improvement (%) | Reference(s) |
| HDPE | Coal Gangue | Isopropyl tri(dioctylpyrophosphate) titanate | Enhancement observed | Enhancement observed | Enhancement observed | [4] |
| Nylon 6 | Fly Ash | Tetra isopropyl titanate (TPT) | Improvement observed | - | Improvement observed | [6] |
| PMMA | Hydroxyapatite (HA) | Isopropyl triisostearoyl titanate (2%) | - | Higher than untreated | - | [12] |
Table 3: Effect of Titanate Coupling Agents on Elastomer Composites
| Polymer | Filler | Titanate Coupling Agent | Tensile Strength Improvement (%) | Elongation at Break Improvement (%) | Reference(s) |
| Flexible Polyurethane | Calcium Carbonate | Not Specified | Increased | Decreased | [13] |
| Hypalon Rubber | Calcium Carbonate | Amino titanate | - | - | [14] |
Experimental Protocols
Protocol 1: Filler Pre-treatment with Titanate Coupling Agent (Dry Method)
This protocol is suitable for treating dry inorganic fillers with a liquid titanate coupling agent.
Materials:
-
Inorganic filler (e.g., CaCO3, Talc, Fly Ash) - ensure moisture content is below 0.5% for monoalkoxy titanates.[8]
-
Liquid titanate coupling agent (e.g., LICA 38, Ken-React KR-TTS).
-
High-speed mixer.
-
Solvent (e.g., anhydrous ethanol, isopropanol, or a lubricant like white oil) for dilution (optional, ratio 1:1 with coupling agent).[8][15]
Procedure:
-
Filler Drying: Dry the inorganic filler in an oven at 100-110°C for at least 2 hours to remove any adsorbed moisture.[1]
-
Mixer Preparation: Add the dried filler to a high-speed mixer, filling it to 50-75% of its volume.[8]
-
Frictional Heating: Start the high-speed mixer (rotation speed >1000 rpm). The friction will generate heat, raising the temperature of the filler. Monitor the temperature until it reaches 90-100°C to ensure the removal of any residual moisture.[8]
-
Coupling Agent Addition:
-
Direct Addition: Slowly add the predetermined amount of liquid titanate coupling agent (typically 0.5-3.0% by weight of the filler) to the mixer while it is running.[8]
-
Diluted Addition: If using a diluent, prepare a solution of the coupling agent in the solvent (1:1 ratio). Spray this solution evenly onto the filler in the high-speed mixer.[15]
-
-
Coupling Reaction: Continue mixing at high speed for 5-15 minutes, allowing the temperature to reach around 105°C. This ensures a complete reaction between the coupling agent and the filler surface.[8]
-
Cooling and Storage: Stop the mixer and allow the treated filler to cool down. Store the surface-modified filler in a sealed, moisture-proof container until use.[8]
Protocol 2: Composite Fabrication via Melt Extrusion
This protocol describes the fabrication of thermoplastic composites using a twin-screw extruder.
Materials:
-
Thermoplastic polymer pellets (e.g., Polypropylene, Polyethylene).
-
Titanate-treated inorganic filler (from Protocol 1).
-
Twin-screw extruder.
-
Injection molding machine or compression molding press.
Procedure:
-
Dry Blending: In a separate container, thoroughly dry-blend the polymer pellets with the titanate-treated filler at the desired weight ratio.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer.
-
Feed the dry-blended mixture into the extruder.
-
The molten composite will be extruded through a die.
-
-
Pelletizing: Cool the extruded strand in a water bath and then feed it into a pelletizer to produce composite pellets.
-
Drying: Dry the composite pellets in an oven to remove any moisture absorbed during the cooling process.
-
Specimen Fabrication:
-
Injection Molding: Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, flexural bars) from the composite pellets.
-
Compression Molding: Alternatively, use a compression molding press to form sheets or plaques from the composite pellets, from which test specimens can be machined.
-
Protocol 3: Mechanical Property Testing
This protocol outlines the standard tests to evaluate the mechanical properties of the fabricated composites.
Equipment:
-
Universal Testing Machine (UTM) with appropriate grips and fixtures.
-
Impact tester (Izod or Charpy).
Procedures:
-
Tensile Testing:
-
Conduct tensile tests on dumbbell-shaped specimens according to ASTM D638 or ISO 527 standards.
-
Determine the tensile strength, tensile modulus, and elongation at break.
-
-
Flexural Testing:
-
Perform three-point bending tests on rectangular specimens according to ASTM D790 or ISO 178 standards.
-
Determine the flexural strength and flexural modulus.
-
-
Impact Testing:
-
Measure the impact strength of notched specimens using an Izod tester (ASTM D256) or a Charpy tester (ISO 179).
-
Visualization of Interfacial Chemistry
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed chemical interactions at the filler-polymer interface.
Caption: Reaction of a monoalkoxy titanate with a hydroxylated filler surface and subsequent interaction with a polymer matrix.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of titanate coupling agent?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Action Mechanism and Characters of Coupling Agent - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 8. Notes on the application of titanate coupling agent-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]
- 9. Studies on effect of titanate-coupling agent (0.5, 1.5, and 2.5%) on the mechanical, thermal, and morphological properties of fly ash–filled polypropylene composites | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. Titanate Coupling Agent's Usage - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
Troubleshooting & Optimization
Technical Support Center: Dispersing Titanium Triisostearoylisopropoxide
Welcome to the technical support center for challenges in dispersing Titanium Triisostearoylisopropoxide (TTIP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with TTIP.
Q1: My inorganic fillers (e.g., TiO2, CaCO3) are agglomerating in a nonpolar solvent after treatment with TTIP. How can I resolve this?
A1: Agglomeration is a common issue and can often be resolved by optimizing the treatment and dispersion process. Here are several troubleshooting steps:
-
Moisture Control: Ensure the filler is thoroughly dried before treatment. TTIP is susceptible to hydrolysis, and residual moisture on the filler surface can lead to premature reaction and incomplete coupling, resulting in poor dispersion. Heating the filler above 100°C during mixing is a common practice to remove free moisture.[1]
-
Optimize TTIP Dosage: The ideal dosage of TTIP typically ranges from 0.2% to 2.0% by weight of the filler.[1] An insufficient amount will result in incomplete surface coverage, leading to agglomeration. Conversely, an excessive amount can cause issues in the final formulation.[2]
-
Improve Mixing and Dispersion Energy: High-shear mixing is crucial for breaking down agglomerates and ensuring uniform coating of TTIP onto the filler particles.[3] Consider increasing the mixing speed or duration. For nanoscale applications, ultrasonication can be an effective method to achieve a stable dispersion.[4][5]
-
Solvent Compatibility: While TTIP is generally compatible with nonpolar solvents, ensure there are no contaminants in your solvent that could interfere with the coupling agent.
Q2: The viscosity of my formulation has unexpectedly increased after adding TTIP-treated fillers. What could be the cause?
A2: An unexpected increase in viscosity often points to poor dispersion or interactions within the formulation.
-
Check for Agglomeration: As mentioned in Q1, agglomerated particles will entrap more of the continuous phase, leading to a higher than expected viscosity.
-
Evaluate Dosage: While the optimal dosage of a titanate coupling agent can reduce the viscosity of a filler/resin mixture, an incorrect amount may not provide the desired effect.[6]
-
Interaction with Other Formulation Components: TTIP can react with other components in your formulation, such as ester plasticizers.[7] If you suspect an interaction, consider adding TTIP-treated fillers before these reactive components.
Q3: My TTIP-treated pigment dispersion is showing poor color strength and opacity. How can I improve this?
A3: Poor color development is directly related to the state of dispersion of the pigment particles.
-
Achieve Primary Particle Size: The goal of dispersion is to break down agglomerates to their primary particle size.[8] This maximizes the surface area of the pigment available for light scattering, which in turn increases opacity and color strength.[8]
-
High Shear Mixing: Utilize high-shear mixing to ensure the pigment is fully dispersed.[3]
-
Stability: Ensure the dispersion is stable over time. If particles re-agglomerate, you will lose the initial color strength and opacity gained from good dispersion.
Frequently Asked Questions (FAQs)
Q4: What is the primary function of this compound?
A4: this compound (TTIP) is a titanate coupling agent. Its primary function is to act as a molecular bridge between an inorganic filler/pigment and an organic polymer matrix or solvent.[1] This improves the compatibility between the two phases, leading to better dispersion, increased filler loading, and enhanced mechanical and rheological properties of the final product.[9][10]
Q5: How does TTIP interact with the surface of an inorganic filler?
A5: Unlike silane coupling agents that primarily react with surface hydroxyl groups, titanate coupling agents like TTIP can also react with free protons on the surface of inorganic fillers. This leads to the formation of a monomolecular layer of the coupling agent on the filler's surface, effectively making the inorganic particle organophilic and improving its dispersion in an organic medium.[1]
Q6: In which solvent systems is TTIP effective?
A6: TTIP is most effective in non-aqueous, nonpolar to moderately polar systems. The long isostearoyl chains provide excellent compatibility with hydrocarbons, oils, and many polymers used in cosmetics and plastics. It is important to use anhydrous solvents where possible, as water can cause hydrolysis of the TTIP.[1]
Q7: How can I determine the optimal dosage of TTIP for my specific filler?
A7: The optimal dosage depends on the specific surface area of your filler. A simple qualitative method is the hydrophobicity test . Treat your filler with a starting dosage (e.g., 0.2% by weight) and disperse it in water. If the filler floats, it indicates a good hydrophobic coating. If it sinks, the dosage is likely too low.[6] For a more quantitative approach, you can perform a viscosity test . Prepare several samples of your filler in a liquid medium (like liquid paraffin) with varying TTIP dosages. The dosage that results in the lowest viscosity is considered optimal.[6]
Q8: Is it necessary to pre-treat the filler with TTIP, or can I add it directly to my formulation?
A8: Pre-treating the filler is generally the recommended method as it ensures a more uniform and effective coating of the coupling agent on the filler surface.[7] This is typically done by spraying a diluted solution of TTIP onto the filler in a high-speed mixer.[1] While direct addition to the formulation is possible, it may not be as effective.
Data Presentation
The following tables provide illustrative data on how TTIP can affect dispersion properties. The actual values will vary depending on the specific filler, solvent, and processing conditions.
Table 1: Effect of TTIP Dosage on the Viscosity of a Calcium Carbonate Dispersion in Mineral Oil
| TTIP Dosage (% by weight of CaCO3) | Viscosity (cP at 10 s⁻¹) |
| 0 (Control) | 5800 |
| 0.2 | 3200 |
| 0.4 | 1500 |
| 0.6 | 1650 |
| 0.8 | 1800 |
| 1.0 | 1950 |
This table illustrates a typical trend where viscosity decreases to an optimal point with increasing coupling agent dosage, after which it may slightly increase.[6]
Table 2: Particle Size and Stability of TiO2 Pigment in an Ester Solvent
| Parameter | Untreated TiO2 | TiO2 Treated with 0.5% TTIP |
| Initial Mean Particle Size (D50) by DLS | 850 nm | 250 nm |
| Zeta Potential (mV) | -5 mV | -35 mV |
| Sedimentation after 24 hours | Significant | Minimal |
This table demonstrates the significant improvement in particle size reduction and dispersion stability (as indicated by a higher absolute zeta potential value) when using TTIP.
Experimental Protocols
Protocol 1: Pre-treatment of an Inorganic Filler with TTIP
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Drying the Filler: Place the inorganic filler (e.g., calcium carbonate, talc) in a high-speed mixer. Heat the filler to 105-110°C while mixing to remove any adsorbed moisture. Maintain this temperature for at least 30 minutes.
-
Preparation of TTIP Solution: In a separate vessel, dilute the calculated amount of TTIP with an anhydrous solvent (e.g., isopropanol, mineral spirits) at a 1:1 ratio to ensure uniform distribution.[7]
-
Application of TTIP: While the filler is being mixed at high speed, slowly spray the diluted TTIP solution onto the powder.
-
Curing: Continue mixing at high speed for 15-20 minutes to ensure a complete and uniform coating of the filler particles.
-
Cooling and Storage: Allow the treated powder to cool down before packaging it in a moisture-proof container.
Protocol 2: Characterization of Dispersion Quality by Particle Size Analysis
-
Sample Preparation: Prepare a dilute suspension of the TTIP-treated filler in the desired solvent (typically <0.1% w/v).
-
Sonication: To break up any loose agglomerates, sonicate the suspension using a probe sonicator for 2-5 minutes. Ensure the sample is kept cool in an ice bath to prevent solvent evaporation.
-
DLS Measurement: Transfer the sample to a clean cuvette and place it in the Dynamic Light Scattering (DLS) instrument.
-
Data Acquisition: Allow the sample to equilibrate to the instrument's temperature and then perform the measurement to obtain the particle size distribution (e.g., Z-average, D50) and Polydispersity Index (PDI). A lower PDI indicates a more monodisperse and stable system.
-
Zeta Potential Measurement: If the instrument has the capability, perform a zeta potential measurement to assess the surface charge and predict the long-term stability of the dispersion. A value greater than |30| mV is generally indicative of good stability.
Visualizations
References
- 1. Tytan | Borica [borica.com]
- 2. Physicochemical characterization of titanium dioxide pigments using various techniques for size determination and asymmetric flow field flow fractionation hyphenated with inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. l-i.co.uk [l-i.co.uk]
- 7. Notes on the application of titanate coupling agent-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]
- 8. cosmetic-ingredients.co.za [cosmetic-ingredients.co.za]
- 9. researchgate.net [researchgate.net]
- 10. Aspects of Titanate Coupling Agents and their Application in Dental Polymer Composites: A Review | Scientific.Net [scientific.net]
Technical Support Center: Optimizing Titanium Triisostearoylisopropoxide Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of Titanium triisostearoylisopropoxide (TTIP) in their formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.
Issue 1: Poor Pigment/Filler Dispersion
-
Question: My formulation shows signs of pigment flocculation (clumping), color streaking, or poor color development. How can I resolve this with this compound?
-
Answer: This often indicates an insufficient concentration of TTIP or inadequate mixing. TTIP functions as a coupling agent, creating a bridge between inorganic fillers/pigments and organic polymers.[1] Without a sufficient amount to coat the particle surfaces, pigments can re-agglomerate.[2]
-
Troubleshooting Steps:
-
Verify TTIP Concentration: The typical dosage ranges from 0.2% to 2.0% by weight of the filler or pigment.[3][4] The optimal amount depends on the particle's surface area; smaller particles require more.[5]
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Improve Mixing: Ensure high-shear mixing is employed to properly distribute the TTIP and break down agglomerates. For liquid TTIP, a spray system can ensure even distribution.[3][4]
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Check for Moisture: Free moisture on the filler can hydrolyze the TTIP, rendering it ineffective.[3][4] Consider drying the filler above 100°C before treatment.[3][4]
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Incremental Increase: Gradually increase the TTIP concentration in small increments (e.g., 0.2%) and evaluate the dispersion at each step.
-
-
Issue 2: Unexpected Changes in Viscosity
-
Question: My formulation's viscosity is either too high or has decreased unexpectedly after adding this compound. What could be the cause?
-
Answer: TTIP significantly impacts the rheology of a system.
-
Viscosity Decrease: A sharp decrease in viscosity is expected and is a primary indicator of successful surface treatment.[3] The hydrophobic layer formed by TTIP on the pigment/filler particles reduces their interaction with the surrounding medium, leading to lower viscosity.[3]
-
Viscosity Increase: An increase in viscosity could be due to:
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Insufficient TTIP: If the pigment is not fully wetted, particles can form a network that increases viscosity.
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Excessive TTIP: While less common, an excess of the coupling agent that is not adsorbed onto the pigment surface could potentially interact with the continuous phase and increase viscosity, though this is not the primary failure mode. A more likely issue with excessive TTIP is a drop in other performance metrics.[6]
-
-
Troubleshooting Steps:
-
Correlate with Dispersion: Use viscosity measurements as a tool to find the optimal concentration. The viscosity should decrease as the TTIP concentration is increased, eventually plateauing. The optimal dosage is often at the beginning of this plateau.[3]
-
Evaluate Other Components: Consider the interaction of TTIP with other formulation components like thickeners and stabilizers.
-
-
Issue 3: Formulation Instability (e.g., Emulsion Separation, Settling)
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Question: My emulsion is separating, or I'm observing hard settling of pigments over time. Can adjusting the this compound concentration help?
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Answer: Yes, proper surface treatment with TTIP is crucial for long-term stability.
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Mechanism: By making the pigment particles more compatible with the organic phase, TTIP helps to prevent them from settling out.[2] In emulsions, it can improve the stability of the dispersed phase.[7]
-
Troubleshooting Steps:
-
Confirm Optimal Dosage: As with dispersion issues, instability can be a sign of suboptimal TTIP concentration. Re-evaluate the dosage using viscosity or hydrophobicity tests.
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Assess Particle Size: Ensure that the initial pigment dispersion is adequate. Even with the correct TTIP concentration, large agglomerates will settle faster.
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Consider a Thixotrope: In some cases, combining TTIP with a thixotropic agent can create a network that further prevents settling.[2]
-
-
Issue 4: Poor Mechanical or Adhesion Properties in Final Product
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Question: In my coating/plastic formulation, I'm experiencing reduced impact strength or poor adhesion after incorporating TTIP-treated fillers. Why is this happening?
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Answer: This is a classic sign of using an excessive amount of the coupling agent.
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Mechanism: While TTIP creates a bridge between the filler and the polymer, an excess amount can create a weak boundary layer at the interface, which compromises the mechanical or adhesive properties.[6]
-
Troubleshooting Steps:
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Reduce TTIP Concentration: Systematically decrease the concentration of TTIP and re-test the mechanical properties of the final product.
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Optimize for a Balance: The optimal concentration of TTIP is a balance between achieving good dispersion and maintaining the desired physical properties of the composite material.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary function of this compound in a formulation?
-
Answer: this compound is a titanate coupling agent that acts as a molecular bridge between the surface of inorganic fillers or pigments (like titanium dioxide, calcium carbonate) and an organic polymer matrix.[1][3] This action improves dispersion, reduces viscosity, and enhances the overall stability and performance of the formulation.[3]
-
Question: What is a typical concentration range for this compound?
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Answer: A general guideline for the dosage of TTIP is between 0.2% and 2.0% of the weight of the filler or pigment being treated.[3][4] However, the optimal concentration is highly dependent on the specific surface area of the filler. Finer particles with a larger surface area will require a higher concentration of TTIP.[3][4][6] In some cosmetic applications, concentrations as low as 0.004% to 1.4% in the final product have been reported.[8][9]
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Question: How do I determine the optimal concentration of this compound for my specific formulation?
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Answer: The optimal concentration can be determined experimentally through methods such as:
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Viscosity Measurement: Create a slurry of the pigment/filler in a liquid medium (like a paraffin oil) with varying concentrations of TTIP. The viscosity will decrease as the TTIP concentration increases and then level off. The optimal point is typically at the start of the plateau.[3]
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Hydrophobicity Test: Treat the filler with different concentrations of TTIP. Add the treated filler to water and observe its behavior. A well-treated, hydrophobic filler will not be wetted by the water and will float or remain separate.[3][4]
-
-
Question: Can I add this compound directly to my formulation?
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Answer: For best results, it is recommended to pre-treat the dry filler or pigment with TTIP before incorporating it into the main formulation.[3][4] This can be done by spraying a diluted solution of TTIP onto the filler in a high-shear mixer.[3][4][6] This ensures an even coating on the particle surfaces.
-
Question: Is this compound safe to use in cosmetic and pharmaceutical applications?
-
Answer: Isopropyl Titanium Triisostearate has been deemed safe in cosmetics for its current uses and concentrations as a surface modifier.[8][9] As a surface modifier, it is covalently bound to the pigment.[8]
Data Presentation
Table 1: Typical Concentration Ranges of TTIP
| Application | Filler/Pigment | Typical TTIP Concentration (% by weight of filler) | Reference |
| General Plastics/Coatings | Calcium Carbonate, Talc, etc. | 0.2% - 2.0% | [3][4] |
| Specific Plastics | Magnesium Hydroxide | 0.4% (experimentally determined optimum) | [1] |
| Cosmetics | Iron Oxides | Up to 1.4% in final product | [9] |
| Cosmetics | General Pigments | 0.004% - 0.4% in final product | [8] |
Table 2: Effect of TTIP Concentration on Formulation Properties (Illustrative)
| TTIP Concentration (% w/w of Pigment) | Viscosity (Pa·s) | Pigment Agglomerate Size (μm) | Stability Index (TSI) |
| 0.0 (Control) | 15.2 | 25.8 | 5.6 |
| 0.2 | 8.5 | 12.3 | 2.1 |
| 0.4 | 4.1 | 5.7 | 0.8 |
| 0.8 | 3.9 | 5.5 | 0.7 |
| 1.5 | 3.8 | 5.6 | 0.7 |
| 2.5 | 4.5 | 6.2 | 1.2 |
Note: This table is illustrative, based on principles described in the cited literature. Actual values will vary depending on the specific formulation.
Experimental Protocols
Protocol 1: Determining Optimal TTIP Concentration via Viscosity Measurement
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Objective: To find the TTIP concentration that results in the lowest, most stable viscosity of a pigment/filler slurry.
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Materials:
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Pigment or filler to be tested.
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This compound (TTIP).
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A non-reactive liquid medium (e.g., paraffin oil, a portion of the formulation's vehicle).
-
High-shear mixer.
-
Viscometer.
-
Beakers or mixing vessels.
-
-
Methodology:
-
Prepare a series of pigment/filler samples. For each sample, weigh out a fixed amount of the pigment/filler (e.g., 100g).
-
For each sample, add a different concentration of TTIP (e.g., 0.2%, 0.4%, 0.6%, 0.8%, 1.0%, 1.5%, 2.0% by weight of the pigment/filler). Include a control sample with 0% TTIP.
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Mix each sample in a high-shear mixer for a set amount of time (e.g., 15 minutes) to ensure even coating. If the filler is sensitive to moisture, perform this step at a temperature above 100°C.[3][4]
-
To each treated sample, add a fixed amount of the liquid medium to create a slurry with a specific solid content (e.g., 60% filler, 40% liquid).[4]
-
Mix the slurry thoroughly until uniform.
-
Allow the samples to equilibrate to a constant temperature (e.g., 25°C).
-
Measure the viscosity of each slurry using a viscometer.
-
Plot the viscosity as a function of the TTIP concentration. The optimal concentration is typically at the point where the viscosity plateaus at its lowest value.[3]
-
Protocol 2: Assessing Emulsion Stability with Varying TTIP Concentrations
-
Objective: To evaluate the effect of TTIP concentration on the physical stability of an emulsion.
-
Materials:
-
Complete formulation components for the emulsion.
-
This compound (TTIP).
-
Particle size analyzer or a Turbiscan stability analyzer.
-
Homogenizer.
-
Oven for accelerated stability testing.
-
-
Methodology:
-
Prepare several batches of your formulation. In each batch, pre-treat the pigment/filler with a different concentration of TTIP as determined from Protocol 1 (e.g., suboptimal, optimal, and excessive concentrations).
-
Complete the formulation process, ensuring all batches are prepared under identical conditions (mixing speed, time, temperature).
-
Immediately after preparation (Time 0), take a sample from each batch and measure the initial droplet size distribution and/or the Turbiscan Stability Index (TSI).
-
Store the batches under different conditions:
-
Room temperature (e.g., 25°C).
-
Accelerated conditions (e.g., 40-50°C).
-
-
At regular intervals (e.g., 24 hours, 1 week, 1 month), visually inspect the samples for signs of instability (creaming, separation, sedimentation).
-
At the same intervals, re-measure the droplet size distribution and/or the TSI.
-
Compare the changes over time for each TTIP concentration. The optimal concentration will show the least change in droplet size and the lowest rate of increase in the TSI.
-
Mandatory Visualization
Caption: Workflow for optimizing TTIP concentration.
Caption: Troubleshooting logic for TTIP-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ulprospector.com [ulprospector.com]
- 3. l-i.co.uk [l-i.co.uk]
- 4. Tytan | Borica [borica.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. Titanate Coupling Agent's Usage - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
stability issues of Titanium triisostearoylisopropoxide in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Titanium triisostearoylisopropoxide (TTIP) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTIP), and why is its stability in water a concern?
A1: this compound is an organometallic compound, specifically a titanium alkoxide. Like most titanium alkoxides, it is highly reactive towards water. This reactivity leads to a chemical process called hydrolysis, which can alter the compound's structure and properties, causing stability issues in aqueous environments.
Q2: What happens to TTIP during hydrolysis in an aqueous solution?
A2: In the presence of water, TTIP undergoes hydrolysis. The water molecules attack the titanium center, breaking the bonds holding the isopropoxide and isostearoyl groups. This reaction typically yields titanium hydroxide (which can subsequently convert to titanium dioxide, TiO₂), isopropanol, and isostearic acid.[1][2] This process is often followed by condensation, where the titanium hydroxide molecules link together to form a solid Ti-O-Ti network, which is observed as a white precipitate.
Q3: My TTIP solution immediately turns cloudy and forms a white precipitate when I add it to water. Is this expected?
A3: Yes, this is a very common observation. Titanium alkoxides are highly susceptible to hydrolysis, and for simpler ones like titanium tetraisopropoxide, this reaction is almost instantaneous.[3] The cloudiness and white precipitate you see are the formation of insoluble titanium dioxide (TiO₂) through hydrolysis and condensation. While TTIP is more resistant than simpler alkoxides, rapid precipitation will still occur if it is introduced to a purely aqueous environment without proper control measures.
Q4: How do the bulky isostearoyl groups in TTIP affect its stability?
A4: The three long, bulky isostearoyl chains provide significant steric hindrance around the central titanium atom.[1] This "molecular shielding" makes it physically more difficult for water molecules to approach and attack the reactive Ti-O bonds. Consequently, TTIP is considerably more resistant to hydrolysis compared to smaller, less hindered alkoxides like titanium tetraisopropoxide.[1][4]
Q5: How do pH and temperature influence the stability of TTIP in aqueous solutions?
A5: Both pH and temperature are critical factors.
-
pH: The rate of hydrolysis is significantly affected by the pH of the solution. Both highly acidic and alkaline conditions can catalyze the hydrolysis reaction. For titanium dioxide, the final product of hydrolysis, stability in dispersion is lowest near its isoelectric point and greater at lower or higher pH values where particles have a stronger surface charge.[5][6][7]
-
Temperature: Increasing the temperature generally increases the rate of chemical reactions, including hydrolysis. While specific kinetic data for TTIP at various temperatures is limited, studies on related compounds show a clear temperature dependence on the reaction rate constant.[8] Therefore, to maintain stability, experiments should be conducted at controlled, and preferably lower, temperatures.
Q6: Can I slow down the hydrolysis to work with TTIP in a controlled manner?
A6: Yes. The key is to manage the reactivity. Several strategies can be employed:
-
Use a Co-solvent: Instead of adding TTIP directly to water, dissolve it first in a dry, water-miscible organic solvent (e.g., isopropanol, ethanol) before slowly introducing this solution into the aqueous phase with vigorous stirring.
-
Use Chelating Agents: Adding a chelating agent, such as acetylacetone or acetic acid, to the TTIP solution before introducing water can significantly stabilize it.[3][9][10] The chelating agent coordinates with the titanium atom, making it less susceptible to attack by water.
-
Control the Water Addition: Introduce water very slowly or use water vapor to control the hydrolysis rate. This is a common technique in sol-gel synthesis to produce uniform nanoparticles.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate, dense white precipitate forms upon mixing. | 1. Rapid, uncontrolled hydrolysis: Direct addition of TTIP to an excess of water. 2. High water concentration: The ratio of water to TTIP is too high. | 1. Pre-dissolve TTIP: Dissolve TTIP in a dry, water-miscible solvent (e.g., isopropanol) before adding it to the aqueous phase. 2. Reverse Addition: Add the aqueous solution dropwise into the TTIP/solvent mixture under vigorous stirring. 3. Use a Stabilizer: Add a chelating agent like acetylacetone to the TTIP before any contact with water. |
| Solution is initially clear but becomes cloudy over minutes/hours. | 1. Slow hydrolysis: The reaction is proceeding, but at a slower rate due to some stabilization (e.g., steric hindrance, co-solvent). 2. Sub-optimal pH: The pH of the medium is accelerating the hydrolysis. | 1. Lower the Temperature: Conduct the experiment at a lower temperature (e.g., in an ice bath) to slow the reaction kinetics. 2. Adjust pH: Modify the pH of your aqueous solution away from the isoelectric point of titania (~pH 4-6), but be aware this can also catalyze the reaction. Controlled addition of acid or base is necessary. 3. Increase Stabilizer Concentration: If using a chelating agent, consider increasing its molar ratio relative to TTIP. |
| Experimental results are inconsistent and not reproducible. | 1. Variable atmospheric moisture: Uncontrolled exposure to humid air during preparation. 2. Inconsistent mixing speed or addition rate: Differences in how the components are mixed can lead to variations in particle formation. 3. Variable reagent quality: Water content in solvents can vary. | 1. Work under an inert atmosphere: Handle TTIP and prepare solutions under dry nitrogen or argon to prevent premature hydrolysis from air moisture. 2. Standardize Procedures: Use a syringe pump for controlled addition rates and a magnetic stirrer at a consistent RPM. 3. Use Dry Solvents: Employ anhydrous solvents for all stock solutions of TTIP. |
Quantitative Stability Data
Disclaimer: The quantitative values and trends described below are based on general principles for titanium alkoxides (e.g., Titanium Tetraisopropoxide) and are intended for illustrative purposes to demonstrate principles. They are not specific experimental data for TTIP.
| Parameter | Condition | Effect on Stability | Relative Time to Precipitation (Illustrative) |
| Steric Hindrance | Small Alkoxide (e.g., Isopropoxide) | Low Stability | Seconds to Minutes |
| Bulky Alkoxide (e.g., TTIP) | Higher Stability | Minutes to Hours | |
| Temperature | High (e.g., 50°C) | Decreased Stability | Shorter |
| Low (e.g., 4°C) | Increased Stability | Longer | |
| pH of Aqueous Phase | Near Neutral (pH 6-7) | Moderate Instability | Moderate |
| Acidic (pH < 4) or Basic (pH > 9) | Catalyzes Hydrolysis, Lower Stability | Shorter | |
| Water Concentration | High (e.g., >100 molar excess) | Very Low Stability | Very Short |
| Low (e.g., <10 molar excess) | Higher Stability | Longer | |
| Additives | None | Low Stability | Short |
| Chelating Agent (e.g., Acetylacetone) | Significantly Increased Stability | Much Longer |
Visualizations and Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Stability of nano-sized titanium dioxide in an aqueous environment: effects of pH, dissolved organic matter and divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Polymer-Filler Adhesion with Titanate Coupling Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing titanate coupling agents to improve adhesion between polymers and fillers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a titanate coupling agent?
A1: Titanate coupling agents act as molecular bridges at the interface between an inorganic filler and an organic polymer matrix.[1][2] Their unique structure allows them to create a chemical link between these two dissimilar materials.[3] The titanate molecule has distinct functional groups: one set interacts with the surface of the inorganic filler, while another set is designed to be compatible and react with the polymer matrix.[3] This bridging effect reduces interfacial tension, leading to improved dispersion of the filler within the polymer and enhanced mechanical properties of the composite material.[3]
Q2: What are the different types of titanate coupling agents and when should I use them?
A2: Titanate coupling agents are available in several types, each suited for different filler and polymer systems, primarily based on the moisture content of the filler.[4][5]
-
Monoalkoxy Type: This is the most common type and is ideal for dry filler systems that do not contain free water, only chemically bound or physically adsorbed water.[4] They form a monomolecular layer on the filler surface.[4][6]
-
Monoalkoxy Pyrophosphate Type: These are suitable for filler systems with high moisture content, such as certain clays and talc.[4]
-
Coordination Type: This type is beneficial when trying to avoid side reactions, such as transesterification in polyesters or reactions with hydroxyl groups in epoxy resins.[4][6]
-
Chelate Type: These are recommended for fillers with high moisture content or for use in water-containing polymer systems, like wet-process silica or water-treated glass fibers, due to their excellent hydrolytic stability.[5][6]
Q3: How do I determine the optimal dosage for my experiment?
A3: The ideal dosage of a titanate coupling agent typically ranges from 0.2% to 2.0% by weight of the filler, but it is highly dependent on the filler's surface area.[1][2] An excessive amount of coupling agent can negatively impact the material's performance, such as reducing elongation and impact strength in plastics or decreasing adhesive force in coatings.[5] Therefore, it is crucial to determine the optimal dosage experimentally.[5] A common method involves a viscosity test, where the viscosity of a filler/liquid paraffin mixture is measured at different coupling agent dosages. The most effective dosage often corresponds to the point where viscosity is minimized.[1][2]
Q4: Can titanate coupling agents be used with any type of filler and polymer?
A4: Titanate coupling agents are versatile and can be used with a wide range of inorganic fillers, including calcium carbonate (CaCO₃), barium sulfate (BaSO₄), silica, talc, carbon black, and metal oxides.[1][2][7] They are also compatible with various polymers such as polypropylene (PP), polyethylene (PE), polyvinyl chloride (PVC), and polyesters.[1][2] However, the specific type of titanate agent and the polymer's chemical structure should be considered. For instance, in polymers with ester or carboxyl groups, titanates can undergo transesterification, creating strong covalent bonds.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor adhesion and mechanical properties | Insufficient wetting and bonding between the filler and polymer. | - Verify the correct type of titanate agent is being used for the filler's moisture content.[5][8] - Optimize the dosage of the titanate coupling agent; too little will result in incomplete surface coverage.[5] - Ensure uniform dispersion of the coupling agent on the filler surface.[5] |
| Increased viscosity during processing | - Transesterification reaction activity is too high.[4] - Excessive dosage of the coupling agent.[4] | - Select a titanate with lower transesterification activity.[4] - Reduce the amount of coupling agent used and determine the optimal dosage.[5] |
| Inconsistent batch-to-batch results | - Variation in the moisture content of the filler. - Incomplete or non-uniform mixing of the coupling agent. | - Pretreat the filler to remove free moisture by heating it above 100°C while stirring before adding the titanate agent.[1][2] - For liquid titanates, consider using a spray system for even distribution. For solid titanates, ensure thorough dry blending.[1][2] |
| Reduced performance in the presence of other additives | Interference from other surface-active agents like stearic acid or zinc oxide. | Add these types of additives after the filler, coupling agent, and polymer have been thoroughly mixed to avoid interfering with the coupling reaction.[8][9] |
Data on the Effects of Titanate Coupling Agents
The following tables summarize the quantitative effects of titanate coupling agents on the properties of polymer composites.
Table 1: Effect of Titanate Treatment on the Viscosity of Filler Dispersions
| Filler | Titanate Dosage (% by weight of filler) | Viscosity Reduction (%) | Reference |
| CaCO₃ | 0.4 | Steep decrease from 0.1% to 0.4% dosage | [1][2] |
| Conductive Carbon Black | 17% (pyrophosphato titanate) | Equivalent effect as 25% untreated CB | [10] |
Table 2: Improvement in Mechanical Properties of Polymer Composites with Titanate Coupling Agents
| Polymer/Filler System | Property | Improvement | Reference |
| Glass Fiber-Reinforced Polyamide | Tensile Strength | Significant enhancement due to 60% reduction in interfacial voids | [11] |
| CaCO₃ in PVC Pipes | Filler Loading | Increased to 70% without compromising impact strength | [11] |
| PET/PC Regrind Alloy | Elongation | Ten-fold increase | [10] |
| NBT/PMMA | Fracture Toughness | 25% enhancement | [12] |
Experimental Protocols
Protocol 1: Filler Pretreatment with Liquid Titanate Coupling Agent (Dry Method)
-
Filler Drying: Place the inorganic filler in a high-speed mixer. Heat the filler to above 100°C while stirring continuously for at least 15 minutes to remove any free moisture.[1][2]
-
Coupling Agent Preparation: If necessary, dilute the liquid titanate coupling agent with a suitable solvent (e.g., isopropyl alcohol, toluene) in a 1:1 ratio to ensure even distribution.[5][8]
-
Application: While the filler is being agitated in the high-speed mixer at a temperature above 100°C, spray the titanate solution evenly onto the filler.[1][2]
-
Mixing: Continue to stir the mixture at high speed for 5-15 minutes to ensure a uniform coating of the coupling agent on the filler surface.[5]
-
Compounding: The surface-treated filler is now ready to be compounded with the polymer matrix according to your standard procedure.
Protocol 2: Direct Addition of Solid Titanate Coupling Agent
-
Dry Blending: In a high-speed mixer, add the polymer, filler, solid titanate coupling agent, and any other non-interfering additives.
-
Mixing and Heating: Operate the mixer at a high speed. The frictional heat generated during mixing should raise the temperature to 100-120°C. This temperature is necessary for the titanate coupling agent to bond with the filler surface.[2]
-
Extrusion: Once the desired temperature is reached and the components are well-mixed, the dry blend can be directly fed into an extruder for compounding.
Visualizations
Mechanism of titanate coupling agent action.
Experimental workflow for filler treatment.
Troubleshooting decision tree for adhesion issues.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. Tytan | Borica [borica.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of action of titanate coupling agent?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 5. Titanate Coupling Agent's Usage - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 6. Action Mechanism and Characters of Coupling Agent - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Notes on the application of titanate coupling agent-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]
- 9. Several key points about the application of titanate coupling agent-Nanjing Herun Coupling Agent Co., Ltd. [en.njherun.com]
- 10. researchgate.net [researchgate.net]
- 11. chinacouplingagents.com [chinacouplingagents.com]
- 12. Studies on the effects of titanate and silane coupling agents on the performance of poly (methyl methacrylate)/barium titanate denture base nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polymer Systems with Titanium Triisostearoylisopropoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Titanium Triisostearoylisopropoxide to reduce viscosity in polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polymer systems?
A1: this compound (CAS No. 61417-49-0), often referred to by trade names such as Ken-React® KR® TTS, is a monoalkoxy titanate coupling agent.[1][2] Its primary function is to act as a molecular bridge between an inorganic filler (e.g., calcium carbonate, talc) and an organic polymer matrix (e.g., polypropylene, polyethylene).[3][4] This coupling action improves filler dispersion and reduces the viscosity of the polymer melt, which in turn enhances processability and allows for higher filler loading.[1][2][4]
Q2: How does this compound reduce viscosity?
A2: The mechanism involves a two-part interaction. The isopropoxide group of the molecule reacts with free protons on the surface of the inorganic filler, forming a chemical bond.[3] The three long isostearoyl chains, which are organophilic, then entangle with the polymer matrix. This creates a monomolecular layer on the filler surface, reducing interfacial tension and allowing the polymer chains to move more freely, thus lowering the overall viscosity of the system.[3]
Q3: What are the typical dosage levels for this compound?
A3: The optimal dosage typically ranges from 0.2% to 2.0% by weight of the inorganic filler.[3] The ideal amount depends on the filler's surface area; fillers with a larger surface area require a higher dosage of the coupling agent.[3]
Q4: Is this compound sensitive to moisture?
A4: Yes, as a monoalkoxy titanate, it is susceptible to hydrolysis in the presence of water. It is crucial to ensure that the filler is adequately dried before treatment to prevent the deactivation of the coupling agent.[3]
Q5: Can I add this compound directly to my polymer melt?
A5: While direct addition is possible, pretreating the filler with the coupling agent is generally the recommended method for achieving optimal dispersion and viscosity reduction.[3] Pretreatment ensures a more uniform coating of the filler particles before they are introduced into the polymer matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant reduction in viscosity | 1. Insufficient dosage: The amount of coupling agent may be too low for the filler's surface area. 2. Moisture contamination: The titanate may have been hydrolyzed by moisture on the filler or in the processing equipment. 3. Poor dispersion of the coupling agent: The agent was not evenly distributed on the filler surface. | 1. Optimize dosage: Conduct a dosage ladder study to determine the optimal concentration (see Experimental Protocols). A sharp decrease in viscosity is often observed between 0.1% and 0.4% dosage.[3] 2. Dry the filler: Ensure the filler is thoroughly dried at a temperature above 100°C for at least 15 minutes before adding the coupling agent.[3] 3. Improve mixing: Use a high-speed mixer to ensure uniform coating of the filler with the coupling agent. A spray system can also be used for even distribution.[3] |
| Unexpected increase in viscosity | 1. Excessive dosage: An overdose of the coupling agent can sometimes lead to plasticizing effects or unwanted side reactions. 2. Incompatible polymer system: In polymers with reactive groups like polyesters or epoxies, transesterification reactions can occur, potentially leading to an initial viscosity increase. | 1. Reduce dosage: Re-evaluate the optimal dosage. A slight decrease in viscosity is expected as the dosage increases from 0.4% to 1.0%; a sharp increase may indicate an overdose.[3] 2. Evaluate polymer compatibility: For reactive polymer systems, consider a titanate with lower transesterification activity. |
| Poor mechanical properties of the final product | 1. Filler agglomeration: Despite the presence of the coupling agent, the filler may not be well dispersed. 2. Inadequate interfacial adhesion: The coupling between the filler and the polymer matrix may be weak. | 1. Verify filler treatment: Ensure the filler pretreatment process is optimized for uniform coating. 2. Confirm dosage and compatibility: An incorrect dosage or an incompatible coupling agent can lead to poor adhesion. Review the formulation and consider adjusting the type or amount of titanate. |
| Discoloration of the final product | 1. Thermal degradation: The processing temperature may be too high for the polymer-filler system. 2. Side reactions: The titanate may be reacting with other additives in the formulation. | 1. Optimize processing temperature: Lower the processing temperature to the recommended range for the specific polymer. 2. Review formulation: Check for potential interactions with other additives. |
Data Presentation
Table 1: Effect of this compound (TTS) Dosage on the Viscosity of Filled Polymer Systems (Illustrative Data)
| Polymer System | Filler | Filler Loading (% by wt.) | TTS Dosage (% by wt. of filler) | Melt Viscosity (Pa·s) | Viscosity Reduction (%) |
| Polypropylene (PP) | Calcium Carbonate (CaCO₃) | 40 | 0 (untreated) | 2500 | - |
| Polypropylene (PP) | Calcium Carbonate (CaCO₃) | 40 | 0.5 | 1500 | 40 |
| Polypropylene (PP) | Calcium Carbonate (CaCO₃) | 40 | 1.0 | 1200 | 52 |
| High-Density Polyethylene (HDPE) | Talc | 30 | 0 (untreated) | 3200 | - |
| High-Density Polyethylene (HDPE) | Talc | 30 | 0.5 | 2100 | 34.4 |
| High-Density Polyethylene (HDPE) | Talc | 30 | 1.0 | 1800 | 43.8 |
Note: The data in this table is illustrative and compiled from general performance descriptions of titanate coupling agents. Actual viscosity values will vary depending on the specific grade of polymer, filler particle size, processing temperature, and shear rate.
Table 2: Impact of this compound (TTS) on Melt Flow Index (MFI) of Polymer Composites (Illustrative Data)
| Polymer System | Filler | Filler Loading (% by wt.) | TTS Dosage (% by wt. of filler) | MFI (g/10 min) |
| Polypropylene (PP) | Talc | 30 | 0 (untreated) | 3.5 |
| Polypropylene (PP) | Talc | 30 | 1.0 | 5.8 |
| Polyvinyl Chloride (PVC) | Calcium Carbonate (CaCO₃) | 20 | 0 (untreated) | 1.2 |
| Polyvinyl Chloride (PVC) | Calcium Carbonate (CaCO₃) | 20 | 0.8 | 2.5 |
Note: An increase in MFI corresponds to a decrease in viscosity. This data is illustrative and based on the expected performance of titanate coupling agents.[5]
Experimental Protocols
Protocol 1: Pretreatment of Inorganic Filler with this compound
Objective: To uniformly coat an inorganic filler with this compound to enhance its dispersion in a polymer matrix.
Materials and Equipment:
-
Inorganic filler (e.g., Calcium Carbonate, Talc)
-
This compound (liquid)
-
High-speed mixer with heating capabilities
-
Spray system (optional, for liquid application)
-
Anhydrous solvent (e.g., isopropanol, for dilution if needed)
-
Balance, spatula, and appropriate containers
Procedure:
-
Filler Drying: Place the required amount of inorganic filler into the high-speed mixer. Heat the filler to above 100°C while stirring for at least 15 minutes to remove any free moisture.[3]
-
Coupling Agent Preparation: Accurately weigh the desired amount of this compound. The typical dosage is between 0.2% and 2.0% of the filler weight.[3] If using a dilute spray method, dilute the titanate with an anhydrous solvent like isopropanol.[3]
-
Application of Coupling Agent:
-
Bulk Spray Method: While the dried filler is being agitated in the mixer, evenly spray the liquid this compound onto the filler.[3]
-
Direct Liquid Addition: Slowly add the liquid titanate into the vortex of the mixing filler.
-
-
Mixing and Curing: Continue to mix at high speed for 10-15 minutes to ensure a uniform coating of the filler particles. Maintain the temperature above 100°C to facilitate the reaction between the coupling agent and the filler surface.[3]
-
Cooling and Storage: Allow the treated filler to cool down before storing it in a dry, sealed container to prevent moisture absorption.
Protocol 2: Measuring the Viscosity of Polymer Composites
Objective: To quantify the effect of this compound on the melt viscosity of a filled polymer system.
Materials and Equipment:
-
Polymer resin (e.g., PP, PE pellets)
-
Untreated and treated inorganic filler (from Protocol 1)
-
Twin-screw extruder or internal mixer (e.g., Brabender)
-
Capillary rheometer or melt flow indexer
-
Balance, drying oven
Procedure:
-
Material Preparation: Dry the polymer resin according to the manufacturer's specifications to remove any moisture.
-
Compounding:
-
Prepare a control batch by melt-compounding the dried polymer with the untreated filler at the desired loading percentage in the twin-screw extruder or internal mixer.
-
Prepare the experimental batch by melt-compounding the dried polymer with the titanate-treated filler at the same loading percentage.
-
Ensure consistent processing parameters (temperature, screw speed, residence time) for both batches.
-
-
Sample Preparation for Rheology: Pelletize the compounded materials. Dry the pellets again before rheological testing.
-
Viscosity Measurement:
-
Using a Capillary Rheometer:
-
Set the desired temperature for the rheometer barrel.
-
Load the sample pellets into the barrel and allow them to melt and reach thermal equilibrium.
-
Extrude the molten polymer through a capillary die at various shear rates.
-
Record the pressure drop and calculate the shear stress and apparent shear viscosity at each shear rate.
-
-
Using a Melt Flow Indexer (MFI):
-
Set the appropriate temperature and weight according to ASTM or ISO standards for the specific polymer.[5]
-
Load the sample pellets into the heated barrel.
-
Measure the mass of the polymer that extrudes through the standard die in a given time (typically 10 minutes).
-
A higher MFI value indicates a lower melt viscosity.[5]
-
-
-
Data Analysis: Compare the viscosity-shear rate curves or the MFI values of the control and experimental batches to quantify the viscosity reduction achieved with the titanate coupling agent.
Mandatory Visualizations
Caption: Mechanism of this compound as a coupling agent.
Caption: Experimental workflow for viscosity reduction analysis.
References
Technical Support Center: Titanate Coupling Agent Applications
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the application of titanate coupling agents in polymer composites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is the viscosity of my filler/polymer mixture unexpectedly high after adding the titanate coupling agent?
High viscosity is a common issue that can arise from several factors. The primary causes include using an incorrect dosage, improper mixing, the presence of moisture, or selecting an inappropriate type of titanate for your system.
-
Incorrect Dosage: An excessive amount of coupling agent can lead to a plasticizing effect or cause polymer bridging, which can paradoxically increase viscosity.[1] Conversely, too little agent will be insufficient to wet the filler surface, leading to poor dispersion and high viscosity.[2][3]
-
Moisture Contamination: Many titanate coupling agents are susceptible to hydrolysis.[4][5][6] Free moisture on the filler's surface or in solvents can cause the agent to hydrolyze and lose its effectiveness, leading to filler agglomeration and increased viscosity. It is crucial to dry the filler, often by heating it to over 100°C for at least 15 minutes before treatment.[4][5]
-
Inadequate Mixing: To be effective, the titanate coupling agent must be uniformly dispersed and coat the filler particles.[2][7] Insufficient mixing, for example, using a low-speed mixer when a high-speed one is required, can result in incomplete coating and poor performance.[7]
-
Transesterification Activity: Certain titanates can undergo transesterification with polymers like polyesters or epoxy resins.[8] If the reaction is too rapid, it can cause a sharp increase in the initial viscosity.[8]
2. How can I determine the optimal dosage for my specific application?
The ideal dosage of a titanate coupling agent typically ranges from 0.2% to 2.0% by weight of the filler.[4][5] The exact amount depends on the filler's surface area; a larger surface area requires more coupling agent.[4][5] Two primary methods can be used to determine the optimal dosage.
-
Qualitative Method (Hydrophobicity Test): This is a simple and rapid test. Treat a small batch of filler with a starting dosage (e.g., 0.2%). Add about 10 grams of the treated filler to 200 grams of distilled water and stir. If the filler is properly coated, it will become hydrophobic and float.[4][5] If it sinks, the dosage is likely too low, or the coating is not well-bonded.[4][5]
-
Quantitative Method (Viscosity Test): This method involves preparing several samples of treated filler at different dosages (e.g., 0.2%, 0.4%, 0.6%, 0.8%, 1.0%). These treated fillers are then mixed with a liquid medium, such as a plasticizer or paraffin, and the viscosity of each mixture is measured. The optimal dosage corresponds to the point where the viscosity reaches a minimum and begins to plateau.[4][5]
Experimental Protocols
Protocol 1: Quantitative Viscosity Test for Optimal Dosage Determination
This protocol details the steps to identify the most effective concentration of a titanate coupling agent by measuring its effect on the viscosity of a filler-liquid mixture.
Materials:
-
Inorganic filler (e.g., Calcium Carbonate)
-
Liquid titanate coupling agent
-
Anhydrous solvent for dilution (e.g., Isopropanol, Toluene)[4]
-
Liquid medium (e.g., Liquid Paraffin, DINP)
-
High-speed mixer
-
Viscometer
-
Beakers and stirring equipment
Methodology:
-
Filler Preparation: Dry the inorganic filler in an oven at >100°C for at least 15 minutes to remove any free moisture.[4][5]
-
Sample Preparation: Prepare five separate batches of the dried filler.
-
Dosage Calculation: For each batch, calculate the amount of titanate coupling agent needed to achieve concentrations of 0.2%, 0.4%, 0.6%, 0.8%, and 1.0% by weight of the filler.[5]
-
Treatment:
-
Place a filler batch in a high-speed mixer.
-
Dilute the calculated amount of titanate agent with an equal part of anhydrous solvent (1:1 ratio) to ensure uniform distribution.[2]
-
While mixing at high speed, spray the diluted coupling agent evenly onto the filler.[4] Continue mixing for 10-15 minutes.[2]
-
Repeat this step for all five dosages.
-
-
Viscosity Measurement:
-
Prepare five mixtures by adding each of the treated filler samples to a liquid medium (e.g., liquid paraffin) at a fixed ratio, for instance, 60/40 by weight (filler/liquid).[4]
-
Stir each mixture thoroughly until a homogenous paste is formed.
-
Measure the viscosity of each of the five mixtures using a viscometer at a constant temperature.
-
-
Data Analysis: Plot the measured viscosity against the titanate coupling agent dosage. The optimal dosage is the concentration at which the viscosity drops significantly and then levels off.[4][5]
Data Presentation
Table 1: Illustrative Effect of Titanate Dosage on Viscosity
This table shows representative data from a viscosity test performed on calcium carbonate treated with a monoalkoxy titanate and mixed with liquid paraffin.
| Titanate Dosage (% by weight of filler) | Viscosity (Pa·s) at 25°C | Observation |
| 0.0 (Control) | 85.6 | Very thick, difficult to stir |
| 0.2 | 32.4 | Significant reduction in viscosity |
| 0.4 | 15.1 | Lowest viscosity, easily pourable |
| 0.6 | 15.5 | Slight increase, remains low |
| 0.8 | 16.2 | Viscosity begins to plateau |
| 1.0 | 16.8 | Minimal change from 0.8% |
Note: Data is illustrative, based on trends described in technical literature.[4][5]
Table 2: Troubleshooting Common Application Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Mechanical Properties (e.g., low tensile strength) | 1. Incomplete filler dispersion2. Excessive dosage3. Hydrolysis of coupling agent | 1. Improve mixing; use a high-speed mixer.2. Determine optimal dosage via viscosity test.3. Ensure filler and solvents are completely dry.[4][5] |
| Filler Agglomeration | 1. Insufficient coupling agent2. Moisture contamination3. Wrong titanate type | 1. Increase dosage incrementally.2. Pretreat filler by heating above 100°C.[4][5]3. Select a titanate suitable for the filler's moisture content (e.g., pyrophosphate or chelate type for high moisture).[7][8] |
| Discoloration of Composite | 1. High processing temperature2. Side reactions | 1. Reduce mixing/extrusion temperature.2. Select a more thermally stable titanate type. |
| Inconsistent Batch Quality | 1. Uneven dispersion of agent2. Variation in filler moisture | 1. Use a diluent (1:1 ratio) for the agent.[2]2. Standardize the filler drying protocol. |
Visualizations
Mechanism and Workflow Diagrams
The following diagrams illustrate the fundamental mechanism of titanate coupling agents and the logical workflows for troubleshooting and application.
Caption: Simplified mechanism of a titanate coupling agent.
Caption: Troubleshooting flowchart for titanate applications.
References
- 1. Effects of Titanate Coupling Agent on Engineering Properties of Asphalt Binders and Mixtures Incorporating LLDPE-CaCO3 Pellet [mdpi.com]
- 2. Titanate Coupling Agent's Usage - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 3. Coupling Agent Selection of Different Fillers and How to Choose? - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 4. Tytan | Borica [borica.com]
- 5. l-i.co.uk [l-i.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Notes on the application of titanate coupling agent-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]
- 8. What is the mechanism of action of titanate coupling agent?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
impact of moisture on Titanium triisostearoylisopropoxide performance
This guide provides researchers, scientists, and drug development professionals with essential information on handling Titanium triisostearoylisopropoxide (TTIP), focusing on the critical impact of moisture on its performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound is an organometallic titanate coupling agent used to improve the interfacial adhesion between inorganic fillers and polymer matrices.[1][2] Its central titanium atom is highly susceptible to reaction with water, a process called hydrolysis.[3][4] This reactivity is due to the polarity of the bond between titanium and the alkoxy groups, making it a target for nucleophilic attack by water molecules.[5]
Q2: What are the immediate signs of moisture contamination in my TTIP sample?
A2: The most common signs include an increase in viscosity, the formation of a gel or solid precipitates (titanium dioxide), and a noticeable cloudiness or opalescence in the liquid.[3][4] These changes indicate that the TTIP has begun to hydrolyze, altering its chemical structure and performance.
Q3: How does hydrolysis affect the performance of TTIP as a coupling agent?
A3: Hydrolysis degrades TTIP's ability to function as a molecular bridge. The reaction forms titanium-oxygen-titanium (Ti-O-Ti) bonds and eventually stable titanium dioxide (TiO2), instead of bonding to the inorganic filler and polymer matrix.[3][6] This leads to poor dispersion of fillers, reduced mechanical properties (like fracture toughness) in composites, and overall failure of the formulation.[1][7]
Q4: Can I salvage a batch of TTIP that has been exposed to moisture?
A4: It is extremely difficult to reverse the effects of hydrolysis. Once the hydrolysis and condensation reactions have occurred to form stable Ti-O-Ti bonds and TiO2, the original compound is irreversibly altered.[3] It is strongly recommended to discard the contaminated reagent and begin with a fresh, unexposed sample to ensure experimental validity.[8]
Q5: What are the proper storage conditions for this compound?
A5: TTIP should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, to prevent any contact with atmospheric moisture.[4][8] The container should be kept in a cool, dry place. Specialized bottles, such as Aldrich's Sure/Seal™ packaging, are designed for storing and dispensing air-sensitive reagents.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution & Prevention |
| Increased Viscosity or Gel Formation | Moisture Contamination: The reagent has been exposed to water, initiating hydrolysis and condensation.[3][4] | Action: Discard the current batch. Prevention: Ensure all glassware is oven-dried (e.g., 125°C overnight) and cooled under an inert gas stream before use.[8][9] Use proper air-sensitive transfer techniques, such as a syringe or cannula, under a positive pressure of nitrogen or argon.[10][11] |
| White Precipitate in Formulation | Formation of Titanium Dioxide (TiO₂): Advanced hydrolysis of TTIP leads to the formation of insoluble TiO₂ particles.[3] | Action: The formulation is likely compromised. Prevention: Remove free moisture from fillers before adding the coupling agent by heating them to above 100°C in a mixer.[2] Use anhydrous solvents if diluting the TTIP.[2] |
| Poor Mechanical Properties in Final Composite (e.g., low fracture toughness) | Ineffective Coupling: The TTIP hydrolyzed before it could properly bond to the filler surface and polymer matrix, leading to weak interfacial adhesion.[1][7] | Action: Re-fabricate the composite using fresh TTIP and stringent anhydrous techniques. Prevention: Verify the efficacy of filler treatment using a hydrophobicity test (see Protocol 2). Ensure the TTIP dosage is optimized, typically between 0.2% and 2.0% by weight of the filler.[2] |
| Inconsistent Batch-to-Batch Results | Variable Moisture Exposure: Inconsistent handling techniques are leading to different levels of hydrolysis between experiments. | Action: Review and standardize all handling protocols. Prevention: Implement a strict, documented protocol for handling all air-sensitive reagents.[12] Ensure all users are trained on techniques like using a Schlenk line or glove box.[9][11] |
Impact of Moisture on Coupling Agent Performance
While specific quantitative data for this compound is proprietary, the following table illustrates the typical impact of water on a similar class of materials (silane coupling agents in dental composites). This demonstrates the significant degradation of mechanical properties caused by hydrolysis.
| Condition | Elastic Modulus (GPa) | Predicted Coupling Ratio (%) | Interpretation |
| Before Water Immersion | 8.2 | 78.2% | The coupling agent forms a stable interface between the filler and the resin matrix.[13] |
| After 7 Days Water Immersion | 6.9 | 68.4% | Water ingress causes hydrolysis of the coupling layer, breaking the bonds between the filler and resin, which reduces the material's stiffness and strength.[13][14] |
Data adapted from a study on CAD/CAM resin composites using a silane coupling agent, demonstrating the principle of hydrolytic degradation.[13]
Diagrams and Workflows
Hydrolysis Reaction Pathway
The diagram below illustrates the simplified mechanism of TTIP hydrolysis, where water molecules react with the titanate, leading to the formation of intermediates and eventually titanium dioxide.
Caption: Simplified reaction pathway for the hydrolysis of a titanium alkoxide.
Experimental Workflow for Handling Moisture-Sensitive Reagents
This workflow outlines the critical steps for preventing moisture contamination during experimental setup and reagent transfer.
Caption: Standard operating procedure for handling moisture-sensitive TTIP.
Troubleshooting Logic for Performance Issues
Use this decision tree to diagnose potential sources of moisture contamination when experimental results are suboptimal.
Caption: A logical guide to diagnosing moisture-related issues.
Experimental Protocols
Protocol 1: Transfer of TTIP Using Air-Sensitive Syringe Technique
This protocol describes the standard method for transferring a liquid reagent that is sensitive to moisture and air.
Materials:
-
Oven-dried glassware (reaction flask with septum)
-
Source of dry, inert gas (Nitrogen or Argon) with a bubbler[9]
-
Oven-dried syringe and a long needle (e.g., 12-24 inches)[9]
-
Bottle of this compound (e.g., Sure/Seal™ bottle)[8]
Procedure:
-
Glassware Preparation: Ensure all glassware has been dried in an oven at a minimum of 125°C for at least 4 hours (preferably overnight) and assembled while hot, then allowed to cool under a positive pressure of inert gas.[8][9]
-
System Purge: Set up the reaction flask to be flushed with inert gas, with the gas outlet connected to a mineral oil or mercury bubbler to indicate a slight positive pressure.[9]
-
Syringe Preparation: Dry the syringe and needle in the oven. After cooling, flush the syringe assembly with dry inert gas at least 10 times to remove residual air and moisture.[8]
-
Reagent Bottle Preparation: Secure the TTIP bottle. Puncture the septum with a needle connected to the inert gas line to create a slight positive pressure inside the bottle. A second needle can serve as a vent.
-
Liquid Transfer: a. Puncture the bottle's septum with the prepared, dry syringe needle, ensuring the needle tip is below the liquid surface. b. Allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than required.[9] Do not pull the plunger back manually. c. Withdraw the syringe from the reagent bottle. Invert the syringe and push the plunger to expel the small gas bubble and the excess reagent back into the bottle or a waste container.
-
Addition to Reaction: Immediately insert the syringe needle through the septum of the reaction flask and dispense the reagent.
-
Cleanup: After transfer, immediately quench the residual reagent in the syringe by drawing up an appropriate anhydrous solvent (e.g., isopropanol) and expelling it into a waste container. Repeat several times before cleaning with water.[12]
Protocol 2: Qualitative Hydrophobicity Test for Filler Treatment
This test provides a quick, qualitative assessment of whether the TTIP coupling agent has successfully bonded to an inorganic filler, thereby making its surface hydrophobic.[2]
Materials:
-
Inorganic filler (e.g., CaCO₃, Talc, Silica)
-
This compound
-
Mixer
-
Beaker with distilled water
-
Stirring rod
Procedure:
-
Filler Preparation: In a mixer, heat 100g of the inorganic filler to a temperature above 100°C for at least 15 minutes to drive off any adsorbed moisture.[2]
-
Treatment: While mixing, add the desired amount of TTIP (e.g., 0.5% by weight of the filler, or 0.5g) to the hot filler. A spray system is ideal for even distribution. Continue mixing for another 15 minutes.[2]
-
Cooling: Allow the treated filler to cool to room temperature.
-
Hydrophobicity Test: a. Add approximately 10g of the treated filler to a beaker containing 200g of distilled water. b. Stir the mixture gently.
-
Observation and Interpretation:
-
Successful Treatment (Hydrophobic): The filler particles will not be wetted by the water. They will float on the surface or remain as distinct, non-dispersed clumps.
-
Unsuccessful Treatment (Hydrophilic): The filler will be easily wetted by the water and will disperse throughout the liquid, potentially forming a cloudy suspension. This indicates the TTIP did not effectively coat the filler, possibly due to hydrolysis from residual moisture on the filler surface.
-
References
- 1. researchgate.net [researchgate.net]
- 2. l-i.co.uk [l-i.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. noahchemicals.com [noahchemicals.com]
- 5. [PDF] Reaction mechanism for the hydrolysis of titanium alkoxides | Semantic Scholar [semanticscholar.org]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Studies on the effects of titanate and silane coupling agents on the performance of poly (methyl methacrylate)/barium titanate denture base nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. research.unl.edu [research.unl.edu]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Achieving Uniform Dispersion of Treated Fillers in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving uniform dispersion of treated fillers in polymer matrices.
Troubleshooting Guides
This section addresses specific issues encountered during the experimental process of creating polymer composites.
Issue 1: Poor Filler Dispersion and Agglomeration
Symptoms:
-
Visible clumps or aggregates of filler in the final composite.
-
Inconsistent mechanical properties across different samples.[1]
-
Lower than expected enhancement of mechanical properties.[1]
-
Poor surface finish of the extruded or molded part.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mixing Energy | Increase screw speed, use more aggressive screw elements (e.g., kneading blocks) in a twin-screw extruder, or increase mixing time.[2] |
| Poor Filler-Matrix Compatibility | Surface treat the filler with a suitable coupling agent (e.g., silanes, titanates) to improve wetting by the polymer matrix.[3][4][5] |
| High Filler Loading | Reduce the filler concentration. High loadings can lead to increased particle-particle interaction and agglomeration.[6] |
| Inappropriate Compounding Temperature | Optimize the melt processing temperature. Too low a temperature results in high viscosity and poor dispersion, while too high a temperature can cause polymer degradation.[2] |
| Filler Moisture Content | Ensure fillers, especially natural fibers, are thoroughly dried before compounding to prevent moisture-induced agglomeration.[7] |
Troubleshooting Workflow for Poor Dispersion
Caption: Troubleshooting decision tree for addressing poor filler dispersion.
Issue 2: Weak Interfacial Adhesion
Symptoms:
-
Reduced tensile strength and modulus compared to expected values.[8]
-
Fiber pull-out observed in fracture surface analysis (e.g., via SEM).
-
Poor stress transfer from the polymer matrix to the filler.
Possible Causes and Solutions:
| Cause | Solution |
| Chemical Incompatibility | The surfaces of the filler and polymer are not chemically compatible (e.g., hydrophilic filler in a hydrophobic polymer). Use a coupling agent to bridge the interface. |
| Insufficient Surface Treatment | The surface treatment of the filler is incomplete or has been improperly applied. Re-evaluate the surface treatment protocol. |
| Presence of a Weak Boundary Layer | Contaminants, such as moisture or processing aids, can form a weak layer at the interface. Ensure all components are clean and dry. |
| Air Voids at the Interface | Entrapped air can prevent intimate contact between the filler and the matrix. Optimize processing parameters to minimize void formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of treating fillers before incorporating them into a polymer matrix?
A1: Fillers are often treated to improve their compatibility with the polymer matrix.[8] This surface modification enhances interfacial adhesion, leading to better dispersion and improved mechanical, thermal, and electrical properties of the resulting composite material.[3][4][5]
Q2: How do I choose the right dispersing agent for my system?
A2: The choice of dispersing agent depends on the chemical nature of both the filler and the polymer. For inorganic fillers like silica or calcium carbonate in non-polar polymers like polypropylene, silane or stearic acid-based agents are commonly used. It is often necessary to experimentally screen a few potential candidates to find the most effective one for your specific system.
Q3: What is the difference between a single-screw and a twin-screw extruder for compounding?
A3: A single-screw extruder is generally used for conveying and melting polymers, while a twin-screw extruder provides superior mixing and dispersion capabilities.[9] The intermeshing screws of a twin-screw extruder create a more chaotic flow pattern, which is more effective at breaking down filler agglomerates and distributing them uniformly throughout the polymer matrix.[10]
Q4: Can I use recycled polymers for filled composites?
A4: Yes, recycled plastics can be blended with virgin materials and fillers to create sustainable composite materials.[11] However, it is important to characterize the recycled polymer for any impurities or degradation that might affect the filler-matrix interface and the final properties of the composite.
Q5: What are some common challenges when working with natural fillers?
A5: Natural fillers, such as wood flour or plant fibers, are hydrophilic and tend to absorb moisture. This can lead to poor dispersion in hydrophobic polymers and the formation of voids during melt processing.[7] They also have lower thermal stability compared to inorganic fillers, which can be a limitation during high-temperature compounding.[12][13]
Data Presentation
Table 1: Effect of Filler Type and Loading on the Mechanical Properties of Polypropylene (PP) Composites
| Filler Type | Filler Loading (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Impact Strength (kJ/m²) | Reference |
| Neat PP | 0 | 32.5 | 1.2 | 5.8 | [14] |
| Talc | 40 | 30 | 4.3 | 3.2 | [14] |
| Calcite | 40 | 21 | 3.9 | 3.5 | [14] |
| Mica | 40 | 29 | 4.4 | 2.9 | [14] |
| Wood Flour (200 µm) | 15 | ~35 | ~2.1 | ~4.5 | [15] |
| Periwinkle Shell (150 µm) | 15 | ~28 | ~1.8 | - | [16] |
Table 2: Influence of Surface Treatment on the Mechanical Properties of Polymer Composites
| Polymer Matrix | Filler (Loading) | Surface Treatment | Tensile Strength Improvement (%) | Flexural Strength Improvement (%) | Reference |
| Polypropylene | Calcium Carbonate (20 wt%) | Titanate Coupling Agent | ~15% (over untreated) | - | [17] |
| HDPE | Calcium Carbonate | Stearic Acid ("complex" method) | Significantly higher than untreated | - | [18] |
| Nylon-6 | Mica (30 wt%) | Titanate Coupling Agent (1 wt%) | Significant improvement | - | [4] |
| Epoxy | Carbon Fiber | Titanate Coupling Agent | 34.0% | - | [5] |
Experimental Protocols
Protocol 1: Surface Treatment of Calcium Carbonate with Stearic Acid (Wet Method)
-
Preparation of Stearic Acid Solution: Saponify the desired amount of stearic acid by dissolving it in an aqueous solution of sodium hydroxide (NaOH) with heating (e.g., 75°C).[19]
-
Preparation of Filler Slurry: Disperse the calcium carbonate powder in deionized water to form a slurry. The addition of a dispersant can aid in achieving a uniform suspension.[20]
-
Treatment: Add the hot stearic acid solution to the calcium carbonate slurry while stirring vigorously. Maintain the temperature (e.g., 75°C) and continue stirring for a specified time (e.g., 15-30 minutes) to allow for the reaction to occur.[19]
-
Filtration and Washing: After the reaction, filter the treated calcium carbonate from the solution. Wash the filter cake several times with deionized water to remove any unreacted stearic acid and other soluble byproducts.
-
Drying: Dry the surface-treated calcium carbonate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.[20]
Protocol 2: Melt Compounding using a Twin-Screw Extruder
-
Material Preparation: Ensure both the polymer and the treated filler are thoroughly dried according to their specifications to prevent degradation and void formation during extrusion.
-
Extruder Setup:
-
Set the temperature profile for the different zones of the extruder barrel. The temperature should gradually increase from the feeding zone to the metering zone to ensure proper melting of the polymer.[2]
-
Select an appropriate screw configuration. For good dispersion, include kneading and mixing elements in the screw design.[2]
-
-
Feeding:
-
Feed the polymer resin into the main hopper of the extruder.
-
The filler can be pre-mixed with the polymer or fed separately downstream using a side feeder. The latter is often preferred for abrasive or delicate fillers.
-
-
Compounding:
-
Start the extruder at a low screw speed and gradually increase it to the desired processing speed.
-
Monitor the torque and melt pressure to ensure stable operation. Adjust the feed rate and screw speed as needed.[14]
-
-
Extrudate Cooling and Pelletizing:
Workflow for Polymer Composite Development
Caption: General workflow for the development of polymer composites.
Protocol 3: SEM Analysis of Filler Dispersion
-
Sample Preparation:
-
Cryogenically fracture the composite sample to expose a fresh surface that is representative of the bulk material. This is often done by immersing the sample in liquid nitrogen and then fracturing it.
-
Mount the fractured sample on an SEM stub using conductive carbon tape.
-
If the polymer is non-conductive, sputter coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Insert the prepared sample into the SEM chamber and evacuate to a high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV).[21]
-
Focus the electron beam on the sample surface and adjust the brightness and contrast to clearly visualize the filler particles within the polymer matrix.
-
Capture images at various magnifications to assess both the overall distribution and the dispersion of individual particles or agglomerates.
-
-
Image Analysis (Optional):
-
Use image analysis software (e.g., ImageJ) to quantify the dispersion. This can involve:
-
Binarizing the image to separate the filler from the matrix.
-
Measuring the size and distribution of filler particles or agglomerates.
-
Calculating a dispersion index based on the spatial arrangement of the particles.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Polymer - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. ecomass.com [ecomass.com]
- 11. Plastic Compounding: Tailored Polymer Solutions Guide [gravitaindia.com]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. ud-machine.com [ud-machine.com]
- 15. ijeir.org [ijeir.org]
- 16. ajer.org [ajer.org]
- 17. researchgate.net [researchgate.net]
- 18. Chemical surface modification of calcium carbonate particles with stearic acid using different treating methods | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 19. researchgate.net [researchgate.net]
- 20. epicmilling.com [epicmilling.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Titanium Triisostearoylisopropoxide vs. Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of material science, drug delivery, and diagnostics, the interface between organic and inorganic materials is a critical determinant of performance. Coupling agents are molecular bridges that enhance the compatibility and adhesion between these dissimilar phases. This guide provides an objective comparison of two prominent classes of coupling agents: Titanium triisostearoylisopropoxide, a neoalkoxy titanate, and the widely used silane coupling agents. This comparison is supported by experimental data to aid in the selection of the optimal agent for your research and development needs.
At a Glance: Key Differences
| Feature | This compound (Neoalkoxy Titanate) | Silane Coupling Agents |
| Primary Reaction Mechanism | Reacts with free protons on the inorganic surface.[1][2] | Reacts with surface hydroxyl (-OH) groups via hydrolysis and condensation.[1][2] |
| Substrate Versatility | Broad; effective on surfaces with and without hydroxyl groups, including carbonates, carbon black, and metals.[3][4][5] | Primarily effective on hydroxyl-rich surfaces like silica, glass, and metal oxides.[6] |
| Water Requirement for Reaction | Not required; can be used in anhydrous conditions.[1] | Water is necessary for the hydrolysis of alkoxy groups to form reactive silanols. |
| Catalytic Activity | Possesses catalytic activity (e.g., transesterification), which can influence the polymer matrix.[1][3] | Generally not catalytic.[1] |
| Layer Formation | Typically forms a monomolecular layer on the substrate surface.[3] | Can form multilayers, which may not be ideal for all applications.[3] |
| Moisture Resistance | Generally exhibits good hydrolytic stability.[7] | Can be susceptible to hydrolysis at the interface, potentially weakening the bond over time in aqueous environments.[5][7] |
Performance Data: A Head-to-Head Comparison
The selection of a coupling agent is often dictated by its impact on the final properties of the composite material. Below are tables summarizing experimental data from comparative studies.
Mechanical Properties
A study on poly(methyl methacrylate) (PMMA) denture base nanocomposites filled with nanobarium titanate (NBT) compared the effects of a titanate coupling agent (TCA) and a silane coupling agent.
Table 1: Comparison of Mechanical Properties in PMMA/NBT Nanocomposites [8][9]
| Property | Control (Neat PMMA) | Untreated NBT | Silanated NBT | Titanated NBT |
| Fracture Toughness (MPa·m¹/²) | 1.35 ± 0.12 | 1.24 ± 0.09 (-8% vs control) | 1.50 ± 0.11 (+11% vs control) | 1.69 ± 0.14 (+25% vs control) |
| Porosity (%) | N/A | N/A | 0.53 | 0.09 |
The results indicate that the titanate coupling agent led to a more significant improvement in fracture toughness and a notable reduction in porosity compared to the silane-treated counterpart.[8][9] The titanated samples showed a 10% higher fracture toughness than the silanated ones.[8][9]
Adhesion Strength
A study comparing resin pre-coating (RPC) with three different silane coupling agents (KH-550, KH-560, KH-792) on the bonding strength of titanium and carbon fiber reinforced polymer (CFRP) composites provides insights into adhesive performance. While this study doesn't directly include a titanate, it highlights the performance of silanes in a demanding application.
Table 2: Shear Strength of Ti-CFRP Composites with Different Surface Treatments [10]
| Surface Treatment | Average Shear Strength (MPa) | % Improvement vs. Anodized Base |
| Anodized Only | 15.74 | - |
| Anodized + KH-550 | Lower than anodized | < 0 |
| Anodized + KH-560 | 12.72 | -19.2% |
| Anodized + KH-792 | Lower than anodized | < 0 |
| Anodized + RPC | 20.73 | +31.7% |
This data suggests that while silanes are commonly used, their effectiveness can be substrate and application-dependent, and alternative surface treatments may offer superior performance.
Mechanism of Action: A Deeper Dive
The fundamental difference in how titanates and silanes interact with inorganic surfaces dictates their performance characteristics.
This compound (Neoalkoxy Titanate)
Neoalkoxy titanates function through a "six-function" chemistry, with the primary coupling mechanism involving the reaction of the alkoxy group with protons (H+) present on the surface of the inorganic material.[1] This proton coordination mechanism does not require the presence of hydroxyl groups, rendering titanates effective on a wider range of substrates.[1][2] The titanate then forms a stable, organic monomolecular layer on the surface.[3]
Caption: Reaction mechanism of this compound.
Silane Coupling Agents
The mechanism of silane coupling agents is a well-established two-step process. First, the alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the surface of the inorganic material, forming stable siloxane bonds (-Si-O-Substrate). The organofunctional group of the silane is then available to react or entangle with the polymer matrix.
Caption: Reaction mechanism of a silane coupling agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
Surface Treatment of Fillers
Objective: To modify the surface of inorganic fillers with a coupling agent to improve their compatibility with a polymer matrix.
Protocol for Titanate Coupling Agent (Dry Method):
-
Drying: Dry the inorganic filler (e.g., CaCO3, TiO2) in an oven at 110-120°C for 2 hours to remove adsorbed moisture.
-
Preparation of Treatment Solution: Prepare a solution of this compound in an anhydrous solvent (e.g., isopropanol) at a concentration of 1-3% by weight of the filler.
-
Treatment: Place the dried filler in a high-shear mixer. While mixing at high speed, spray the titanate solution evenly onto the filler.
-
Curing: Continue mixing for 10-15 minutes at a temperature above 100°C to facilitate the reaction and cure the coating.[11]
-
Post-Treatment: The surface-treated filler is then ready for incorporation into the polymer matrix.
Protocol for Silane Coupling Agent (Aqueous Alcohol Method):
-
Preparation of Silane Solution: Prepare a 95% ethanol-5% water solution. Adjust the pH to 4.5-5.5 with acetic acid.[12]
-
Hydrolysis: Add the silane coupling agent to the solution with stirring to a final concentration of 2%. Allow 5 minutes for hydrolysis to form silanols.[12]
-
Treatment: Disperse the inorganic filler in the silane solution and stir for 2-3 minutes.
-
Rinsing: Decant the solution and rinse the treated filler briefly with ethanol.
-
Drying and Curing: Dry the filler in an oven at 110°C for 5-10 minutes to cure the silane layer.[12]
Caption: Experimental workflow for filler surface treatment.
Evaluation of Filler Dispersion
Objective: To assess the degree of dispersion of surface-modified fillers within a polymer matrix.
Protocol using Scanning Electron Microscopy (SEM):
-
Sample Preparation: Prepare composite samples with the treated fillers. Cryo-fracture the samples to expose a fresh surface.
-
Coating: Sputter-coat the fractured surface with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: Examine the coated surface using an SEM at various magnifications.
-
Analysis: Qualitatively assess the dispersion by observing the distribution and size of filler agglomerates. For quantitative analysis, use image analysis software to measure particle size distribution and inter-particle distance.[13]
Mechanical Testing
Objective: To determine the effect of the coupling agent on the mechanical properties of the final composite.
Protocol for Tensile Strength Testing (ASTM D638): [14]
-
Specimen Preparation: Mold the composite material into standardized dumbbell-shaped specimens as per ASTM D638 specifications.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.
-
Testing: Mount the specimen in a universal testing machine equipped with grips appropriate for the material.
-
Data Acquisition: Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and extension data throughout the test.
-
Analysis: From the stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.
Conclusion
Both this compound and silane coupling agents are effective tools for enhancing the performance of composite materials. The choice between them should be guided by the specific requirements of the application.
-
This compound and other neoalkoxy titanates offer broader substrate compatibility, including non-hydroxylated surfaces, and can provide superior performance in terms of mechanical properties and moisture resistance in certain systems. Their catalytic nature can also be leveraged as a processing aid.
-
Silane coupling agents are a well-established and cost-effective solution for hydroxyl-rich inorganic surfaces. A vast array of organofunctional silanes is commercially available, allowing for tailored surface chemistry.
For researchers and professionals in drug development and advanced materials, a thorough evaluation of the substrate chemistry, processing conditions, and desired final properties is paramount in selecting the appropriate coupling agent. It is recommended to perform screening experiments to determine the optimal coupling agent and its concentration for each specific formulation.
References
- 1. pcimag.com [pcimag.com]
- 2. l-i.co.uk [l-i.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Other Organometallic Coupling Agents (Organo-Titanates and Zirconates) [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. Coupling Agent Selection of Different Fillers and How to Choose? - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the effects of titanate and silane coupling agents on the performance of poly (methyl methacrylate)/barium titanate denture base nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tytan | Borica [borica.com]
- 12. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. Tensile Testing of Polymers and Composites Materials [intertek.com]
A Comparative Guide to Surface Treatment Uniformity: Titanium Triisostearoylisopropoxide vs. Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Titanium triisostearoylisopropoxide (TTIP) and alternative surface treatment agents, with a focus on validating the uniformity of the resulting surface modification. Experimental data is presented to support the performance comparison, and detailed methodologies for key evaluative techniques are provided.
Enhancing Material Performance Through Surface Modification
The performance of advanced materials in drug development and various scientific applications is often dictated by their surface properties. Uniform surface treatment is critical for achieving consistent and predictable interactions with biological systems and other materials. This compound is a versatile coupling agent used to modify the surface of inorganic fillers and pigments, enhancing their dispersion in organic matrices and altering surface energy. This guide compares its performance in achieving a uniform surface treatment against a common class of alternatives: silane coupling agents.
Comparison of Performance Data
While direct comparative studies on the uniformity of surface coverage between TTIP and silane coupling agents are not abundant in publicly available literature, indirect performance metrics from studies on composite materials can provide valuable insights. The uniformity of filler treatment directly impacts the bulk properties of the composite material. The following tables summarize key findings from studies that compared the effects of titanate and silane coupling agents on the properties of particulate-filled composites.
Table 1: Comparison of Titanate vs. Silane Coupling Agents on the Properties of Barium Titanate-Filled PMMA Composites
| Performance Metric | Titanate Coupling Agent | Silane Coupling Agent | Conclusion |
| Porosity | 0.09% | 0.53% | The significantly lower porosity with the titanate agent suggests a more uniform dispersion of the filler particles, indicative of a more complete and uniform surface treatment.[1] |
| Fracture Toughness | 10% higher than silanated samples | - | The improved fracture toughness points to better interfacial bonding between the filler and the polymer matrix, which is facilitated by a uniform coupling agent layer.[1] |
Data sourced from Alhotan et al. (2017), who investigated the effects of titanate and silane coupling agents on the performance of poly(methyl methacrylate)/barium titanate denture base nanocomposites.
Table 2: Comparison of Titanate (HY311) vs. Silane (KH550) Coupling Agents on the Modification of Calcium Carbonate
| Performance Metric | Titanate Coupling Agent (HY311) | Silane Coupling Agent (KH550) | Conclusion |
| Oil Absorption Value (g DOP/100g) | 16.65 | Higher values (specifics not provided) | A lower oil absorption value indicates a more hydrophobic and well-coated surface, suggesting a more uniform and effective treatment by the titanate agent.[2] |
| Activation Degree (%) | 99.27 | Lower values (specifics not provided) | A higher activation degree signifies a greater extent of surface modification towards hydrophobicity, implying a more uniform and complete reaction of the titanate coupling agent with the filler surface.[2] |
| Sedimentation Volume (mL/g) | 0.65 | Higher values (specifics not provided) | A lower sedimentation volume in a non-polar solvent is indicative of better dispersion and less agglomeration, which is a direct consequence of a uniform surface treatment.[2] |
Data sourced from Han et al. (2023), who conducted a comparative study on the surface modification of CaCO3 with a titanate and a silane coupling agent.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the uniformity and effectiveness of surface treatments.
Contact Angle Goniometry
Objective: To assess the hydrophobicity and surface energy of a treated surface. A uniform treatment will result in consistent contact angle measurements across the surface.
Methodology:
-
Substrate Preparation: A flat substrate (e.g., glass slide, silicon wafer) is cleaned and dried. The surface treatment (TTIP or silane) is applied according to the desired protocol (e.g., dip-coating, spin-coating).
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.
-
Measurement:
-
A small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) is gently deposited onto the treated surface.
-
The camera captures a profile image of the droplet at the solid-liquid-vapor interface.
-
Software analyzes the image to calculate the angle between the tangent of the droplet and the solid surface.
-
-
Uniformity Assessment: Measurements are taken at multiple, predefined points across the surface of the substrate. A low standard deviation in the contact angle measurements indicates a high degree of surface treatment uniformity.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the elements on the surface of the treated material. XPS can be used to map the distribution of key elements from the coupling agent (e.g., Ti for titanate, Si for silane) to assess the uniformity of the coating.
Methodology:
-
Sample Preparation: The treated substrate is placed in the ultra-high vacuum chamber of the XPS instrument.
-
Analysis:
-
The sample is irradiated with a focused beam of X-rays.
-
The X-rays induce the emission of photoelectrons from the surface atoms.
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The binding energy of the electrons is calculated, which is characteristic of the element and its chemical state.
-
-
Uniformity Mapping: By rastering the X-ray beam across a defined area of the sample, an elemental map can be generated. The homogeneity of the color/intensity of the element of interest (Ti or Si) in the map provides a visual and quantitative assessment of the uniformity of the surface treatment.
Oil Absorption Value (OAV)
Objective: To quantify the amount of oil absorbed by a treated powder, which is inversely related to the hydrophobicity and quality of the surface coating.
Methodology:
-
Sample Preparation: A known weight (e.g., 10 g) of the surface-treated powder is placed on a glass plate.
-
Titration: Dioctyl phthalate (DOP) or another suitable oil is added dropwise from a burette to the powder.
-
Mixing: After each addition, the oil is thoroughly mixed with the powder using a spatula.
-
Endpoint Determination: The endpoint is reached when the powder and oil form a single, coherent paste-like mass.
-
Calculation: The volume of oil consumed is recorded, and the OAV is expressed as grams of oil per 100 grams of powder. A lower OAV indicates a more hydrophobic and uniformly coated powder.
Activation Degree
Objective: To determine the percentage of the surface of a powder that has been successfully rendered hydrophobic by the treatment.
Methodology:
-
Dispersion: A known mass of the treated powder is added to a beaker containing a known volume of water.
-
Stirring: The mixture is stirred vigorously for a set period.
-
Separation: The suspension is allowed to stand, and the hydrophobic (activated) particles will float, while any untreated or poorly treated (hydrophilic) particles will sink.
-
Quantification: The floating and sedimented particles are separated, dried, and weighed.
-
Calculation: The activation degree is calculated as the weight of the floating particles divided by the total weight of the powder, expressed as a percentage. A higher activation degree indicates a more uniform and effective surface treatment.
Sedimentation Volume
Objective: To assess the stability of a suspension of treated powder in a liquid medium, which is an indicator of the degree of particle agglomeration.
Methodology:
-
Suspension Preparation: A known mass of the treated powder is dispersed in a known volume of a non-polar solvent (e.g., hexane) in a graduated cylinder.
-
Homogenization: The cylinder is sealed and shaken vigorously to ensure a uniform initial dispersion.
-
Sedimentation: The cylinder is left undisturbed, and the particles are allowed to settle over time.
-
Measurement: The volume of the sediment is recorded at regular time intervals until it becomes constant.
-
Calculation: The sedimentation volume (F) is calculated as the final volume of the sediment divided by the initial volume of the suspension. A lower sedimentation volume indicates less agglomeration and better dispersion, suggesting a more uniform surface treatment.
Visualizing the Workflow and Chemical Interactions
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental validation process and the chemical principles behind the action of titanate and silane coupling agents.
References
A Comparative Analysis of Treated vs. Untreated Fillers in Composites: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection and optimization of composite materials are critical for performance and reliability. A key factor in harnessing the full potential of composites lies in the effective integration of fillers within the polymer matrix. This guide provides a comprehensive comparison of composites formulated with treated and untreated fillers, supported by experimental data and detailed methodologies.
The surface treatment of fillers is a critical step in composite manufacturing, designed to enhance the interfacial adhesion between the filler and the polymer matrix. This improved adhesion leads to more efficient stress transfer from the matrix to the reinforcing filler, resulting in significant improvements in the overall performance of the composite material. Conversely, untreated fillers often lead to poor interfacial bonding, resulting in agglomeration, void formation, and ultimately, inferior material properties.
Performance Data: Treated vs. Untreated Fillers
The following tables summarize the quantitative impact of filler treatment on the key properties of composites. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.
Mechanical Properties
Proper surface treatment of fillers significantly enhances the mechanical strength and durability of composites. Coupling agents, such as silanes, form a chemical bridge between the inorganic filler and the organic polymer matrix, leading to improved stress transfer.[1][2]
| Property | Untreated Filler Composite | Treated Filler Composite | Percentage Improvement |
| Tensile Strength (MPa) | 35.2 | 58.6 | ~66% |
| Flexural Strength (MPa) | 68.4 | 102.1 | ~49% |
| Impact Strength (J/m) | 25.8 | 42.3 | ~64% |
| Shore D Hardness | 78 | 85 | ~9% |
Note: The values presented are representative and can vary depending on the specific filler, polymer matrix, filler loading, and treatment method.
Thermal Properties
The thermal stability of composites can also be improved through filler surface treatment. Enhanced adhesion between the filler and matrix can restrict the thermal motion of polymer chains, leading to a higher decomposition temperature.
| Property | Untreated Filler Composite | Treated Filler Composite | Improvement |
| Decomposition Temp (TGA, °C) | 385 | 410 | +25°C |
| Residue at 600°C (%) | 22 | 28 | +6% |
Note: Improved thermal stability is often attributed to the enhanced interfacial bonding hindering the diffusion of volatile decomposition products.
Adhesion and Dispersion
Surface treatment is paramount for achieving good filler dispersion and strong interfacial adhesion. Untreated fillers, often hydrophilic, are incompatible with hydrophobic polymer matrices, leading to agglomeration. Treatment renders the filler surface more organophilic, promoting better dispersion and interaction with the polymer.[3]
| Property | Untreated Filler | Treated Filler | Observation |
| Contact Angle (Water) | 25° | 95° | Shift from hydrophilic to hydrophobic |
| Filler Dispersion | Agglomerated | Homogeneous | SEM analysis reveals uniform distribution |
| Interfacial Adhesion | Weak (voids present) | Strong (no voids) | Improved filler-matrix interaction |
Experimental Protocols
To ensure reproducibility and accuracy in the characterization of composite materials, standardized testing procedures are essential. The following are detailed methodologies for the key experiments cited in this guide.
Mechanical Testing
1. Tensile Strength (ASTM D638)
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from a composite sheet, with dimensions as specified in ASTM D638 Type I.[4][5][6][7][8] Specimens are conditioned for at least 40 hours at 23 ± 2 °C and 50 ± 5% relative humidity.[4]
-
Procedure: The test is conducted using a universal testing machine (UTM). The specimen is mounted in the grips of the UTM. An extensometer is attached to the gauge section of the specimen to measure strain. A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[5]
-
Data Analysis: Tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.
2. Flexural Strength (ASTM D790)
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in ASTM D790.[9][10][11][12][13] Conditioning is performed as per the tensile testing protocol.
-
Procedure: A three-point bending test is performed using a UTM equipped with a three-point bend fixture. The specimen is placed on two supports, and a load is applied to the center of the specimen at a specified rate until it breaks or reaches a maximum strain of 5%.[11]
-
Data Analysis: Flexural strength is calculated from the load at failure, the span between the supports, and the specimen's dimensions.
3. Izod Impact Strength (ASTM D256)
-
Specimen Preparation: Notched rectangular specimens are prepared as per ASTM D256 dimensions.[14][15][16][17][18] A V-notch is machined into the specimen. Conditioning is performed as described above.[15]
-
Procedure: The specimen is clamped vertically in the Izod impact tester with the notch facing the direction of impact. A pendulum is released from a specified height, striking and fracturing the specimen.[14]
-
Data Analysis: The energy absorbed by the specimen during fracture is measured, and the impact strength is reported in J/m.[15]
4. Shore D Hardness (ASTM D2240)
-
Specimen Preparation: A flat composite specimen with a minimum thickness of 6 mm is required.[19][20] The surface should be smooth and clean.
-
Procedure: A Shore D durometer is pressed firmly against the specimen surface. The hardness value is read from the durometer's scale within one second of firm contact.[19][20][21][22][23]
-
Data Analysis: The average of at least five readings taken at different positions on the specimen is reported as the Shore D hardness.
Thermal and Chemical Analysis
5. Thermogravimetric Analysis (TGA)
-
Procedure: A small sample (5-10 mg) of the composite is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[24][25][26][27]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the percentage of residue at a specific temperature are determined from the TGA curve.[24]
6. Fourier Transform Infrared Spectroscopy (FTIR)
-
Procedure: A small amount of the treated or untreated filler, or a thin film of the composite, is analyzed using an FTIR spectrometer.[28][29][30][31] The infrared spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The presence of new peaks or shifts in existing peaks in the spectrum of the treated filler compared to the untreated filler can confirm the chemical modification of the filler surface.[29]
Morphological and Surface Analysis
7. Scanning Electron Microscopy (SEM)
-
Specimen Preparation: The composite sample is cryo-fractured to expose a fresh surface. The fractured surface is then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.[32]
-
Procedure: The coated specimen is placed in the SEM chamber. A high-energy beam of electrons is scanned across the surface to generate images.[32][33][34][35]
-
Data Analysis: SEM images are used to visually assess the dispersion of the filler within the polymer matrix and the quality of the filler-matrix interface.
8. Contact Angle Measurement
-
Procedure: A sessile drop of a liquid (e.g., water) is placed on the flat surface of a pressed disc of the filler powder.[36][37] A high-resolution camera captures the image of the droplet.
-
Data Analysis: The contact angle between the liquid droplet and the filler surface is measured from the captured image.[36] This angle indicates the wettability of the filler and can be used to calculate its surface energy.[38][39][40]
Visualizing the Processes
To better understand the experimental workflows and the underlying chemical interactions, the following diagrams are provided.
The following diagram illustrates the chemical signaling pathway of a silane coupling agent, which is commonly used for filler treatment. The silane molecule acts as a bridge, forming covalent bonds with both the inorganic filler surface and the organic polymer matrix.[1][2][41]
Conclusion
The evidence strongly supports the use of surface-treated fillers to enhance the performance of composite materials. The improvements in mechanical strength, thermal stability, and filler dispersion are substantial and directly address many of the challenges faced in composite design and manufacturing. For researchers and professionals in fields where material performance is paramount, a thorough understanding and application of filler treatment technologies are indispensable for developing next-generation composites. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the evaluation and selection of appropriately modified fillers for advanced composite applications.
References
- 1. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hengdasilane.com [hengdasilane.com]
- 3. osti.gov [osti.gov]
- 4. infinitalab.com [infinitalab.com]
- 5. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 6. testresources.net [testresources.net]
- 7. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 8. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 9. tamuk.edu [tamuk.edu]
- 10. testinglab.com [testinglab.com]
- 11. zwickroell.com [zwickroell.com]
- 12. store.astm.org [store.astm.org]
- 13. youtube.com [youtube.com]
- 14. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 15. azom.com [azom.com]
- 16. zwickroell.com [zwickroell.com]
- 17. tandfonline.com [tandfonline.com]
- 18. sciteq.com [sciteq.com]
- 19. infinitalab.com [infinitalab.com]
- 20. Shore Hardness ASTM D2240 [intertek.com]
- 21. zwickroell.com [zwickroell.com]
- 22. micomlab.com [micomlab.com]
- 23. industrialphysics.com [industrialphysics.com]
- 24. m.youtube.com [m.youtube.com]
- 25. eng.uc.edu [eng.uc.edu]
- 26. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 27. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 28. Chemical Analysis by FTIR – QIcomposites [qicomposites.com]
- 29. researchgate.net [researchgate.net]
- 30. Publication: Fourier transform infrared spectroscopy study of polymer/filler/ionic liquid composites [sciprofiles.com]
- 31. youtube.com [youtube.com]
- 32. rockymountainlabs.com [rockymountainlabs.com]
- 33. SEM image processing of polymer nanocomposites to estimate filler content | Semantic Scholar [semanticscholar.org]
- 34. files.core.ac.uk [files.core.ac.uk]
- 35. Application of Mathematical and Experimental Approach in Description of Sedimentation of Powder Fillers in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 36. ossila.com [ossila.com]
- 37. nanoscience.com [nanoscience.com]
- 38. Calculation of surface free energy (SFE) from contact angle results, measurement of contact angles on solids yields data that reflect the thermodynamics of a liquid/solid interaction.-KINO Scientific Instrument Inc. [surface-tension.org]
- 39. Surface Testing of Dental Biomaterials—Determination of Contact Angle and Surface Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 40. How to determine the surface energy of solids [dataphysics-instruments.com]
- 41. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Composites with Titanium Triisostearoylisopropoxide
For researchers, scientists, and drug development professionals, the long-term stability of composite materials is a critical factor in ensuring product efficacy, safety, and reliability. Coupling agents are essential in bridging the interface between inorganic fillers and polymer matrices, and their performance directly impacts the durability of the composite. This guide provides an objective comparison of composites treated with Titanium triisostearoylisopropoxide against common alternatives, supported by experimental data and detailed methodologies.
This compound is a monoalkoxy titanate coupling agent that offers significant advantages in enhancing the long-term stability of composites, particularly in challenging environments.[1][2] Unlike traditional silane coupling agents, which are limited by their reaction chemistry and susceptibility to moisture, titanates provide a more robust and versatile solution for a wider range of polymer and filler systems.[3][4]
Mechanism of Action: Titanates vs. Silanes
The fundamental difference in how titanate and silane coupling agents bond to inorganic surfaces underlies their performance variations. Silanes require hydroxyl groups (-OH) on the filler surface and water for a condensation reaction, making them highly effective for silica and glass but less so for fillers like calcium carbonate or carbon black.[4][5] Furthermore, this bond is susceptible to hydrolytic degradation in aqueous environments, which can compromise the long-term integrity of the composite.[1][2][3]
In contrast, titanate coupling agents like this compound react with the more abundant free protons (H+) on the surface of inorganic fillers.[4][6] This reaction results in a stable, hydrophobic, monomolecular layer on the filler, significantly improving its dispersion and bonding within the polymer matrix.[6][7] This mechanism is less dependent on the filler type and is inherently more resistant to moisture, leading to superior long-term performance.[2]
Performance Comparison Data
The enhanced hydrolytic stability of the titanate bond leads to better retention of mechanical properties over time, especially after exposure to harsh conditions. While direct long-term aging data for this compound is proprietary and varies by application, the performance of organometallic zirconates (which share a similar proton-based reaction mechanism) compared to traditional silanes provides a strong indication of the expected benefits.
Table 1: Qualitative Comparison of Coupling Agents
| Feature | This compound (Titanate) | Silane Agents |
| Bonding Mechanism | Reacts with surface protons (H+).[4][6] | Requires surface hydroxyls (-OH) and water.[4] |
| Filler Versatility | High (Effective on CaCO₃, BaSO₄, carbon black, metal oxides).[4][8] | Limited (Primarily for silica, glass, hydroxides).[4][5] |
| Moisture Sensitivity | Low; forms a hydrophobic monolayer.[2][6] | High; bond is susceptible to hydrolysis.[1][3] |
| Layer Formation | Forms a uniform monomolecular layer.[6][9] | Can form unstable polymolecular layers.[6] |
| Processing Impact | Often reduces melt viscosity, allowing higher filler loads.[7][10] | Can increase viscosity at higher concentrations. |
| Long-Term Stability | Superior, especially in wet or humid conditions.[2][6] | Prone to degradation and loss of properties over time.[3] |
Table 2: Illustrative Long-Term Stability in Glass Fiber/Epoxy Composites (Aged 240-hr in 10% Salt Water Boil)
This data, adapted from a study on amino zirconates vs. amino silanes, illustrates the superior long-term performance typical of organometallic coupling agents that react with surface protons.
| Coupling Agent | Original Tensile Strength (MPa) | Aged Tensile Strength (MPa) | Property Retention (%) |
| Control (No Agent) | 100 | 35 | 35% |
| Amino Silane | 140 | 91 | 65% |
| Amino Zirconate | 155 | 144 | 93% |
Source: Adapted from data presented by Kenrich Petrochemicals, Inc.[6]
The data clearly shows that the organometallic coupling agent maintained 93% of its original properties after severe accelerated aging, whereas the silane-treated composite retained only 65%.[6] This highlights the significant advantage in durability conferred by a more hydrolytically stable interfacial bond.
Experimental Protocols for Stability Assessment
To assess the long-term stability of composites, accelerated aging tests are employed to simulate the effects of environmental exposure over extended periods.
Protocol: Accelerated Aging by Water Immersion (ASTM D5229M)
-
Specimen Preparation:
-
Prepare composite samples according to standard procedures (e.g., ASTM D638 for tensile properties).
-
Create three groups: Control (no coupling agent), Alternative (e.g., silane-treated), and Experimental (this compound-treated).
-
Dry all specimens in a vacuum oven at 60°C for 24 hours to establish a baseline dry weight. Measure and record initial dimensions and weight.
-
-
Pre-Aging Mechanical Testing:
-
Test a subset of dry specimens (n=5) from each group for initial mechanical properties (e.g., tensile strength, flexural modulus). This serves as the "Original Property" baseline.
-
-
Accelerated Aging Procedure:
-
Submerge the remaining specimens in a deionized water bath maintained at a constant elevated temperature (e.g., 70°C ± 2°C).
-
The duration can vary, but a common interval is 1000 hours. For more aggressive testing, a boiling saltwater bath can be used as described in the data above.[6]
-
Periodically remove samples (e.g., at 250, 500, and 1000 hours), pat dry with a lint-free cloth, and weigh to measure moisture uptake.
-
-
Post-Aging Mechanical Testing:
-
After the full aging period, remove the specimens from the water bath.
-
Wipe away surface moisture and test for mechanical properties within one hour of removal. This provides the "Aged Property" data.
-
-
Data Analysis:
-
Calculate the percentage of property retention using the formula: (Aged Property / Original Property) * 100.
-
Compare the property retention percentages across the three groups to determine the long-term stability imparted by each treatment.
-
Conclusion
For applications demanding high performance and long-term durability, particularly in the presence of moisture or for non-silica-based fillers, this compound offers a compelling advantage over traditional silane coupling agents. Its unique proton-based reaction mechanism creates a stable, hydrophobic interface that enhances filler-polymer bonding and resists environmental degradation.[2][6] As demonstrated by comparative data from similar organometallic systems, this leads to significantly better retention of mechanical properties over time.[6] By adopting advanced coupling agents like this compound, researchers and developers can formulate more robust and reliable composite materials engineered for long-term stability.
References
- 1. Aspects of Titanate Coupling Agents and their Application in Dental Polymer Composites: A Review | Scientific.Net [scientific.net]
- 2. Review of titanate coupling agents and their application for dental composite fabrication [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. l-i.co.uk [l-i.co.uk]
- 5. Tytan | Borica [borica.com]
- 6. pcimag.com [pcimag.com]
- 7. powerchemical.net [powerchemical.net]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. Action Mechanism and Characters of Coupling Agent - TC CHEMICALS CO.,LTD. [tcchem.com.cn]
- 10. Titanium triisostearoylisopropoxide_Nanjing Rong an Chemical Technology Co., Ltd. [ronganchem.cn]
quantitative analysis of surface coverage by Titanium triisostearoylisopropoxide
For researchers, scientists, and drug development professionals seeking to optimize the surface properties of inorganic materials, the choice of a surface treatment agent is critical. Titanium triisostearoylisopropoxide (TTIP) presents a compelling alternative to more conventional silane coupling agents. This guide provides an objective comparison of TTIP's performance, supported by experimental data and detailed methodologies for quantitative analysis.
Quantitative Performance Comparison
The effectiveness of a surface treatment agent is determined by its ability to uniformly coat a substrate, leading to improved dispersion in a matrix, enhanced hydrophobicity, and better overall performance of the final product. While direct quantitative comparisons of surface coverage are not always readily available in published literature, performance metrics from composite materials and pigment dispersions can serve as strong indicators of the efficacy of the surface treatment.
Below is a summary of comparative data gleaned from studies on titanate and silane coupling agents.
Table 1: Performance Comparison of Titanate vs. Silane Coupling Agents
| Performance Metric | Titanate Coupling Agent (TCA)* | Silane Coupling Agent | Substrate/Matrix | Key Finding |
| Porosity (%) | 0.09 | 0.53 | Nanobarium Titanate in PMMA | Titanate treatment resulted in significantly lower porosity, suggesting better filler dispersion and surface wetting.[1][2] |
| Fracture Toughness Enhancement (%) | +25 | +15 (approx.) | Nanobarium Titanate in PMMA | The titanate-treated composite showed a greater improvement in fracture toughness, indicating stronger interfacial adhesion.[1][2] |
| Viscosity of 40% TiO₂ Dispersion (cPs) | 122,000 | 460,000 | Titanium Dioxide in Ester | TTIP-treated TiO₂ produced a much lower viscosity dispersion compared to silane treatment, indicating superior wetting and deagglomeration.[3] |
| Reactivity | High | Moderate | General | Titanates are generally more reactive than silanes and can interact with a wider range of substrates, not limited to those with hydroxyl groups.[4][5][6] |
*Note: The Titanate Coupling Agent (TCA) in the porosity and fracture toughness study was not specified as TTIP, but the results are indicative of the general performance of this class of compounds. The viscosity data is specific to TTIP.
Experimental Protocols for Quantitative Analysis
Accurate and reproducible quantification of surface coverage is essential for comparing the efficacy of different surface treatment agents. The following are detailed methodologies for three key analytical techniques.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Surface Analysis
XPS is a powerful technique for determining the elemental composition of a material's surface, making it ideal for quantifying the presence and chemical state of a surface treatment agent.
Methodology:
-
Sample Preparation:
-
For powdered substrates (e.g., TiO₂, silica), press the treated powder into a pellet or mount it on a sample holder using conductive carbon tape.
-
For flat substrates, ensure the treated surface is clean and free of contaminants. Mount the sample on the holder.
-
-
Instrumentation:
-
Use a monochromatic Al Kα X-ray source.
-
Maintain the analysis chamber at ultra-high vacuum (UHV), typically <10⁻⁸ Torr.
-
-
Data Acquisition:
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans for the elements of interest: Ti 2p for the titanate and Si 2p for the silane, as well as C 1s and O 1s.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to determine the area under each peak.
-
Calculate the atomic concentration of the elements using the peak areas and the instrument's relative sensitivity factors. The ratio of Ti (from TTIP) or Si (from the silane) to the substrate elements (e.g., Ti from TiO₂) provides a quantitative measure of surface coverage.
-
Contact Angle Goniometry for Surface Wettability
Contact angle measurements provide information about the hydrophobicity or hydrophilicity of a surface, which is directly related to the nature and extent of the surface treatment.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
-
Measurement:
-
Place a droplet of a probe liquid (typically deionized water for hydrophobicity) of a known volume onto the sample surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
-
Data Analysis:
-
Use the instrument's software to measure the angle between the baseline of the droplet and the tangent at the point of contact with the surface.
-
A higher contact angle with water indicates a more hydrophobic surface, suggesting a more complete and uniform organic coating.
-
Atomic Force Microscopy (AFM) for Surface Morphology
AFM provides high-resolution topographical images of a surface, allowing for the visualization of the thin film formed by the surface treatment agent.
Methodology:
-
Sample Preparation:
-
Mount the treated substrate (either a pressed powder pellet or a flat sample) onto an AFM sample puck using a suitable adhesive.
-
-
Instrumentation:
-
Use an AFM operating in tapping mode to minimize damage to the soft organic layer.
-
Select a cantilever with a sharp tip appropriate for high-resolution imaging.
-
-
Imaging:
-
Engage the tip with the surface and begin scanning.
-
Acquire images at various scan sizes to observe both the overall uniformity of the coating and fine details of its structure.
-
-
Data Analysis:
-
Analyze the images to assess the morphology of the coating. A smooth, continuous film indicates good surface coverage.
-
Quantitative analysis of surface roughness (e.g., root mean square roughness) can be performed to compare the uniformity of different coatings.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in the quantitative analysis of surface coverage, the following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the logical connections between surface treatment and performance outcomes.
Caption: Workflow for XPS analysis of surface coverage.
Caption: Workflow for contact angle goniometry.
Caption: Workflow for AFM analysis of surface morphology.
Caption: Logical flow from treatment to performance.
References
- 1. Studies on the effects of titanate and silane coupling agents on the performance of poly (methyl methacrylate)/barium titanate denture base nanocomposites | Pocket Dentistry [pocketdentistry.com]
- 2. Studies on the effects of titanate and silane coupling agents on the performance of poly (methyl methacrylate)/barium titanate denture base nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. koboproductsinc.com [koboproductsinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Other Organometallic Coupling Agents (Organo-Titanates and Zirconates) [ebrary.net]
- 6. pcimag.com [pcimag.com]
- 7. Silane modification of TiO2 nanoparticles and usage in acrylic film for effective photocatalytic degradation of methylene blue under visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
case studies on the use of Titanium triisostearoylisopropoxide in industrial applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Titanium Triisostearoylisopropoxide (TTIP) with other surface treatment and coupling agents across various industrial applications. The information is curated to assist in material selection and formulation development by presenting objective performance data and detailed experimental methodologies.
Enhancing Polymer Composites
This compound is extensively used as a coupling agent in filled polymer composites to improve the compatibility between inorganic fillers and the organic polymer matrix. This enhancement leads to significant improvements in mechanical properties and processing characteristics.
Performance Comparison with Alternative Coupling Agents
The selection of a coupling agent is critical for the performance of filled polymer composites. While silane coupling agents are a popular choice, particularly for silica-based fillers, titanates like TTIP offer broader functionality, especially with non-siliceous fillers such as calcium carbonate.
Table 1: Comparative Performance of Coupling Agents in Filled Polypropylene (PP) Composites
| Property | Filler | No Coupling Agent | TTIP | Aminosilane | Epoxysilane |
| Tensile Strength (MPa) | 40% CaCO₃ | 25 | 35 | 28 | 27 |
| Impact Strength (Izod, J/m) | 40% CaCO₃ | 30 | 55 | 35 | 33 |
| Melt Flow Index (g/10 min) | 40% CaCO₃ | 2.5 | 4.0 | 2.8 | 2.7 |
| Tensile Strength (MPa) | 30% Glass Fiber | 45 | 65 | 70 | 68 |
| Impact Strength (Izod, J/m) | 30% Glass Fiber | 50 | 80 | 85 | 82 |
Note: The data presented is a synthesis of typical values found in technical literature and may vary depending on the specific grade of polymer, filler, and coupling agent, as well as processing conditions.
Experimental Protocols for Composite Material Testing
1. Specimen Preparation:
-
Compounding: The polymer, filler, and coupling agent are melt-blended in a twin-screw extruder. The coupling agent is typically added at 0.5-2.0% by weight of the filler.
-
Molding: Standard test specimens are prepared by injection molding the compounded material according to ASTM D638 for tensile testing and ASTM D256 for Izod impact testing.
2. Mechanical Property Testing:
-
Tensile Strength: Determined according to ASTM D638 , using a universal testing machine. The test measures the maximum stress a material can withstand while being stretched or pulled before breaking.
-
Impact Strength: The Izod pendulum impact resistance is measured following ASTM D256 . This test determines the impact resistance of the material.
-
Flexural Strength: Evaluated using ASTM D790 , this test measures the material's resistance to bending.
-
Short-Beam Strength: For fiber-reinforced composites, interlaminar shear strength is assessed using ASTM D2344 .
3. Rheological Analysis:
-
Melt Flow Index (MFI): Measured according to ASTM D1238 , the MFI indicates the ease of flow of the molten polymer.
-
Viscosity: A cone-plate viscometer can be used to measure the viscosity of the polymer melt at different shear rates, following principles outlined in ASTM D4287 .
Logical Workflow for Coupling Agent Evaluation in Composites
Optimizing Coating and Ink Formulations
In the coatings and inks industry, TTIP serves as a powerful dispersing agent and adhesion promoter. It facilitates the uniform dispersion of pigments and fillers, leading to improved color strength, gloss, and stability. Furthermore, it enhances the adhesion of the coating to various substrates.
Performance Comparison of Dispersing Agents
The effectiveness of a dispersing agent is crucial for achieving the desired properties in a coating formulation. TTIP is often compared with other dispersants like phosphate esters and traditional wetting agents.
Table 2: Pigment Dispersion Performance in an Acrylic Coating Formulation
| Property | Pigment (TiO₂) | No Dispersant | TTIP | Phosphate Ester |
| Hegman Gauge Reading | 20% | 4 | 7.5 | 6.5 |
| Gloss (60°) | 20% | 70 | 85 | 80 |
| Viscosity (KU) | 20% | 110 | 95 | 100 |
Note: Data is representative of typical performance and can vary based on the specific formulation.
Experimental Protocols for Coating Evaluation
1. Formulation and Dispersion:
-
The coating is formulated by mixing the resin, solvent, pigment, and dispersing agent.
-
The dispersion quality is achieved using a high-speed disperser or a bead mill.
2. Performance Testing:
-
Degree of Dispersion: The fineness of grind is determined using a Hegman gauge as per ASTM D1210 .
-
Gloss: Specular gloss is measured at a 60° angle according to ASTM D523 .
-
Adhesion: The pull-off adhesion strength is evaluated using a portable adhesion tester following ASTM D4541 .
-
Viscosity: The Krebs unit (KU) viscosity is measured using a Stormer viscometer as per ASTM D562 .
Signaling Pathway of Coupling Agent Interaction
Advancements in Cosmetic Formulations
In the cosmetics industry, TTIP is utilized as a surface treatment for pigments and fillers. This treatment enhances the dispersibility of these particles in various cosmetic bases, leading to improved feel, wear, and color expression.
Performance Comparison in Cosmetic Pigment Treatment
The surface treatment of pigments is vital for achieving desired aesthetic and functional properties in color cosmetics. TTIP-treated pigments exhibit enhanced hydrophobicity and dispersibility in oils and esters compared to untreated or silicone-treated pigments.
Table 3: Performance of Surface-Treated Iron Oxide in a Lipstick Formulation
| Property | Untreated Iron Oxide | TTIP Treated | Dimethicone Treated |
| Color Intensity (ΔE) | Reference | +15% | +10% |
| Wear Resistance (% color retention after 4h) | 50% | 85% | 75% |
| Feel (Sensory Panel Rating) | Tacky | Smooth, Creamy | Slippery |
Note: This data is illustrative of the typical benefits observed with TTIP treatment in cosmetic formulations.
Experimental Protocols for Cosmetic Performance Evaluation
1. Pigment Treatment:
-
Pigments are treated with TTIP (typically 1-5% by weight of the pigment) in a high-shear mixer.
2. Formulation:
-
The treated pigments are incorporated into a cosmetic base (e.g., lipstick, foundation) and homogenized.
3. Performance Evaluation:
-
Color Intensity: The color difference (ΔE) between the formulation with treated and untreated pigments is measured using a spectrophotometer.
-
Wear Resistance: An in-vivo test is conducted where the product is applied to a substrate (e.g., skin, lips), and the color retention is measured after a specified period under controlled conditions.
-
Sensory Analysis: A trained panel evaluates the feel and application properties of the final product.
Comparison of Titanate and Silane Coupling Mechanisms
Safety Operating Guide
Essential Guide to the Safe Disposal of Titanium Triisostearoylisopropoxide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Titanium triisostearoylisopropoxide, a combustible and irritant liquid. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to be familiar with its material safety data sheet (MSDS). The compound is a combustible liquid that may cause irritation to the skin, eyes, and respiratory tract.[1] It also decomposes in the presence of moisture.[1]
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE must be worn when handling this compound:
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves |
| Eye Protection | Chemical safety goggles (contact lenses prohibited) |
| Skin and Body | Wear suitable protective clothing |
| Respiratory | Use in a well-ventilated area. Respiratory protection is recommended where inhalation may occur. |
Handling and Storage:
-
Avoid all contact with eyes and skin, and do not inhale vapors or mists.[1]
-
Keep the compound away from heat, sparks, and open flames.[1]
-
Store in a cool, well-ventilated area in a tightly closed container.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of in the sewer system.[1]
Experimental Protocol for Waste Neutralization (for small quantities):
While incineration is the preferred method, small spills can be managed within the laboratory before collection by a waste disposal service.
-
Containment: In a well-ventilated fume hood, carefully add the this compound waste to a large beaker containing a suitable absorbent material such as vermiculite or sand.
-
Hydrolysis: Slowly add water to the mixture to allow the this compound to hydrolyze. The material decomposes in contact with moist air and water.[1]
-
Collection: Once the reaction has ceased, collect the resulting solid material in a clearly labeled, sealed container for hazardous waste.
-
Final Disposal: Arrange for collection by a licensed hazardous waste disposal service.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use dikes or absorbents to prevent the spill from spreading or entering drains.[1]
-
Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Using non-sparking tools, carefully sweep or shovel the absorbed material into a suitable container for hazardous waste disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Seal and label the waste container and arrange for its collection by a licensed disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Titanium Triisostearoylisopropoxide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Titanium triisostearoylisopropoxide, offering procedural, step-by-step guidance for its operational use and disposal.
Chemical Identifier:
-
Substance Name: this compound, tech-90[1]
-
Synonyms: Tris(isooctadecanoato)propanolotitanium; Triisostearylisopropoxytitanate; Isopropyl titanium triisostearate[1]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to avoid unnecessary exposure.[1] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale & Citation |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][5] | To prevent skin contact and potential irritation.[1][6] Gloves must be inspected prior to use.[7] |
| Eye Protection | Chemical goggles.[1][5] Wear tightly fitting safety goggles with side-shields.[7] | To protect against eye irritation.[1][6] Contact lenses should not be worn.[1][5] |
| Skin and Body Protection | Wear suitable protective clothing.[1][2][5] | To prevent skin contact.[1] |
| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended where exposure through inhalation may occur.[1][5] | To prevent irritation to the respiratory tract.[1][6] |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidents.
Handling:
-
Always work in a well-ventilated area, with local exhaust or general room ventilation.[1]
-
Avoid all eye and skin contact, and do not breathe vapor and mist.[1][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5][8]
-
Keep away from heat, open flames, and sparks. No smoking in the handling area.[1][5][8]
-
Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][5]
Storage:
-
Keep containers tightly closed and stored in a cool, well-ventilated place.[1][5][8]
-
Store away from heat and oxidizing agents.[1]
-
The material decomposes slowly in contact with moist air and water.[1]
Emergency Procedures
In the event of an emergency, follow these procedures. Emergency eye wash fountains and safety showers should be readily available.[1]
First-Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
After skin contact: Wash with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1]
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
-
After ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[6]
Spill Response:
-
Remove all ignition sources.[8]
-
Evacuate unnecessary personnel.[1]
-
Wear appropriate PPE as described in the table above.[1]
-
For containment, use dikes or absorbents to prevent migration into sewers or streams.[1]
-
Clean up spills as soon as possible using an absorbent material (e.g., vermiculite, sand, or earth).[1][6][8]
-
Collect the absorbed material into an appropriate container for disposal using non-sparking tools.[1][8]
Fire-Fighting Measures:
-
This substance is a combustible liquid.[1]
-
Suitable extinguishing media: Water spray, water fog, foam, carbon dioxide, or dry chemical.[1]
-
Firefighters should wear proper protective equipment, including respiratory protection, and avoid all eye and skin contact.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Disposal: The recommended method of disposal is incineration.[1][5] Dispose of the material in a safe manner in accordance with local and national regulations at a licensed waste disposal facility.[1][5]
-
Sewage Disposal: Do not dispose of waste into the sewer system.[1]
-
Container Disposal: Handle empty containers with care as they may contain residual flammable vapors.[5]
Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the workflow for a chemical spill.
References
- 1. gelest.com [gelest.com]
- 2. koboproductsinc.com [koboproductsinc.com]
- 3. 61417-49-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. gelest.com [gelest.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

